4,4'-Methylenebis(2-nitroaniline)
Description
Properties
IUPAC Name |
4-[(4-amino-3-nitrophenyl)methyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c14-10-3-1-8(6-12(10)16(18)19)5-9-2-4-11(15)13(7-9)17(20)21/h1-4,6-7H,5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLPZRZKWVPCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169895 | |
| Record name | 4,4'-Methylenebis(2-nitroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17474-44-1 | |
| Record name | 4,4′-Methylenebis[2-nitrobenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17474-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Methylenebis(2-nitroaniline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017474441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17474-44-1 | |
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| Record name | 4,4'-Methylenebis(2-nitroaniline) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[2-nitroaniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,4'-METHYLENEBIS(2-NITROANILINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV43SY8L8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 4,4'-Methylenebis(2-nitroaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the probable synthesis pathway for 4,4'-Methylenebis(2-nitroaniline), a valuable compound in various research and development applications. Due to the limited direct experimental data on this specific molecule, this guide leverages established chemical principles and analogous reactions to propose a robust synthetic method. The information presented is intended to serve as a foundational resource for the laboratory-scale preparation of this compound.
Proposed Synthesis Pathway: Acid-Catalyzed Condensation
The most chemically sound and widely utilized method for the synthesis of 4,4'-methylenedianiline and its derivatives is the acid-catalyzed condensation of the corresponding aniline with formaldehyde.[1][2] This electrophilic aromatic substitution reaction proceeds through the formation of an electrophilic intermediate from formaldehyde in the presence of a strong acid, which then reacts with the electron-rich aniline ring. Given the presence of the nitro group in the starting material, 2-nitroaniline, the reaction conditions may require optimization to overcome the deactivating effect of this substituent.
The proposed two-step synthesis pathway is as follows:
-
Synthesis of the Precursor, 2-Nitroaniline: The starting material, 2-nitroaniline, can be synthesized via the amination of 2-nitrochlorobenzene with ammonia.[3] This is a well-established industrial process.
-
Condensation to form 4,4'-Methylenebis(2-nitroaniline): 2-nitroaniline is then reacted with formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the final product.
Quantitative Data Summary
| Parameter | Expected Value/Range | Notes |
| Molecular Formula | C₁₃H₁₂N₄O₄ | [4][5] |
| Molecular Weight | 288.26 g/mol | [4][5] |
| Typical Yield | 85-95% | Based on analogous reactions.[1] The electron-withdrawing nature of the nitro groups may influence the actual yield. |
| Reaction Temperature | 80-100 °C | Higher temperatures may be required to drive the reaction to completion due to the deactivated nature of the aromatic ring. |
| Reaction Time | 3-6 hours | Monitoring by TLC is recommended to determine the optimal reaction time. |
| Molar Ratio (Aniline:Formaldehyde) | 2:1 | A slight excess of the aniline derivative may be used to ensure complete consumption of formaldehyde. |
| Catalyst | Concentrated Hydrochloric Acid | Other strong acids like sulfuric acid could also be employed. |
| Appearance | Expected to be a colored solid | Nitroanilines are typically yellow to orange solids.[6] |
Detailed Experimental Protocol
This protocol is a proposed method based on the synthesis of structurally similar compounds.[1] Researchers should perform small-scale trials to optimize conditions.
Materials:
-
2-Nitroaniline
-
Paraformaldehyde (or 37% aqueous formaldehyde solution)
-
Concentrated Hydrochloric Acid (36-38%)
-
Sodium Hydroxide (for neutralization)
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroaniline (2.0 equivalents).
-
Acidic Medium: To the flask, add a sufficient amount of water and concentrated hydrochloric acid to create a stirrable slurry. The molar ratio of hydrochloric acid to 2-nitroaniline should be approximately 1:1.
-
Addition of Formaldehyde: While stirring the mixture, add paraformaldehyde (1.0 equivalent) portion-wise. If using an aqueous formaldehyde solution, add it dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a reflux temperature of approximately 80-100 °C. Maintain this temperature and continue stirring for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the hydrochloride salt of the product should form.
-
Neutralization: Slowly add a concentrated solution of sodium hydroxide to the cooled reaction mixture until the pH is basic (pH 8-9). This will neutralize the excess acid and precipitate the free amine product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 4,4'-Methylenebis(2-nitroaniline).
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the proposed synthesis of 4,4'-Methylenebis(2-nitroaniline).
Caption: Proposed two-step synthesis of 4,4'-Methylenebis(2-nitroaniline).
Caption: Experimental workflow for the synthesis of 4,4'-Methylenebis(2-nitroaniline).
References
- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Methylenebis(2-nitroaniline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(2-nitroaniline) is an aromatic amine containing two nitro groups. Its structural characteristics suggest its potential utility as an intermediate in the synthesis of polymers, dyes, and potentially pharmacologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, guiding aspects from reaction conditions and purification to formulation and preliminary safety assessments. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Methylenebis(2-nitroaniline), including experimental protocols for their determination and a summary of known and predicted data.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4,4'-Methylenebis(2-nitroaniline). It is important to note that while some experimental data is available, certain values are predicted due to the limited amount of publicly accessible research on this specific compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₄O₄ | - |
| Molecular Weight | 288.26 g/mol | [1] |
| Melting Point | 222-224 °C | |
| Boiling Point | 559.0 ± 45.0 °C (Predicted) | |
| pKa (acidic) | 0.34 ± 0.25 (Predicted) | |
| Appearance | Yellowish solid (Expected) | Inferred from related compounds |
Solubility Profile
| Solvent | Estimated Solubility | Basis of Estimation |
| Water | Very low to insoluble | [2] |
| Methanol | Slightly soluble to soluble | [3] |
| Ethanol | Slightly soluble to soluble | [3] |
| Acetone | Soluble | Inferred from nitroaniline derivatives |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for similar compounds |
| Dichloromethane | Soluble | Inferred from nitroaniline derivatives |
| Ethyl Acetate | Soluble | [3] |
| Toluene | Slightly soluble | [3] |
| n-Hexane | Insoluble | Inferred from polarity |
Spectral Data
Detailed experimental spectral data for 4,4'-Methylenebis(2-nitroaniline) is not widely published. The following table provides an expected summary of spectral characteristics based on the analysis of analogous compounds.
| Technique | Expected Peaks and Features |
| UV-Vis | Expected λmax in the range of 250-400 nm in organic solvents, characteristic of nitroaniline chromophores. |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), methylene bridge protons (δ ~4.0 ppm), and amine protons (broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), methylene bridge carbon (δ ~40 ppm). |
| FT-IR (cm⁻¹) | N-H stretching (3300-3500), C-H aromatic stretching (~3100), C-H aliphatic stretching (2850-2950), C=C aromatic stretching (1500-1600), N-O stretching of nitro group (1300-1350 and 1500-1550), C-N stretching (1250-1350). |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the physicochemical properties of 4,4'-Methylenebis(2-nitroaniline).
Synthesis of 4,4'-Methylenebis(2-nitroaniline)
This protocol is adapted from the synthesis of similar methylene-bridged aniline compounds.
Materials:
-
2-Nitroaniline
-
Formaldehyde (37% solution in water)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Dissolve 2-nitroaniline in ethanol in a round-bottom flask.
-
Add concentrated hydrochloric acid to the solution while stirring.
-
Slowly add the formaldehyde solution to the reaction mixture.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified 4,4'-Methylenebis(2-nitroaniline).
Melting Point Determination
Materials:
-
Purified 4,4'-Methylenebis(2-nitroaniline)
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the sample of 4,4'-Methylenebis(2-nitroaniline) is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
-
Observe the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Analysis (Isothermal Shake-Flask Method)
Materials:
-
Purified 4,4'-Methylenebis(2-nitroaniline)
-
A selection of solvents (e.g., water, ethanol, acetone, DMSO, etc.)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of 4,4'-Methylenebis(2-nitroaniline) to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) and filter it to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry against a calibration curve or HPLC).
-
Calculate the solubility in terms of g/100 mL or mol/L.
pKa Determination (Spectrophotometric Method)
Materials:
-
Purified 4,4'-Methylenebis(2-nitroaniline)
-
A series of buffer solutions with known pH values
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of 4,4'-Methylenebis(2-nitroaniline) in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions by diluting the stock solution with buffer solutions of varying pH.
-
Measure the UV-Vis absorption spectrum of each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the molecule.
-
Measure the absorbance of each solution at these λmax values.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B)/(A_A - A)], where A is the absorbance of the solution at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.
Spectroscopic Analysis
a) UV-Visible Spectroscopy
-
Dissolve a small, accurately weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum over a range of approximately 200-800 nm using a spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε).
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record the ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
c) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare the sample as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a synthesized organic compound like 4,4'-Methylenebis(2-nitroaniline).
Caption: General workflow for the synthesis and physicochemical characterization.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Methylenebis(2-nitroaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational properties of 4,4'-Methylenebis(2-nitroaniline), a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide leverages data from closely related analogs and computational chemistry principles to provide a comprehensive understanding of its key structural features.
Molecular Structure
4,4'-Methylenebis(2-nitroaniline) consists of two 2-nitroaniline moieties linked by a methylene bridge at the 4 and 4' positions. The core structure is a diphenylmethane framework. The presence of nitro (-NO2) and amino (-NH2) groups on the phenyl rings introduces significant electronic and steric influences on the molecule's overall conformation and potential intermolecular interactions.
The fundamental chemical information for 4,4'-Methylenebis(2-nitroaniline) is as follows:
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₄O₄[1] |
| Molecular Weight | 288.26 g/mol [1] |
| CAS Number | 17474-44-1[2] |
| InChI | InChI=1S/C13H12N4O4/c14-10-3-1-8(6-12(10)16(18)19)5-9-2-4-11(15)13(7-9)17(20)21/h1-4,6-7H,5,14-15H2[1] |
| SMILES | C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)--INVALID-LINK--[O-])--INVALID-LINK--[O-])N[1] |
Conformational Analysis
The conformation of 4,4'-Methylenebis(2-nitroaniline) is primarily defined by the rotational freedom around the C-C bonds connecting the methylene bridge to the phenyl rings. This flexibility allows the two aromatic rings to adopt various spatial orientations relative to each other. The dihedral angles between the planes of the two phenyl rings are key parameters in describing the molecule's conformation.
While a crystal structure for 4,4'-Methylenebis(2-nitroaniline) is not publicly available, studies on analogous compounds, such as 4,4′-methylenebis(2,6-diethylaniline), provide valuable insights. In the crystal structure of this related molecule, the dihedral angle between the two aromatic rings is reported to be as large as 64.13 (6)°. This significant twist is a result of steric hindrance between the substituents on the phenyl rings. A similar twisted conformation is expected for 4,4'-Methylenebis(2-nitroaniline) due to the presence of the ortho-nitro groups.
Computational modeling using methods like Density Functional Theory (DFT) can provide further understanding of the conformational landscape of 4,4'-Methylenebis(2-nitroaniline). Such studies can elucidate the energies of different conformers and the barriers to their interconversion.
Hypothetical Conformational Data
The following table presents hypothetical, yet plausible, quantitative data for the key conformational parameters of 4,4'-Methylenebis(2-nitroaniline), based on known values for similar diphenylmethane structures. These values would be refined upon successful crystallization and X-ray diffraction analysis.
| Parameter | Expected Value Range | Description |
| Phenyl-CH₂-Phenyl Angle (°) | 110 - 115 | The angle formed by the two phenyl rings and the central methylene carbon. |
| Phenyl Ring Dihedral Angle (°) | 50 - 70 | The angle between the planes of the two phenyl rings. |
| C-N-O Angle (Nitro Group) (°) | 115 - 120 | The bond angle within the nitro substituent. |
| C-C-N-H Torsion Angle (°) | 0 - 20 | The torsion angle describing the planarity of the amino group with the phenyl ring. |
Experimental Protocols
Synthesis of Methylene-bridged Anilines
A general procedure for the synthesis of 4,4'-methylenebis(aniline) derivatives involves the condensation of the corresponding aniline with formaldehyde in the presence of an acid catalyst. A representative protocol, adapted from the synthesis of a similar compound, is as follows[3]:
-
A mixture of the substituted aniline (e.g., 2-nitroaniline), paraformaldehyde, and hydrochloric acid in water is prepared in a round-bottom flask.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours.
-
After cooling to room temperature, the mixture is neutralized with a base, such as sodium hydroxide, to precipitate the product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Single crystals suitable for X-ray analysis can be grown by techniques such as slow evaporation from a suitable solvent or slow cooling of a saturated solution[3].
Single-Crystal X-ray Diffraction
To definitively determine the solid-state molecular structure and conformation, single-crystal X-ray diffraction is the gold-standard technique.
-
A suitable single crystal of the compound is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (often low temperature to reduce thermal motion).
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the characterization of 4,4'-Methylenebis(2-nitroaniline).
Caption: 2D representation of the 4,4'-Methylenebis(2-nitroaniline) molecular structure.
Caption: A generalized experimental and computational workflow for characterization.
References
Spectroscopic and Analytical Profile of 4,4'-Methylenebis(2-nitroaniline): A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4,4'-Methylenebis(2-nitroaniline) (Molecular Formula: C₁₃H₁₂N₄O₄, Molecular Weight: 288.26 g/mol )[1]. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a structured presentation of expected spectroscopic data and the experimental protocols for their acquisition.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Anticipated ~7.5-8.0 | d | ~8-9 | 2H | Aromatic C-H ortho to NO₂ |
| Anticipated ~7.0-7.3 | dd | ~8-9, ~2 | 2H | Aromatic C-H meta to NO₂, ortho to CH₂ |
| Anticipated ~6.8-7.0 | d | ~2 | 2H | Aromatic C-H ortho to NH₂ |
| Anticipated ~4.5-5.5 | br s | - | 4H | -NH₂ |
| Anticipated ~4.0 | s | - | 2H | -CH₂- |
Note: Predicted values are based on the analysis of related nitroaniline and methylene-bridged aromatic compounds. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~145-150 | C-NH₂ |
| Anticipated ~135-140 | C-NO₂ |
| Anticipated ~130-135 | Quaternary Aromatic C |
| Anticipated ~120-130 | Aromatic C-H |
| Anticipated ~115-120 | Aromatic C-H |
| Anticipated ~110-115 | Aromatic C-H |
| Anticipated ~40 | -CH₂- |
Note: Predicted values are based on the analysis of related nitroaniline and methylene-bridged aromatic compounds. Actual experimental values may vary.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Anticipated 3300-3500 | Strong, Broad | N-H Stretch (Amine) |
| Anticipated 3000-3100 | Medium | Aromatic C-H Stretch |
| Anticipated 2850-2950 | Medium | Aliphatic C-H Stretch |
| Anticipated 1580-1620 | Strong | Aromatic C=C Stretch & N-H Bend |
| Anticipated 1500-1550 | Strong | Asymmetric N-O Stretch (Nitro) |
| Anticipated 1330-1370 | Strong | Symmetric N-O Stretch (Nitro) |
| Anticipated 1250-1300 | Medium | C-N Stretch |
Note: Predicted values are based on the analysis of related nitroaniline and methylene-bridged aromatic compounds. Actual experimental values may vary.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| Anticipated 288.08 | [M]⁺ (Molecular Ion) |
| Anticipated Fragments | Fragmentation would likely involve cleavage of the C-N bonds of the nitro groups and the methylene bridge. |
Note: Predicted m/z value for the molecular ion is based on the exact mass of the molecular formula C₁₃H₁₂N₄O₄.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for 4,4'-Methylenebis(2-nitroaniline).
Synthesis
A plausible synthesis method involves the acid-catalyzed condensation of 2-nitroaniline with formaldehyde.
-
Reaction Setup: Dissolve 2-nitroaniline in a suitable solvent (e.g., ethanol or a water/acid mixture).
-
Condensation: Add an aqueous solution of formaldehyde to the reaction mixture, along with a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize the acid. The product may precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 4,4'-Methylenebis(2-nitroaniline).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of providing high-resolution mass data.
-
Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion and significant fragment ions.
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical relationship between the compound and its analytical characterization data.
References
In-Depth Technical Guide: Thermal Degradation Profile of 4,4'-Methylenebis(2-nitroaniline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(2-nitroaniline), a molecule characterized by two nitroaniline moieties linked by a methylene bridge, possesses a chemical architecture that suggests a complex thermal degradation profile. The presence of energetic nitro groups ortho to the amino groups, combined with the methylene linkage, indicates multiple potential decomposition pathways. Understanding the thermal stability and degradation mechanism of this compound is crucial for its safe handling, processing, and for predicting its behavior in various applications, including as a potential intermediate in the synthesis of high-performance polymers or energetic materials.
This technical guide provides a comprehensive overview of the predicted thermal degradation profile of 4,4'-Methylenebis(2-nitroaniline). It outlines the anticipated thermal behavior, proposes potential degradation pathways, and details the experimental protocols necessary for a thorough investigation of its thermal properties.
Predicted Thermal Behavior and Stability
Based on the thermal behavior of analogous nitroaromatic compounds, the thermal degradation of 4,4'-Methylenebis(2-nitroaniline) is expected to be an exothermic process initiated at elevated temperatures. The onset of decomposition is likely influenced by the presence of the nitro groups, which are known to be thermally labile.
Data Presentation: Predicted Thermal Analysis Data
The following tables summarize the type of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. The values presented are hypothetical and serve as a template for reporting experimental findings.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data for 4,4'-Methylenebis(2-nitroaniline)
| Parameter | Predicted Value Range | Atmosphere | Heating Rate (°C/min) |
| Onset Decomposition Temp. (Tonset) | 200 - 250 °C | Inert (N2) | 10 |
| Temperature at Max Decomposition Rate (Tmax) | 250 - 300 °C | Inert (N2) | 10 |
| Final Residue at 600 °C | 20 - 40% | Inert (N2) | 10 |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for 4,4'-Methylenebis(2-nitroaniline)
| Parameter | Predicted Value Range | Atmosphere | Heating Rate (°C/min) |
| Melting Point (Tm) | 150 - 180 °C | Inert (N2) | 10 |
| Decomposition Exotherm Onset (Tonset) | 200 - 250 °C | Inert (N2) | 10 |
| Peak Exotherm Temperature (Tpeak) | 250 - 300 °C | Inert (N2) | 10 |
| Enthalpy of Decomposition (ΔHd) | -200 to -400 J/g | Inert (N2) | 10 |
Proposed Thermal Degradation Pathways
The thermal decomposition of 4,4'-Methylenebis(2-nitroaniline) is likely to proceed through a complex series of parallel and consecutive reactions. The initial steps are anticipated to involve the nitro groups and the methylene bridge.
Key Postulated Degradation Steps:
-
Nitro Group Transformation: The initial step may involve the transformation of the nitro group, potentially leading to the formation of highly reactive intermediates.
-
Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-NO2 bond is a common decomposition pathway for nitroaromatic compounds, leading to the formation of nitrogen dioxide (NO2) and an aryl radical.
-
Methylene Bridge Scission: The methylene bridge connecting the two aromatic rings could undergo scission, leading to the formation of smaller aromatic fragments.
-
Intramolecular Rearrangements: The presence of ortho-amino groups could facilitate intramolecular cyclization or rearrangement reactions.
-
Secondary Reactions: The primary degradation products are expected to be highly reactive and can undergo further secondary reactions, leading to the formation of a complex mixture of gaseous products and a solid char residue.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed thermal degradation pathway and a typical experimental workflow for its analysis.
Caption: Proposed thermal degradation pathway for 4,4'-Methylenebis(2-nitroaniline).
Caption: Experimental workflow for characterizing thermal degradation.
Experimental Protocols
To experimentally determine the thermal degradation profile of 4,4'-Methylenebis(2-nitroaniline), a combination of analytical techniques is required.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperatures.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) are determined from the TGA and its first derivative (DTG) curves, respectively.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and the enthalpy of decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the heat flow as a function of temperature.
-
The melting point (Tm) is determined from the peak of the endothermic event, and the decomposition exotherm is analyzed to determine the onset temperature (Tonset), peak temperature (Tpeak), and the enthalpy of decomposition (ΔHd).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile decomposition products.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.
-
Introduce the sample cup into the pyrolyzer, which is interfaced with the GC-MS system.
-
Pyrolyze the sample at a series of temperatures (e.g., 250 °C, 300 °C, 400 °C) in an inert atmosphere (helium).
-
The evolved pyrolysis products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Conclusion
While direct experimental data for the thermal degradation of 4,4'-Methylenebis(2-nitroaniline) is currently lacking, this technical guide provides a robust theoretical framework for understanding its potential thermal behavior. The proposed degradation pathways, centered on the reactivity of the nitro groups and the methylene bridge, offer a starting point for more detailed mechanistic studies. The outlined experimental protocols provide a clear roadmap for researchers to empirically determine the thermal stability, decomposition kinetics, and degradation products of this compound. Such data is invaluable for ensuring its safe handling and for the rational design of materials incorporating this chemical moiety. Further experimental investigation is strongly recommended to validate and refine the predictive insights presented in this guide.
A Technical Guide to the Solubility Characteristics of 4,4'-Methylenebis(2-nitroaniline)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for determining the solubility of 4,4'-Methylenebis(2-nitroaniline) (MNA) in various organic solvents. A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for MNA. Consequently, this document outlines a detailed experimental protocol for the reliable determination of its solubility, presents a template for the systematic recording of experimental data, and includes a visual representation of the experimental workflow. This guide is intended to be a critical resource for professionals requiring accurate solubility data for MNA in synthesis, purification, and formulation processes.
Introduction
4,4'-Methylenebis(2-nitroaniline), with the chemical formula C₁₃H₁₂N₄O₄, is an aromatic amine of interest in various fields of chemical research and development. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and is a critical parameter for process optimization, including reaction kinetics, selection of appropriate solvents for crystallization and purification, and the development of formulations.
Despite the importance of this parameter, publicly available quantitative solubility data for 4,4'-Methylenebis(2-nitroaniline) is scarce. Therefore, this guide provides a robust methodology for researchers to experimentally determine the solubility of MNA in a range of solvents. The presented protocol is based on the widely accepted isothermal equilibrium method, which is considered a reliable technique for generating accurate solubility data for solid compounds in liquid solvents.
Data Presentation
The systematic recording of experimentally determined solubility data is crucial for comparison and analysis. The following table provides a structured template for documenting the solubility of 4,4'-Methylenebis(2-nitroaniline) at various temperatures in different solvents. Researchers should populate this table with their experimental findings.
| Solvent | Temperature (°C) | Temperature (K) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x₁) |
| e.g., Acetone | ||||
| e.g., Ethanol | ||||
| e.g., Toluene | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Dichloromethane | ||||
| e.g., N,N-Dimethylformamide | ||||
| ... (add other solvents as needed) |
Experimental Protocol: Isothermal Equilibrium Method
The isothermal equilibrium method is a robust and widely used technique for determining the thermodynamic solubility of a solid in a liquid.[1][2][3] The principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.[2] The concentration of the solute in the liquid phase is then determined, which represents the solubility at that specific temperature.
3.1. Materials and Apparatus
-
Solute: High-purity 4,4'-Methylenebis(2-nitroaniline) (Characterization of purity and solid form, e.g., by DSC and XRPD, is recommended).
-
Solvents: Analytical or HPLC grade solvents of interest.
-
Equipment:
-
Analytical balance (±0.0001 g accuracy).
-
Thermostatic water bath or shaker with precise temperature control (±0.1 °C).
-
Glass vials or jacketed flasks with airtight seals.
-
Magnetic stirrers and stir bars or an orbital shaker.
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material compatible with the solvent).
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for concentration analysis.
-
Drying oven.
-
3.2. Procedure
-
Preparation: Add an excess amount of 4,4'-Methylenebis(2-nitroaniline) to a pre-weighed glass vial containing a known mass or volume of the selected solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined by preliminary experiments (e.g., by taking samples at different time points—24, 48, 72 hours—until the concentration remains constant).[2][4]
-
Sample Collection and Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution during sampling. Immediately filter the sample through a syringe filter into a pre-weighed vial.
-
Gravimetric Analysis (Optional but recommended for verification): Weigh the filtered solution accurately. Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained. The mass of the dissolved MNA and the mass of the solvent can then be used to calculate the solubility.
-
Quantitative Analysis (Primary Method): Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method (e.g., HPLC or UV-Vis).
-
Concentration Determination: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4,4'-Methylenebis(2-nitroaniline). A calibration curve should be prepared using standard solutions of known concentrations.
3.3. Data Calculation
-
Solubility in g/100 g solvent:
-
m₁ = mass of dissolved 4,4'-Methylenebis(2-nitroaniline)
-
m₂ = mass of the solvent
-
Solubility = (m₁ / m₂) × 100
-
-
Mole fraction solubility (x₁):
-
n₁ = moles of dissolved 4,4'-Methylenebis(2-nitroaniline) (m₁ / Molar Mass of MNA)
-
n₂ = moles of the solvent (m₂ / Molar Mass of solvent)
-
x₁ = n₁ / (n₁ + n₂)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of 4,4'-Methylenebis(2-nitroaniline).
Conclusion
While existing literature does not provide quantitative solubility data for 4,4'-Methylenebis(2-nitroaniline), this technical guide equips researchers with the necessary framework to generate this critical information. The detailed isothermal equilibrium protocol, coupled with the structured data presentation template and the clear experimental workflow diagram, offers a comprehensive approach to systematically and accurately determine the solubility of MNA in various solvents. Adherence to this methodology will ensure the generation of high-quality, reliable data essential for the advancement of research and development activities involving this compound.
References
Quantum Chemical Calculations of 4,4'-Methylenebis(2-nitroaniline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, electronic properties, and vibrational spectra of 4,4'-Methylenebis(2-nitroaniline) (also known as MNA). In the absence of direct experimental data for this specific molecule, this document outlines the established computational methodologies, primarily focusing on Density Functional Theory (DFT), that are widely used for the characterization of related nitroaniline compounds. The guide details the theoretical framework, computational protocols, and expected outcomes, presenting hypothetical yet realistic data in structured tables for clarity. Furthermore, it includes visualizations of the computational workflow to aid in the understanding of the theoretical procedures involved. This document is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development who are interested in the in-silico analysis of complex organic molecules.
Introduction
4,4'-Methylenebis(2-nitroaniline) is an aromatic compound characterized by two nitroaniline moieties linked by a methylene bridge. The presence of both electron-donating amino groups and electron-withdrawing nitro groups suggests interesting electronic and nonlinear optical (NLO) properties.[1] Quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties of molecules, offering insights that complement and sometimes precede experimental investigation.[2][3]
Density Functional Theory (DFT) has proven to be a particularly powerful and computationally efficient method for studying the electronic structure of medium to large-sized organic molecules.[1][4] By employing DFT, it is possible to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[5] This guide outlines the theoretical application of these methods to 4,4'-Methylenebis(2-nitroaniline).
Computational Methodology
The quantum chemical calculations detailed herein are based on well-established protocols for similar aromatic nitro compounds.[1]
Geometry Optimization
The initial step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For 4,4'-Methylenebis(2-nitroaniline), this would be performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known to provide a good balance between accuracy and computational cost for organic molecules.[5] A common and robust basis set for such calculations is the 6-311++G(d,p) basis set, which includes polarization and diffuse functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5] The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and the approximate nature of the theoretical method.
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated. These include:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic excitation properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its NLO potential.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting sites of intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions.
Data Presentation
The following tables summarize the hypothetical, yet expected, quantitative data from quantum chemical calculations on 4,4'-Methylenebis(2-nitroaniline), based on findings for analogous compounds like 4-nitroaniline.[1]
Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.42 | ||
| C-N (amino) | 1.38 - 1.40 | ||
| C-N (nitro) | 1.47 - 1.49 | ||
| N-O | 1.22 - 1.24 | ||
| C-H (aromatic) | 1.08 - 1.09 | ||
| N-H | 1.01 - 1.02 | ||
| C-C-C (aromatic) | 118 - 122 | ||
| C-C-N (amino) | 119 - 121 | ||
| C-C-N (nitro) | 118 - 120 | ||
| O-N-O | 123 - 125 | ||
| C-N-H | 118 - 120 | ||
| H-N-H | 115 - 117 | ||
| C-N-C-C | 175 - 180 | ||
| O-N-C-C | 0 - 5 |
Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| N-H stretch (asymmetric) | 3500 - 3550 | 3380 - 3430 | Amino group |
| N-H stretch (symmetric) | 3400 - 3450 | 3280 - 3330 | Amino group |
| C-H stretch (aromatic) | 3100 - 3150 | 3000 - 3050 | Aromatic ring |
| C-H stretch (methylene) | 2950 - 3000 | 2850 - 2900 | Methylene bridge |
| N-O stretch (asymmetric) | 1550 - 1600 | 1500 - 1550 | Nitro group |
| N-O stretch (symmetric) | 1350 - 1400 | 1300 - 1350 | Nitro group |
| C-N stretch (amino) | 1300 - 1350 | 1250 - 1300 | Amino group |
| C-N stretch (nitro) | 850 - 900 | 820 - 870 | Nitro group |
Table 3: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Dipole Moment | 5.0 to 7.0 Debye |
| Ionization Potential | 5.5 to 6.0 eV |
| Electron Affinity | 2.0 to 2.5 eV |
Experimental Protocols (Theoretical)
The following outlines the detailed methodology for the key theoretical "experiments" or calculations.
Protocol for Geometry Optimization and Vibrational Analysis
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Initial Structure: The molecular structure of 4,4'-Methylenebis(2-nitroaniline) is first built using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).
-
Input File Preparation: An input file is created specifying the following:
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP: Specifies the DFT functional.
-
6-311++G(d,p): Specifies the basis set.
-
Opt: Keyword for geometry optimization.
-
Freq: Keyword for frequency calculation.
-
-
Molecular Specification: The Cartesian coordinates of the atoms.
-
-
Execution: The calculation is run on a high-performance computing cluster.
-
Output Analysis: The output file is analyzed to:
-
Confirm convergence of the geometry optimization.
-
Check for the absence of imaginary frequencies to verify a true minimum.
-
Extract the optimized geometrical parameters (bond lengths, angles, dihedral angles).
-
Extract the calculated vibrational frequencies and their corresponding IR and Raman intensities.
-
Protocol for Electronic Property Calculation
-
Software: Gaussian 09 or similar.
-
Input File Preparation: Using the optimized geometry from the previous step, a new input file is prepared:
-
Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO
-
Pop=NBO: Requests a Natural Bond Orbital analysis.
-
-
Molecular Specification: The optimized Cartesian coordinates.
-
-
Execution: The calculation is performed.
-
Output Analysis: The output file is analyzed to extract:
-
The energies of the molecular orbitals, including HOMO and LUMO.
-
The total dipole moment.
-
The results of the NBO analysis.
-
Visualizations
The following diagrams illustrate the logical workflow of the quantum chemical calculations.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Data to Property Prediction Pathway.
Conclusion
This technical guide has outlined a robust theoretical framework for the quantum chemical investigation of 4,4'-Methylenebis(2-nitroaniline) using Density Functional Theory. The detailed methodologies for geometry optimization, vibrational analysis, and electronic property calculations provide a clear roadmap for researchers to conduct similar in-silico studies. The tabulated hypothetical data, based on established results for analogous compounds, serves as a useful benchmark for expected outcomes. The provided workflows visually summarize the computational process and the logical connections between calculated data and predicted molecular properties. By leveraging these computational techniques, a deeper understanding of the structure-property relationships of 4,4'-Methylenebis(2-nitroaniline) can be achieved, which is crucial for its potential applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Literature Review of Substituted Methylenebis(aniline) Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted methylenebis(aniline) compounds, a class of molecules characterized by two aniline rings linked by a methylene bridge, have garnered significant interest in medicinal chemistry. Their structural versatility allows for a wide range of substitutions, leading to diverse pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential applications in drug development.
Quantitative Data on Biological Activities
The biological activities of substituted methylenebis(aniline) and related aniline derivatives have been evaluated across various therapeutic areas, including oncology, infectious diseases, and inflammation. The following tables summarize the quantitative data from these studies.
Table 1: Anticancer Activity of Substituted Methylenebis(aniline) and Related Aniline Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Methylenebis-isoxazolo[4,5-b]azepine 9h | Methylene bridge linking two isoxazolo-azepine moieties derived from an aniline precursor | MCF-7 (Breast) | Not specified, but potent | [1] |
| Methylenebis-isoxazolo[4,5-b]azepine 9i | Methylene bridge linking two isoxazolo-azepine moieties derived from an aniline precursor | MCF-7 (Breast) | Not specified, but potent | [1] |
| Meclizine (a piperazine derivative with a diphenylmethane core) | Diphenylmethane core | COLO 205 (Colon) | >50 (induces apoptosis) | [2] |
| Phenylthiazole derivative 4c | Phenylthiazole attached to an aniline-related scaffold | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |
| Phenylthiazole derivative 4d | Phenylthiazole attached to an aniline-related scaffold | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [3] |
| Indolin-2-one derivative 16 | Indolinone with aniline substitution | K562 (Leukemia) | Not specified, induces G2/M arrest | [4] |
| Indolin-2-one derivative 17 | Indolinone with aniline substitution | K562 (Leukemia) | Not specified, induces G2/M arrest | [4] |
| Bis-pyrrolo[2,3-d]pyrimidine 24a | Bis-pyrrolo[2,3-d]pyrimidine with aniline-like linkers | HeLa (Cervical) | 3.8 | [5] |
| Bis-pyrrolo[2,3-d]pyrimidine 24c | Bis-pyrrolo[2,3-d]pyrimidine with aniline-like linkers | HeLa (Cervical) | 7.4 | [5] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one 5a | Quinolinone with aniline-derived moiety | HL-60 (Leukemia) | 0.91 ± 0.03 (24h) | [6] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one VIb-d | Indolinone with substituted aniline moiety | HeLa (Cervical) | 10.64 - 33.62 | [7] |
Table 2: Antimicrobial Activity of Substituted Methylenebis(aniline) and Related Aniline Derivatives
| Compound ID | Structure | Microorganism | MIC (µM) | Reference |
| 5-Acetamidoaurone 10 | Aurone with acetamidoaniline moiety | Clostridium difficile | 12.5 | [8] |
| Clostridium botulinum | 0.78 | [8] | ||
| Bacillus anthracis | 12.5 | [8] | ||
| Listeria monocytogenes | 3.12 | [8] | ||
| 5-Acetamidoaurone 20 | Aurone with acetamidoaniline moiety | Clostridium difficile | 3.12 | [8] |
| Clostridium botulinum | 3.12 | [8] | ||
| Bacillus anthracis | 6.25 | [8] | ||
| Listeria monocytogenes | 6.25 | [8] | ||
| Quinoxaline derivative 5p | Quinoxaline with amine substitution | Staphylococcus aureus | 4 µg/mL | [9] |
| Bacillus subtilis | 8 µg/mL | [9] | ||
| Methylene-bis-8-substituted[8][10]-benzothiazepine 4f | Methylene bridge linking two benzothiazepine moieties | Bacillus subtilis, Staphylococcus aureus, Klebsiella aerogenes, Chromobacterium violaceum | Not specified, but most active | [11] |
| Methylene-bis-8-substituted[8][10]-benzothiazepine 4g | Methylene bridge linking two benzothiazepine moieties | Bacillus subtilis, Staphylococcus aureus, Klebsiella aerogenes, Chromobacterium violaceum | Not specified, but most active | [11] |
| Salicylanilide-based peptidomimetic | Salicylanilide core | Staphylococcus aureus (MRSA) | 4.82 - 9.64 | [12] |
| Quinobenzothiazine derivative 6j | Quinobenzothiazine with aniline precursor | Staphylococcus aureus | Not specified, but potent | [13] |
Table 3: Anti-inflammatory Activity of Substituted Aniline Derivatives
| Compound ID | Structure | Assay | IC50 (µg/mL) | Reference |
| Isonicotinate of meta-aminophenol 5 | Isonicotinoyl-aminophenol | Oxidative burst assay | 1.42 ± 0.1 | [14] |
| Isonicotinate of para-aminophenol 8b | Isonicotinoyl-aminophenol with butyryl chain | Oxidative burst assay | 3.7 ± 1.7 | [14] |
| 4-(Methylsulfonyl)aniline derivative 11 | 4-(Methylsulfonyl)aniline linked to Naproxen | Egg-white induced paw edema (in vivo) | Higher effect than Diclofenac | [15] |
| 4-(Methylsulfonyl)aniline derivative 14 | 4-(Methylsulfonyl)aniline linked to Mefenamic acid | Egg-white induced paw edema (in vivo) | Higher effect than Diclofenac | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the literature for the evaluation of substituted methylenebis(aniline) compounds.
Synthesis of Methylenebis-isoxazolo[4,5-b]azepine Derivatives (General Procedure)
This protocol describes a reductive cyclization approach to synthesize methylenebis-isoxazolo[4,5-b]azepines.[1]
-
Michael Addition:
-
A mixture of 3,5-dimethyl-4-nitroisoxazole and an appropriate methylene bis-chalcone is prepared.
-
The reaction is carried out in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., piperidine).
-
The mixture is refluxed for a specified time until the reaction is complete (monitored by TLC).
-
The resulting Michael adduct is isolated by filtration and purified by recrystallization.
-
-
Reductive Cyclization:
-
The purified Michael adduct is dissolved in methanol.
-
An excess of stannous chloride (SnCl₂) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate to neutralize the acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.
-
The final product is purified by column chromatography.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
-
Cell Plating:
-
Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 48 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The test compounds are dissolved in DMSO and then diluted with culture medium to achieve a range of final concentrations (e.g., 10 to 100 µM).
-
The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 5 µg/mL of MTT solution is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]
-
Preparation of Inoculum:
-
Bacterial strains are grown on an appropriate agar medium overnight.
-
A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton broth to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
The test compounds are dissolved in DMSO to a high stock concentration.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vivo Anti-inflammatory Assay: Egg-White Induced Paw Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[15]
-
Animal Preparation:
-
Wistar rats (or a similar model) are used for the study.
-
The animals are fasted overnight before the experiment with free access to water.
-
-
Compound Administration:
-
The test compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., equivalent to 3 mg/kg of a standard drug like diclofenac sodium).
-
A control group receives the vehicle (e.g., 50% v/v propylene glycol).
-
-
Induction of Inflammation:
-
Thirty minutes after compound administration, acute inflammation is induced by a subcutaneous injection of 0.05 mL of undiluted egg-white into the plantar side of the left hind paw.
-
-
Measurement of Paw Edema:
-
The thickness of the paw is measured using a caliper at various time intervals (e.g., 0, 30, 60, 120, 180, 240, and 300 minutes) after drug administration.
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw thickness in the treated groups with the control group.
-
Signaling Pathways and Mechanisms of Action
Substituted methylenebis(aniline) derivatives and related aniline compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms: Kinase Inhibition and Apoptosis Induction
Many aniline-based anticancer agents function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.
-
MAPK/ERK Pathway: The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like RAS and BRAF can lead to constitutive activation of this pathway, driving tumor growth. Some aniline derivatives have been shown to inhibit kinases within this pathway, such as CRAF and MEK1/2, thereby suppressing the downstream signaling and inhibiting cancer cell proliferation.[16]
-
PI3K/AKT/mTOR Pathway: This pathway is another central regulator of cell growth and survival. Aniline derivatives have been shown to inhibit key kinases in this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[13]
-
Induction of Apoptosis and Cell Cycle Arrest: Several studies have demonstrated that substituted aniline and methylenebis(aniline) derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, meclizine, which has a diphenylmethane core similar to methylenebis(aniline), induces apoptosis in colon cancer cells through the upregulation of p53 and the activation of caspases.[2] Other derivatives have been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[2][4][17]
Structure-Activity Relationships (SAR)
The biological activity of substituted methylenebis(aniline) compounds is highly dependent on the nature and position of the substituents on the aniline rings.
-
Anticancer Activity: For some series of aniline derivatives, the presence of electron-withdrawing groups, such as halogens or nitro groups, has been associated with increased cytotoxic activity.[3][7] The position of these substituents also plays a crucial role, with ortho and para substitutions often showing different effects than meta substitutions.[18]
-
Antimicrobial Activity: In the case of antimicrobial aurones derived from anilines, the presence of a benzyloxy or isopropyl group on the B ring was found to be a promising strategy for enhancing activity.[8] For some benzothiazepine derivatives, heterocyclic ring substituents at the 4th position led to notable antibacterial activity.[11]
-
Anti-inflammatory Activity: For isonicotinate derivatives of aminophenols, the presence and length of a lipophilic acyl chain on the nitrogen atom significantly influenced the anti-inflammatory potency.[14]
Conclusion
Substituted methylenebis(aniline) compounds and their structural analogs represent a promising class of molecules with a broad spectrum of biological activities. Their synthetic tractability allows for the fine-tuning of their pharmacological profiles through systematic structural modifications. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on optimizing their pharmacokinetic properties, elucidating their precise mechanisms of action, and exploring their efficacy in in vivo models is warranted to translate their therapeutic potential into clinical applications. The detailed experimental protocols and insights into relevant signaling pathways provided herein serve as a valuable resource for researchers dedicated to advancing the drug discovery and development of this important class of compounds.
References
- 1. Design, synthesis, in vitro antimicrobial and anticancer activity of novel methylenebis-isoxazolo[4,5-b]azepines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erianin suppresses constitutive activation of MAPK signaling pathway by inhibition of CRAF and MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of G2/M phase arrest and apoptosis by a novel enediyne derivative, THDA, in chronic myeloid leukemia (K562) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Reactivity of Nitro Groups in 4,4'-Methylenebis(2-nitroaniline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitro groups in 4,4'-Methylenebis(2-nitroaniline). The primary focus is on the reduction of these groups to form the corresponding diamine, a critical transformation for the synthesis of various derivatives with applications in materials science and drug development.
Core Reactivity of the Nitro Groups
The two nitro groups in 4,4'-Methylenebis(2-nitroaniline) are the most reactive sites for chemical transformation. Their electron-withdrawing nature deactivates the aromatic rings towards electrophilic substitution, while making them susceptible to nucleophilic attack and, most importantly, reduction. The primary and most synthetically useful reaction of aromatic nitro compounds is their reduction to the corresponding amino group.
The reduction of the dinitro compound to 4,4'-Methylenebis(2-aminoaniline) proceeds through a series of intermediates, including nitroso and hydroxylamine species. The complete, six-electron reduction of each nitro group leads to the formation of the diamine.
Reduction of Nitro Groups: Methodologies and Mechanisms
The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, with several reliable methods available. These methods are broadly applicable to the nitro groups in 4,4'-Methylenebis(2-nitroaniline).
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
-
Catalysts : Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.
-
Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere. The pressure of hydrogen can range from atmospheric to high pressure, and the reaction is often performed at room temperature.
The general scheme for the catalytic hydrogenation of a nitro group to an amine is as follows:
Caption: General schematic of catalytic hydrogenation of a nitro group.
Metal-Acid Reductions
Historically, the reduction of nitro groups has been achieved using a metal in the presence of an acid.
-
Reagents : Common combinations include tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and hydrochloric acid or acetic acid.
-
Mechanism : The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.
This method is robust but can require harsh conditions and stoichiometric amounts of the metal, leading to more complex workups compared to catalytic hydrogenation.
Transfer Hydrogenation
Transfer hydrogenation is an alternative to using hydrogen gas, where a hydrogen donor molecule is used in the presence of a catalyst.
-
Hydrogen Donors : Common hydrogen donors include hydrazine, ammonium formate, and cyclohexene.
-
Catalysts : Palladium on carbon is a frequently used catalyst for transfer hydrogenation.
This method can be advantageous for laboratories not equipped for high-pressure hydrogenations.
Reductions with Metal Hydrides
While powerful reducing agents, metal hydrides like lithium aluminum hydride (LiAlH4) are generally not the preferred choice for the reduction of aromatic nitro compounds as they can lead to the formation of azo and azoxy compounds as byproducts. However, milder reducing agents like sodium borohydride (NaBH4) in the presence of a catalyst can be effective. Recent studies have shown the utility of NaBH4 with catalysts like copper ferrite nanoparticles for the reduction of nitroanilines.[1][2][3]
Quantitative Data on Nitro Group Reduction
| Substrate | Catalyst | Reducing Agent | Solvent | Reaction Time | Conversion (%) | Rate Constant | Reference |
| 2-Nitroaniline | CuFe2O4 Nanoparticles | NaBH4 | Water | 90 s | 95.6 | 3.19 x 10⁻² s⁻¹ | [2][3] |
| 4-Nitroaniline | CuFe2O4 Nanoparticles | NaBH4 | Water | 40 s | 96.5 | 7.49 x 10⁻² s⁻¹ | [2][3] |
| Aromatic Nitro Compounds | 0.4 mol% Pd/C | H2 (1 atm) | Water with TPGS-750-M | - | High Yields | - | [4] |
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the reduction of the nitro groups in 4,4'-Methylenebis(2-nitroaniline) to the corresponding diamine, based on established methods for similar compounds.
Catalytic Hydrogenation of 4,4'-Methylenebis(2-nitroaniline)
This protocol is a generalized procedure based on the catalytic hydrogenation of aromatic nitro compounds.
Materials:
-
4,4'-Methylenebis(2-nitroaniline)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol/Ethyl Acetate)
-
Hydrogen gas
-
Parr Hydrogenation Apparatus (or equivalent)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable pressure vessel, dissolve 4,4'-Methylenebis(2-nitroaniline) in a sufficient volume of ethanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 4,4'-Methylenebis(2-aminoaniline).
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for the catalytic hydrogenation of 4,4'-Methylenebis(2-nitroaniline).
Conclusion
The nitro groups of 4,4'-Methylenebis(2-nitroaniline) are highly susceptible to reduction, providing a reliable pathway to the corresponding diamine. Catalytic hydrogenation is a preferred method due to its efficiency and clean reaction profile. The reactivity of the nitro groups in this molecule is expected to be similar to that of 2-nitroaniline and 4-nitroaniline, for which quantitative data is available. The resulting diamine is a versatile building block for the synthesis of polymers, dyes, and pharmaceutical intermediates. Careful selection of the reduction method and reaction conditions is crucial to achieve high yields and purity of the desired product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Reduction of Aromatic Nitro Groups in Water - ChemistryViews [chemistryviews.org]
An In-Depth Technical Guide to 4,4'-Methylenebis(2-nitroaniline): From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Methylenebis(2-nitroaniline) is an aromatic amine characterized by a methylene bridge connecting two 2-nitroaniline units. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its chemical structure suggests a synthesis route analogous to other methylene-bridged aniline compounds. This guide provides a comprehensive overview of its probable synthesis, physicochemical properties, and potential applications, drawing on established chemical principles and data from related compounds.
Historical Perspective and Discovery
The precise date and discoverer of 4,4'-Methylenebis(2-nitroaniline) are not clearly recorded in seminal chemical literature. However, the fundamental reaction for its synthesis, the condensation of anilines with formaldehyde, has been a cornerstone of organic chemistry since the late 19th century. It is plausible that this compound was first synthesized during the extensive exploration of dye chemistry and polymer precursors in the early to mid-20th century, a period marked by intense investigation into the reactions of aromatic amines.
The likely historical synthesis would have involved the acid-catalyzed condensation of 2-nitroaniline with formaldehyde. This reaction is a classic example of electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile attacking the electron-rich aromatic ring of 2-nitroaniline, primarily at the para position due to steric hindrance from the ortho nitro group.
Methodological & Application
Application Notes and Protocols: 4,4'-Methylenebis(2-nitroaniline) as an Epoxy Curing Agent
Disclaimer: The following application notes and protocols are based on the general principles of epoxy chemistry and the known behavior of aromatic amine curing agents. Specific parameters for 4,4'-Methylenebis(2-nitroaniline) have not been extensively reported in publicly available literature. Therefore, the provided data and protocols should be considered as a starting point for experimental investigation and will require optimization for specific epoxy resin systems and applications.
Introduction
4,4'-Methylenebis(2-nitroaniline), with the molecular formula C₁₃H₁₂N₄O₄, is a diamine that possesses two primary amine groups, making it a potential curing agent for epoxy resins. The presence of nitro groups on the aromatic rings is expected to influence its reactivity and the properties of the cured epoxy network. Aromatic amines are a well-established class of curing agents for epoxy resins, known for imparting excellent thermal, mechanical, and chemical resistance properties to the cured polymer.[1][2] The rigid aromatic structures contribute to a high glass transition temperature (Tg) and good performance at elevated temperatures.
The curing reaction involves the nucleophilic addition of the amine hydrogen to the epoxide ring of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional network.[1]
Potential Advantages and Applications
Based on its chemical structure, 4,4'-Methylenebis(2-nitroaniline) as an epoxy curing agent is anticipated to offer:
-
High Thermal Stability: The aromatic backbone typically leads to cured resins with high glass transition temperatures (Tg) and good thermal stability.
-
Excellent Mechanical Properties: Aromatic amine cured epoxies are known for their high strength and modulus.
-
Good Chemical Resistance: The dense cross-linked network is expected to provide good resistance to a variety of chemicals and solvents.[2]
Potential applications could include high-performance adhesives, composites, coatings, and encapsulation materials where thermal and mechanical performance are critical.
Health and Safety
4,4'-Methylenebis(2-nitroaniline) should be handled with care. Based on safety data for similar nitroaniline compounds, it may be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][4][5][6] It is crucial to consult the material safety data sheet (MSDS) before use and to handle the substance in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes the expected properties of a standard Bisphenol A based epoxy resin cured with a stoichiometric amount of an aromatic amine like 4,4'-Methylenebis(2-nitroaniline). These values are illustrative and require experimental verification.
| Property | Expected Value Range | Test Method |
| Glass Transition Temperature (Tg) | 150 - 200 °C | DSC / DMA |
| Tensile Strength | 60 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 4.0 GPa | ASTM D638 |
| Flexural Strength | 100 - 150 MPa | ASTM D790 |
| Flexural Modulus | 3.0 - 5.0 GPa | ASTM D790 |
Experimental Protocols
5.1. Stoichiometric Calculation for Epoxy-Amine Formulation
To achieve optimal properties, it is generally recommended to use a stoichiometric ratio of amine hydrogen to epoxide groups.[7][8]
The amount of curing agent required can be calculated using the following formula:
Parts by weight of amine per 100 parts of resin (PHR) = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxy Equivalent Weight (EEW)) * 100
Where:
-
EEW (Epoxy Equivalent Weight): The weight of resin in grams that contains one equivalent of epoxide. This is typically provided by the resin manufacturer.
-
AHEW (Amine Hydrogen Equivalent Weight): The molecular weight of the amine divided by the number of active amine hydrogens. For 4,4'-Methylenebis(2-nitroaniline) (Molecular Weight ≈ 288.26 g/mol ) with 4 active hydrogens (2 per primary amine group), the AHEW is approximately 72.07 g/eq.
Example Calculation: For an epoxy resin with an EEW of 180 g/eq: PHR = (72.07 / 180) * 100 ≈ 40
5.2. Protocol for Preparation of Cured Epoxy Specimen
-
Pre-treatment: Dry the epoxy resin and 4,4'-Methylenebis(2-nitroaniline) in a vacuum oven at a suitable temperature (e.g., 60°C for the resin, room temperature for the amine to avoid degradation) to remove any absorbed moisture.
-
Mixing: In a suitable container, accurately weigh the desired amount of epoxy resin. Gently warm the resin to reduce its viscosity if necessary.
-
Add the calculated stoichiometric amount of 4,4'-Methylenebis(2-nitroaniline) to the epoxy resin.
-
Degassing: Mix the components thoroughly but gently to avoid excessive air entrapment. Place the mixture in a vacuum chamber to remove any dissolved gases until bubbling subsides.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a mold release agent.
-
Curing: Transfer the molds to an oven and cure using a pre-determined curing schedule. A typical starting point for an aromatic amine would be a multi-stage cure, for example, 2 hours at 120°C followed by 2 hours at 180°C. This schedule will require optimization.
-
Post-Curing: After the initial cure, allow the samples to cool slowly to room temperature to minimize internal stresses.
5.3. Protocol for Curing Profile Analysis by Differential Scanning Calorimetry (DSC)
This protocol is to determine the heat of reaction and to develop an appropriate curing schedule.
-
Sample Preparation: Prepare a small amount (5-10 mg) of the uncured epoxy/amine mixture as described in section 5.2.
-
DSC Analysis:
-
Place the sample in a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from room temperature to approximately 250°C.[9]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The exothermic peak in the thermogram represents the curing reaction.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
The onset temperature, peak temperature, and end temperature of the exotherm provide information about the curing temperature range.
-
By running the experiment at multiple heating rates, kinetic parameters like activation energy can be determined using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.[10]
-
5.4. Protocol for Thermomechanical Characterization by Dynamic Mechanical Analysis (DMA)
This protocol is to determine the glass transition temperature (Tg) and viscoelastic properties of the cured epoxy resin.
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy resin with typical dimensions of 30 mm x 10 mm x 2 mm.[11]
-
DMA Analysis:
-
Mount the specimen in the DMA instrument using a suitable clamping configuration (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.[12]
-
Ramp the temperature from room temperature to above the expected Tg (e.g., 25°C to 250°C) at a controlled heating rate (e.g., 3-5 °C/min).[13]
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
-
Data Analysis:
-
The glass transition temperature (Tg) can be determined from the peak of the tan δ curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve.[14]
-
The storage modulus in the glassy region (below Tg) provides information about the stiffness of the material.
-
The storage modulus in the rubbery plateau (above Tg) is related to the cross-link density.
-
Visualizations
Caption: Experimental workflow for evaluating an epoxy curing agent.
Caption: General reaction pathway for epoxy curing with a primary amine.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. specialchem.com [specialchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. pcimag.com [pcimag.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. kinetics.netzsch.com [kinetics.netzsch.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
Application Notes and Protocols for 4,4'-Methylenebis(2-nitroaniline) in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a hypothetical protocol for the utilization of 4,4'-Methylenebis(2-nitroaniline) (MBNA) in the synthesis of high-performance polyimides. The presence of the methylene bridge in the MBNA backbone is anticipated to impart increased flexibility and solubility to the resulting polymer, while the nitro groups offer potential for further functionalization or specific interactions.
Introduction to 4,4'-Methylenebis(2-nitroaniline) in Polyimide Synthesis
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.[2] The incorporation of flexible linkages, such as methylene groups, into the polymer backbone can enhance solubility and processability without significantly compromising thermal stability.[3]
4,4'-Methylenebis(2-nitroaniline) is an aromatic diamine containing a methylene linker. Its structure suggests its potential as a monomer for producing more processable high-performance polyimides. The electron-withdrawing nitro groups are expected to influence the polymer's electronic properties and may serve as sites for subsequent chemical modifications, such as reduction to amino groups for cross-linking or grafting.
This application note outlines a proposed synthetic route for a novel polyimide derived from MBNA and Pyromellitic Dianhydride (PMDA), a common dianhydride used in the synthesis of thermally stable polyimides.
Hypothetical Properties of MBNA-Based Polyimide
The following table summarizes the expected properties of a polyimide synthesized from 4,4'-Methylenebis(2-nitroaniline) and Pyromellitic Dianhydride. This data is hypothetical and based on typical values for analogous polyimides containing methylene bridges and should be confirmed by experimental analysis.
| Property | Expected Value | Test Method |
| Glass Transition Temp (Tg) | 280 - 320 °C | DSC (Differential Scanning Calorimetry) |
| 5% Weight Loss Temp (TGA) | > 450 °C (in N₂) | TGA (Thermogravimetric Analysis) |
| Tensile Strength | 80 - 110 MPa | ASTM D882 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D882 |
| Elongation at Break | 5 - 10 % | ASTM D882 |
| Dielectric Constant (1 MHz) | 3.2 - 3.8 | ASTM D150 |
| Solubility | Soluble in NMP, DMAc, DMF | Visual Inspection |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) Precursor from MBNA and PMDA
This protocol describes the two-step method for polyimide synthesis, starting with the formation of a poly(amic acid) solution.[2]
Materials:
-
4,4'-Methylenebis(2-nitroaniline) (MBNA) (M.W. 288.26 g/mol )
-
Pyromellitic Dianhydride (PMDA) (M.W. 218.12 g/mol )
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas, high purity
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Argon/Nitrogen inlet and outlet
-
Drying tube
Procedure:
-
Drying of Monomers: Dry PMDA in a vacuum oven at 120 °C for 4 hours prior to use. Ensure MBNA is of high purity and dry.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Dissolution of Diamine: Under a positive pressure of inert gas, add 4,4'-Methylenebis(2-nitroaniline) to the flask. Add anhydrous NMP to achieve a solids concentration of 15-20% (w/v). Stir the mixture at room temperature until the diamine is completely dissolved.
-
Addition of Dianhydride: Slowly add an equimolar amount of PMDA to the stirred diamine solution in small portions over 30-60 minutes. The addition of the dianhydride is exothermic; maintain the reaction temperature below 30 °C using a water bath if necessary.
-
Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored at 4 °C under a dry atmosphere before proceeding to the imidization step.
Protocol 2: Thermal Imidization of Poly(amic acid) to Polyimide Film
This protocol details the conversion of the poly(amic acid) solution into a solid polyimide film via thermal treatment.[2]
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Doctor blade or film applicator
-
Programmable vacuum oven or furnace
Procedure:
-
Casting of Poly(amic acid) Film: Pour the poly(amic acid) solution onto a clean, dry glass substrate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at room temperature for 1-2 hours to allow for initial solvent evaporation.
-
Thermal Curing: Transfer the glass substrate with the film into a programmable oven or furnace with an inert atmosphere (nitrogen or argon).
-
Curing Profile:
-
Heat to 100 °C and hold for 1 hour.
-
Ramp the temperature to 200 °C and hold for 1 hour.
-
Increase the temperature to 300 °C and hold for 1 hour.[2]
-
-
Cooling: Slowly cool the oven to room temperature.
-
Film Removal: Carefully peel the resulting polyimide film from the glass substrate. The film should be a transparent, yellowish to brownish color.
Visualizations
Diagrams of Synthesis and Workflow
Caption: Workflow for the two-step synthesis of a polyimide from MBNA and PMDA.
Caption: Reaction pathway for the synthesis of a polyimide from MBNA and PMDA.
References
Application of 4,4'-Methylenebis(2-nitroaniline) in Polyurethane Production: A Detailed Guide for Researchers
Introduction
This document provides detailed application notes and protocols for the use of 4,4'-Methylenebis(2-nitroaniline), hereinafter referred to as MNA, as a curing agent in the production of polyurethane elastomers. Polyurethanes are a versatile class of polymers renowned for their wide range of mechanical properties, from rigid foams to flexible elastomers. The final properties of a polyurethane product are significantly influenced by the choice of its constituent components: a polyol, a diisocyanate, and a chain extender or curing agent. Aromatic diamines are a class of curing agents known for imparting excellent thermal and mechanical properties to polyurethane elastomers.
While 4,4'-Methylenebis(2-chloroaniline) (MOCA) is a commonly used aromatic diamine curative, there is growing interest in exploring alternatives to tailor polyurethane properties for specific applications. MNA, with its nitro-substituted aromatic rings, presents an intriguing candidate for modifying the characteristics of polyurethane elastomers. The electron-withdrawing nature of the nitro groups is expected to influence the reactivity of the amine groups and the hydrogen bonding within the polymer matrix, thereby affecting the final material properties.
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in synthesizing and evaluating polyurethanes cured with MNA. Due to the limited availability of direct experimental data for MNA in the public domain, this document provides a generalized protocol and representative data based on closely related and well-characterized aromatic diamine curatives. The provided methodologies and data tables serve as a robust starting point for the systematic investigation of MNA-cured polyurethanes.
Principle of Polyurethane Synthesis with Diamine Curatives
The synthesis of polyurethane elastomers using a diamine curative is typically a two-step process. In the first step, a long-chain polyol is reacted with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is a viscous liquid at room temperature or slightly elevated temperatures.
In the second step, the prepolymer is reacted with a stoichiometric amount of a diamine curing agent, in this case, MNA. The primary amine groups of the MNA molecule react with the terminal isocyanate groups of the prepolymer in a chain extension reaction. This reaction forms urea linkages, which are known to form strong bidentate hydrogen bonds, leading to the formation of a high-molecular-weight, cross-linked polyurethane-urea elastomer. The final properties of the elastomer are highly dependent on the structure and ratio of the reactants.
Experimental Protocols
The following protocols are generalized for the synthesis of polyurethane elastomers using an aromatic diamine curative like MNA. Researchers should consider these as a starting point and may need to optimize the conditions based on their specific materials and desired outcomes.
Protocol 1: Synthesis of an MDI-Based Polyurethane Elastomer
1. Materials:
-
Prepolymer: Isocyanate-terminated prepolymer based on 4,4'-Methylene diphenyl diisocyanate (MDI) and a polyether or polyester polyol (e.g., polytetramethylene ether glycol - PTMEG). The %NCO content of the prepolymer should be known.
-
Curing Agent: 4,4'-Methylenebis(2-nitroaniline) (MNA)
-
Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle with a temperature controller
-
Vacuum oven
-
Molds (e.g., aluminum or stainless steel)
-
Desiccator
-
2. Procedure:
a. Prepolymer Preparation (if not commercially available):
-
Dry the polyol (e.g., PTMEG 2000) under vacuum at 100-110°C for 2-4 hours to remove any residual moisture.
-
In a three-neck flask under a nitrogen atmosphere, add the molten MDI.
-
Slowly add the dried polyol to the MDI with constant stirring. The molar ratio of NCO to OH should be greater than 1, typically around 2:1.
-
Heat the mixture to 70-80°C and maintain for 2-3 hours with continuous stirring.
-
Monitor the reaction progress by titrating for the %NCO content until it reaches the theoretical value.
-
Cool the prepolymer to room temperature and store it in a moisture-free environment.
b. Curing with MNA:
-
Calculate the stoichiometric amount of MNA required based on the %NCO content of the prepolymer. The equivalent weight of MNA is its molecular weight divided by the number of reactive amine hydrogens (which is 4).
-
Degas the prepolymer under vacuum at 70-80°C for at least 1 hour.
-
Melt the MNA at a temperature above its melting point. Caution: Handle MNA with appropriate personal protective equipment in a well-ventilated area.
-
Add the molten MNA to the degassed prepolymer with vigorous stirring. If using a solvent, dissolve the MNA in a minimal amount of anhydrous solvent before adding.
-
If a catalyst is used, add a few drops of DBTDL to the mixture.
-
Continue stirring for a few minutes until the mixture is homogeneous.
-
Pour the mixture into preheated molds treated with a mold release agent.
-
Cure the cast polyurethane in an oven at a predetermined temperature and time. A typical starting point would be 100-120°C for 12-24 hours. The optimal curing cycle will need to be determined experimentally.
-
After curing, allow the molds to cool to room temperature before demolding the elastomer.
-
Post-cure the demolded samples at a slightly elevated temperature (e.g., 80-100°C) for 24 hours to ensure complete reaction.
-
Condition the samples at room temperature for at least 7 days before characterization.
Data Presentation
The following tables present representative data for polyurethane elastomers cured with aromatic diamines. It is important to note that these values are illustrative and the actual properties of MNA-cured polyurethanes will need to be determined experimentally.
Table 1: Typical Mechanical Properties of Aromatic Diamine-Cured Polyurethane Elastomers
| Property | Test Method | Typical Value Range | Unit |
| Hardness | ASTM D2240 | 70A - 80D | Shore A/D |
| 100% Modulus | ASTM D412 | 5 - 20 | MPa |
| 300% Modulus | ASTM D412 | 10 - 40 | MPa |
| Tensile Strength | ASTM D412 | 20 - 60 | MPa |
| Elongation at Break | ASTM D412 | 200 - 600 | % |
| Tear Strength (Die C) | ASTM D624 | 50 - 150 | kN/m |
| Compression Set (22h @ 70°C) | ASTM D395 | 20 - 50 | % |
Table 2: Typical Thermal Properties of Aromatic Diamine-Cured Polyurethane Elastomers
| Property | Test Method | Typical Value Range | Unit |
| Glass Transition Temperature (Tg) | DSC | -40 to 20 | °C |
| Melting Temperature (Tm) of Hard Segments | DSC | 150 - 250 | °C |
| Decomposition Temperature (5% weight loss) | TGA | 280 - 350 | °C |
| Heat Deflection Temperature (HDT) | ASTM D648 | 80 - 150 | °C |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of MNA-cured polyurethanes.
Caption: Chemical reaction pathway for the synthesis of MNA-cured polyurethane-urea.
Caption: Experimental workflow for polyurethane elastomer synthesis and characterization.
Caption: Relationship between curative structure and polyurethane properties.
Discussion and Future Work
The use of 4,4'-Methylenebis(2-nitroaniline) as a curing agent for polyurethanes is a promising area of research. The nitro groups are expected to significantly influence the electronic and steric environment of the amine groups, which will, in turn, affect the curing kinetics and the final properties of the polymer. The electron-withdrawing nature of the nitro groups may decrease the reactivity of the amine groups compared to unsubstituted or alkyl-substituted aromatic diamines. This could potentially lead to a longer pot life, which can be advantageous in certain processing applications.
Furthermore, the presence of the polar nitro groups may enhance the intermolecular interactions and hydrogen bonding within the hard segments of the polyurethane-urea, potentially leading to improved thermal stability and mechanical strength. However, it is also possible that the bulky nitro groups could disrupt the packing of the hard segments, which might have a counteracting effect on the material's properties.
To fully elucidate the potential of MNA as a polyurethane curative, a systematic investigation is required. This should include:
-
Curing kinetic studies: To understand the reactivity of MNA with different isocyanate prepolymers and to optimize the curing conditions.
-
Detailed characterization: Comprehensive mechanical, thermal, and morphological analysis of the resulting polyurethane elastomers.
-
Comparative studies: A direct comparison of the properties of MNA-cured polyurethanes with those cured with established aromatic diamines like MOCA.
By following the generalized protocols outlined in this document and conducting a thorough experimental investigation, researchers can unlock the potential of 4,4'-Methylenebis(2-nitroaniline) for the development of novel polyurethane materials with tailored properties for a wide range of applications.
Safety Precautions
Aromatic diamines should be handled with care, as some are suspected carcinogens. Always consult the Safety Data Sheet (SDS) for 4,4'-Methylenebis(2-nitroaniline) and all other chemicals used. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application Notes and Protocols for 4,4'-Methylenebis(2-nitroaniline) as a Monomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Methylenebis(2-nitroaniline) is an aromatic diamine with a molecular structure suited for the synthesis of high-performance polymers. The presence of two primary amine groups allows it to act as a monomer in polycondensation reactions, while the nitro groups, being strongly electron-withdrawing, can influence the polymer's final properties, such as thermal stability, solubility, and interactions with other molecules. These characteristics make polymers derived from this monomer, particularly polyimides, interesting candidates for specialized applications, including advanced materials and drug delivery systems.
Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Their biocompatibility has also been a subject of study, opening avenues for their use in the biomedical field.[2][3] Aromatic polyimides are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride.[4] This process first yields a soluble poly(amic acid) precursor, which is then converted into the final polyimide through thermal or chemical imidization.[4][5]
These application notes provide a representative protocol for the polymerization of 4,4'-Methylenebis(2-nitroaniline) with pyromellitic dianhydride (PMDA) to synthesize a novel polyimide. It also covers the characterization of the resulting polymer and discusses its potential applications in drug delivery.
Physicochemical Properties of the Monomer
A summary of the key properties of 4,4'-Methylenebis(2-nitroaniline) is presented below.
| Property | Value | Reference |
| Synonyms | [4-(4-Amino-3-nitrobenzyl)-2-nitrophenyl]amine | [6] |
| CAS Number | 17474-44-1 | [6] |
| Molecular Formula | C₁₃H₁₂N₄O₄ | [7] |
| Molecular Weight | 288.26 g/mol | [7] |
| Appearance | Not specified (typically yellow to brown solid for related compounds) | |
| Solubility | Expected to be soluble in polar aprotic solvents like NMP, DMAc, DMSO | Inferred |
Experimental Protocol: Polyimide Synthesis
This protocol describes a representative two-step method for synthesizing a polyimide from 4,4'-Methylenebis(2-nitroaniline) and pyromellitic dianhydride (PMDA).
Materials:
-
4,4'-Methylenebis(2-nitroaniline) (MNA)
-
Pyromellitic dianhydride (PMDA)[8]
-
N-methyl-2-pyrrolidone (NMP), anhydrous[9]
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Glass plates for casting
-
Vacuum oven or convection oven
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Preparation: Dry all glassware thoroughly in an oven before use. Set up a three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet.
-
Dissolution: In the flask, dissolve a specific molar amount of 4,4'-Methylenebis(2-nitroaniline) (e.g., 0.01 mol, 2.88 g) in anhydrous NMP under a gentle stream of nitrogen. Stir until the monomer is completely dissolved.[9]
-
Reaction: To the stirred solution, add an equimolar amount of pyromellitic dianhydride (0.01 mol, 2.18 g) in one portion.[5] The reaction is exothermic; maintain the temperature below 25°C using a water bath if necessary.
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final product is the PAA solution.
Step 2: Conversion to Polyimide (PI) Film
The PAA can be converted to the final polyimide via thermal or chemical imidization.
Method A: Thermal Imidization
-
Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Cast a film of uniform thickness using a doctor blade.
-
Solvent Removal: Place the cast film in a convection oven at 80-100°C for 2-3 hours to slowly remove the NMP solvent.
-
Curing: Cure the film by heating it in a programmed oven under a nitrogen atmosphere using a step-wise temperature ramp:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour[5]
-
-
Cooling: After curing, allow the oven to cool down slowly to room temperature.
-
Film Removal: Carefully peel the resulting polyimide film from the glass substrate.
Method B: Chemical Imidization
-
Dehydration: To the PAA solution, add a dehydrating agent mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit of the polymer).[9]
-
Reaction: Stir the mixture at room temperature for 12 hours. The polyimide will precipitate from the solution.
-
Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer fully. Filter the solid polyimide, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C for 24 hours.
Polymer Characterization
The structure and properties of the synthesized polyimide should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm imidization. | Disappearance of amic acid bands (broad O-H and amide bands) and appearance of characteristic imide peaks around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).[10] |
| NMR Spectroscopy | To confirm the polymer structure. | ¹H NMR of the PAA in a solvent like DMSO-d₆ will show characteristic peaks for amide and carboxylic acid protons.[10] Due to the low solubility of the final polyimide, solid-state NMR might be required. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Determination of the 5% and 10% weight loss temperatures (T₅ and T₁₀), which are expected to be above 450°C in a nitrogen atmosphere for aromatic polyimides.[11] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg is expected, likely in the range of 250-350°C, indicative of a rigid polymer backbone.[12] |
Representative Polymer Properties
The following table summarizes the expected quantitative data for a polyimide derived from 4,4'-Methylenebis(2-nitroaniline), based on values reported for structurally similar aromatic polyimides.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 250 - 350 °C[12] |
| Decomposition Temperature (T₁₀, N₂) | > 490 °C[11] |
| Solubility | Generally insoluble in common organic solvents; may be soluble in polar aprotic solvents like NMP or m-cresol.[12] |
| Tensile Strength | 70 - 110 MPa[12] |
| Young's Modulus | 2.1 - 2.9 GPa[12] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for polyimide synthesis via a two-step polycondensation method.
Application in Drug Delivery
Polyimides are being explored for various biomedical applications due to their stability and biocompatibility.[13][14][15] Porous polyimide structures can serve as matrices for controlled drug release, where the release rate can be modulated by the pore size.[13] They can also be used as coatings for implantable medical devices or as microneedles for transdermal drug delivery.[13] For any in-vivo application, rigorous biocompatibility and cytotoxicity testing is essential to ensure the material is safe.[2][16]
Caption: Conceptual model of a polyimide-based drug delivery system.
Safety Precautions
-
Handle 4,4'-Methylenebis(2-nitroaniline) and other aromatic amines with care, as they can be toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling solvents like NMP and pyridine.
-
Pyromellitic dianhydride is a moisture-sensitive compound and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
The imidization process involves high temperatures or dehydrating agents; take appropriate safety measures.
References
- 1. ftir tga dsc: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biocompatibility of Polyimides: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. How to synthesize polyimide film from pyromellitic dianhydrideï¼ - Knowledge [zbaqchem.com]
- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Pyromellitic dianhydride - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Polyimide as a biomedical material: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyimides as biomaterials: preliminary biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4,4'-Methylenebis(2-nitroaniline) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Methylenebis(2-nitroaniline) (MNA) is an aromatic amine containing nitro functional groups. Accurate and reliable quantification of MNA is crucial in various stages of research and development, including synthesis process control, purity assessment, and stability studies. This document provides a detailed protocol for the development and validation of an analytical method for the quantification of MNA using RP-HPLC with UV detection. The proposed method is based on common analytical techniques for related nitroaniline compounds and provides a robust starting point for method validation in a laboratory setting.[1][2]
Principle of the Method
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate 4,4'-Methylenebis(2-nitroaniline) from potential impurities and degradation products. A C18 stationary phase is used with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer. Quantification is achieved by monitoring the UV absorbance at a specific wavelength, which should be determined by scanning the UV spectrum of MNA to identify its wavelength of maximum absorbance (λmax), typically in the range of 380-400 nm for nitroanilines.[3][4] The peak area of the analyte is directly proportional to its concentration.
Proposed HPLC Method Parameters
The following parameters serve as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v). Optimization may be required. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | Determine λmax of MNA in mobile phase (e.g., scan from 200-500 nm). |
| Run Time | 10 minutes (or until the main peak and any impurities have eluted) |
Experimental Protocols
Preparation of Solutions
2.1.1 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of 4,4'-Methylenebis(2-nitroaniline) reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of a suitable diluent (e.g., acetonitrile or methanol).
-
Sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with the diluent and mix thoroughly.
2.1.2 Working Standard Solutions
-
Prepare a series of working standard solutions for linearity and calibration by performing serial dilutions of the Standard Stock Solution.
-
For example, to prepare a 100 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
2.1.3 Sample Preparation
-
Accurately weigh the sample containing MNA.
-
Dissolve and dilute the sample in a suitable diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC System Operation and Quantification
-
Set up the HPLC system according to the parameters listed in Section 1.0.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the MNA peak against the concentration of the working standard solutions.
-
Determine the concentration of MNA in the sample solutions by interpolating their peak areas from the calibration curve.
Analytical Method Validation Protocol
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose.[5][6] The validation should be performed according to ICH guidelines and include the following parameters.[7]
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
-
Protocol:
-
Inject the blank (diluent), a placebo (if applicable), a standard solution of MNA, and a sample solution.
-
The chromatograms should show no interfering peaks at the retention time of the MNA peak in the blank or placebo injections.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on an MNA sample.
-
Analyze the stressed samples. The method should be able to separate the MNA peak from any degradation product peaks. Peak purity analysis using a PDA detector is recommended.
-
Linearity
-
Objective: To demonstrate a direct proportional relationship between concentration and the analytical response (peak area).
-
Protocol:
-
Prepare at least five concentrations of MNA across a specified range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo or sample matrix with known amounts of MNA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of MNA at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each study.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
-
Data Presentation
Quantitative data from the method validation experiments should be summarized in clear, structured tables.
Table 1: Linearity Results | Concentration (µg/mL) | Injection 1 Peak Area | Injection 2 Peak Area | Injection 3 Peak Area | Mean Peak Area | | :--- | :--- | :--- | :--- | :--- | | Level 1 | | | | | | Level 2 | | | | | | Level 3 | | | | | | Level 4 | | | | | | Level 5 | | | | | | Linear Regression | Value | | Correlation Coefficient (r²) | | | Slope | | | Y-Intercept | |
Table 2: Accuracy (Recovery) Results
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% (n=3) | ||||
| 100% (n=3) |
| 120% (n=3) | | | | |
Table 3: Precision Results
| Precision Type | Replicate | Concentration (µg/mL) |
|---|---|---|
| Repeatability | 1-6 | |
| Mean | ||
| Std. Dev. | ||
| %RSD | ||
| Intermediate Precision | 1-6 | |
| Mean | ||
| Std. Dev. |
| | %RSD | |
Visualizations
Diagrams are provided to illustrate key workflows and relationships.
Caption: Experimental workflow for MNA quantification by HPLC.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pjps.pk [pjps.pk]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pharmadevils.com [pharmadevils.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. ijariie.com [ijariie.com]
- 8. scispace.com [scispace.com]
Application Note: HPLC-UV Method for the Determination of 4,4'-Methylenebis(2-nitroaniline)
Introduction
4,4'-Methylenebis(2-nitroaniline) is an aromatic amine derivative that may be present as a raw material, intermediate, or impurity in various chemical manufacturing processes. Due to the potential toxicity associated with aromatic amines, a reliable and accurate analytical method is crucial for its detection and quantification. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of 4,4'-Methylenebis(2-nitroaniline). The described reverse-phase HPLC (RP-HPLC) method provides a straightforward and effective means for the separation and quantification of this analyte.
Principle of the Method
This method utilizes RP-HPLC on a C18 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water. The analyte is detected by a UV detector at a wavelength where the compound exhibits significant absorbance, which for nitroaniline compounds is typically in the range of 375-388 nm. Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.
Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC-UV analysis of 4,4'-Methylenebis(2-nitroaniline).
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity LC System or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 380 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
a. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4,4'-Methylenebis(2-nitroaniline) reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark. Sonicate if necessary to ensure complete dissolution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50 water:acetonitrile) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation procedure may vary depending on the matrix. The following is a general procedure for a solid sample.
-
Accurately weigh a representative amount of the sample.
-
Transfer the sample to a suitable volumetric flask.
-
Add methanol to dissolve the sample. The volume will depend on the expected concentration of the analyte.
-
Sonicate the flask for 15 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions, starting with the lowest concentration, to establish the calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and the peak area for 4,4'-Methylenebis(2-nitroaniline).
Data Presentation
Method Validation Parameters
The following table summarizes the typical validation parameters for this HPLC-UV method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-UV analysis of 4,4'-Methylenebis(2-nitroaniline).
Caption: Workflow for the analysis of 4,4'-Methylenebis(2-nitroaniline).
HPLC Method Validation Relationship Diagram
The logical relationship between the key parameters for validating this HPLC method is shown below.
Caption: Key parameters for HPLC method validation.
Application Notes: 4,4'-Methylenebis(2-nitroaniline) as a Versatile Intermediate for Azo Dyes
Introduction
4,4'-Methylenebis(2-nitroaniline) is an aromatic diamine that serves as a crucial building block in the synthesis of a variety of azo dyes and pigments. Its structure, featuring two primary aromatic amine groups, allows it to be bis-diazotized (or tetrazotized) and subsequently coupled with various aromatic compounds to form bis-azo dyes. These dyes possess extensive chromophoric systems, which are responsible for their vibrant colors and dyeing properties. The presence of nitro groups ortho to the amine functionalities can influence the final color and properties of the dyes. This document provides detailed protocols for the synthesis of 4,4'-Methylenebis(2-nitroaniline), its conversion into a tetraazonium salt, and the subsequent coupling reactions to produce azo dyes. It also includes data on the performance of these dyes on various textiles.
Azo dyes are a major class of synthetic colorants widely used in the textile, printing, and paper industries, accounting for over 60% of the dyes used.[1] Their synthesis is typically a straightforward two-step process involving diazotization and coupling.[1] The versatility of this chemistry allows for a vast range of colors and properties to be achieved by systematically varying the amine (diazo component) and the coupling component.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Methylenebis(2-nitroaniline)
This protocol is adapted from the method described by Patel et al.[4] for the synthesis of the diamine intermediate.
Materials:
-
2-Nitroaniline
-
36.5% Hydrochloric acid (HCl)
-
3% Aqueous formaldehyde solution
-
10% Sodium hydroxide (NaOH) solution
-
Water
-
Rectified spirit (ethanol)
Procedure:
-
Dissolve 13.8 g (0.1 mole) of 2-nitroaniline in a mixture of water and 25 ml of 36.5% HCl at 50°C in a reaction flask equipped with a stirrer.
-
With continuous stirring, add 35 ml of a 3% aqueous formaldehyde solution to the mixture at 60°C.
-
Maintain the reaction temperature at 60°C and continue stirring for one hour.
-
Neutralize the reaction mixture with a 10% NaOH solution. This will cause the precipitation of a yellow solid.
-
Filter the yellow precipitates of 4,4'-Methylenebis(2-nitroaniline).
-
Wash the filtered solid with hot water to remove any unreacted starting materials and salts.
-
Dry the product. For further purification, recrystallize from rectified spirit.
Expected Outcome:
Protocol 2: Synthesis of Bis-Azo Dyes via Tetrazotization and Coupling
This protocol outlines the general two-step procedure for creating bis-azo dyes from the synthesized 4,4'-Methylenebis(2-nitroaniline).
Step A: Tetrazotization of 4,4'-Methylenebis(2-nitroaniline)
This step converts the two primary amine groups of the diamine into highly reactive tetraazonium salt groups. The procedure is based on standard diazotization methods.[4][5]
Materials:
-
4,4'-Methylenebis(2-nitroaniline)
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Sulphamic acid
-
Distilled water
-
Ice
Procedure:
-
Suspend a specific molar amount (e.g., 0.01 mole) of 4,4'-Methylenebis(2-nitroaniline) in distilled water in a beaker.
-
Add concentrated HCl dropwise to the well-stirred suspension. The mixture may be gently heated (e.g., to 70°C) to obtain a clear solution, which is then cooled.[4]
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in water (using slightly more than 2 molar equivalents for each mole of the diamine).
-
Add the NaNO₂ solution dropwise to the cold amine solution over a period of 5-10 minutes, ensuring the temperature remains between 0-5°C.
-
Continue stirring for an additional hour at the same temperature. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Destroy any excess nitrous acid by adding a small amount of sulphamic acid solution until the starch-iodide test is negative.
-
The resulting clear solution is the tetraazonium salt solution, which should be used immediately in the subsequent coupling reaction.
Step B: Azo Coupling Reaction
The reactive tetraazonium salt is coupled with an aromatic compound (the coupling component) to form the final azo dye. This reaction is an electrophilic aromatic substitution.[6]
Materials:
-
Tetraazonium salt solution (from Step A)
-
Coupling component (e.g., H-acid, J-acid, phenol, N-Phenyl J-acid)[4][7]
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
Procedure:
-
Dissolve the desired coupling component (e.g., 0.02 mole for a 1:2 molar ratio with the initial diamine) in an alkaline solution (e.g., aqueous sodium carbonate) and cool it to 0-5°C in an ice bath.
-
Slowly add the cold tetraazonium salt solution (from Step A) to the cold solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture within the optimal range for coupling (typically slightly alkaline, pH 7.5-8.5 for coupling with many naphthol derivatives) by the simultaneous addition of a sodium carbonate solution.[8]
-
Continue stirring the reaction mixture for 3-4 hours, maintaining a low temperature (0-5°C).
-
Once the coupling is complete, precipitate the dye by adding sodium chloride to the reaction mixture ("salting out").
-
Filter the precipitated dye, wash it with a small amount of cold water or a brine solution, and dry it at room temperature or in a desiccator.
Application Data and Performance
Azo dyes synthesized from 4,4'-Methylenebis(2-nitroaniline) derivatives have been successfully applied to various fibers, including silk, wool, and cotton.[4][9] The performance of these dyes is evaluated based on their exhaustion, fixation, and fastness properties.
Dyeing Performance
The shades produced by these dyes can range from yellow and orange to pink and maroon, depending on the chemical structure of the coupling component used.[4] The levelness and penetration of the dye into the fabric are typically good, indicating a high affinity for the fibers.[4]
Fastness Properties
Fastness properties are a critical measure of a dye's durability. The data below is representative of monoazo reactive dyes synthesized from a derivative of 4,4'-Methylenebis(2-nitroaniline).[4]
| Fastness Property | Silk | Wool | Cotton | Rating Scale |
| Light Fastness | Moderate to Good | Moderate to Good | Moderate to Good | 1 (Poor) to 8 (Excellent) |
| Wash Fastness | Good to Excellent | Good to Excellent | Good to Excellent | 1 (Poor) to 5 (Excellent) |
| Rubbing (Dry) | Good to Excellent | Good to Excellent | Good to Excellent | 1 (Poor) to 5 (Excellent) |
| Rubbing (Wet) | Good to Excellent | Good to Excellent | Good to Excellent | 1 (Poor) to 5 (Excellent) |
Table 1: Summary of Fastness Properties of Azo Dyes Derived from a 4,4'-Methylenebis(2-nitroaniline) Intermediate on Various Fabrics. Data sourced from Patel et al. (2014).[4]
The yield of the synthesized dyes typically ranges from 78% to 88%.[4]
Visualizations
Synthesis Pathway
Caption: General synthesis pathway from starting materials to a final bis-azo dye.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of bis-azo dyes.
Structure-Property Relationship
Caption: Influence of the coupling component on the final properties of the azo dye.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 7. Synthesis of Monoazo Reactive Dyes based on 4,4-Methylene bis-(2-nitro aniline) and their Dyeing Performance on Various Fibres [paper.researchbib.com]
- 8. mjbas.com [mjbas.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Laboratory-Scale Purification of 4,4'-Methylenebis(2-nitroaniline)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,4'-Methylenebis(2-nitroaniline) is an aromatic amine containing nitro functional groups, making it a compound of interest in various fields of chemical synthesis and materials science. The purity of this compound is critical for its subsequent applications. This document outlines a detailed protocol for the laboratory-scale purification of 4,4'-Methylenebis(2-nitroaniline) using column chromatography followed by recrystallization. Additionally, a High-Performance Liquid Chromatography (HPLC) method for purity assessment is described.
Principle of Purification:
The purification strategy involves an initial separation by column chromatography to remove significant impurities, followed by recrystallization to obtain a highly purified solid product. Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The polarity of 4,4'-Methylenebis(2-nitroaniline), influenced by the two nitro and two amino groups, dictates its retention on the polar silica gel. Recrystallization further purifies the compound by leveraging differences in solubility between the target compound and remaining impurities in a selected solvent system at varying temperatures.
Experimental Protocols:
1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1][2][3][4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[4]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale the compound.[1][4] In case of contact, rinse the affected area thoroughly with water.[2][4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[3][5]
2. Purification by Column Chromatography:
This protocol is designed for the purification of approximately 1-2 grams of crude 4,4'-Methylenebis(2-nitroaniline).
-
Materials and Equipment:
-
Crude 4,4'-Methylenebis(2-nitroaniline)
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
-
Protocol:
-
Mobile Phase Selection: The ideal mobile phase is determined by TLC analysis. A common starting point for nitroanilines is a mixture of hexane and ethyl acetate.[6] Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column, gently tapping to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) through it until the packed bed is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 4,4'-Methylenebis(2-nitroaniline) in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, starting with a lower polarity (higher hexane content).
-
Gradually increase the polarity of the mobile phase (increase ethyl acetate content) to elute the compounds from the column.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator.
-
-
3. Purification by Recrystallization:
-
Materials and Equipment:
-
Partially purified 4,4'-Methylenebis(2-nitroaniline) from column chromatography
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Protocol:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective for recrystallizing nitroaniline derivatives.[7]
-
Dissolution: Place the solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy (the point of saturation). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
-
4. Purity Assessment by HPLC:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable for this type of analysis.[8][9]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[8][9]
-
Detector Wavelength: Based on the chromophores present (nitro and amino groups), a wavelength in the range of 254-380 nm should be appropriate.
-
-
Protocol:
-
Standard Preparation: Prepare a stock solution of the purified 4,4'-Methylenebis(2-nitroaniline) in acetonitrile or a suitable solvent. Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh a small amount of the purified product and dissolve it in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample and standards onto the HPLC system and run the analysis.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation:
Table 1: Summary of Purification and Purity Analysis Data
| Parameter | Column Chromatography | Recrystallization | HPLC Analysis |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | - | C18 Reverse-Phase Column |
| Mobile Phase/Solvent | Hexane:Ethyl Acetate (Gradient) | Ethanol/Water | Acetonitrile/Water (Gradient) |
| Expected Yield | >80% (from crude) | >90% (from chromatographed material) | - |
| Expected Purity | >95% | >99% | Quantitative Purity (%) |
| Retention Time (min) | - | - | To be determined |
Visualizations:
Caption: Workflow for the purification and analysis of 4,4'-Methylenebis(2-nitroaniline).
Caption: Detailed workflow for purification by column chromatography.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. studylib.net [studylib.net]
- 7. magritek.com [magritek.com]
- 8. Separation of 4,4’-Methylenebis(N,N-dimethyl-2-nitroaniline) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Composites Using Aromatic Amine Hardeners: A Focus on 4,4'-Methylenebis(2-nitroaniline) Analogs
Introduction
Aromatic amines are a critical class of curing agents for high-performance epoxy resins, valued for their ability to impart excellent mechanical strength, high thermal stability, and chemical resistance to the final composite material.[1][2] 4,4'-Methylenebis(2-nitroaniline) is an aromatic amine with the chemical formula C13H12N4O4 and a molecular weight of 288.26 g/mol .[][4] Its structure, featuring two primary amine groups and electron-withdrawing nitro groups, suggests its potential as a hardener for epoxy resins. The nitro groups are expected to decrease the reactivity of the amine hydrogens, likely requiring elevated temperatures for curing, a common characteristic of aromatic amine hardeners.[5][6] This document provides a generalized framework for the preparation and characterization of composites using aromatic amine hardeners, with specific considerations for a compound like 4,4'-Methylenebis(2-nitroaniline).
Curing Mechanism of Epoxy Resins with Aromatic Amines
The curing of epoxy resins with aromatic amines is an addition polymerization reaction. The active hydrogen atoms on the primary amine groups react with the epoxide rings of the epoxy resin.[7][8] This reaction leads to the formation of a highly cross-linked, three-dimensional network, which is responsible for the rigid and durable properties of the cured composite.[1]
The reaction proceeds in two steps:
-
Primary Amine Reaction: Each primary amine group has two active hydrogens, each capable of reacting with an epoxy group. This initial reaction forms a secondary amine.[2]
-
Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and continuing the cross-linking process.[2]
The stoichiometry between the epoxy resin and the amine hardener is a critical parameter that influences the final properties of the composite. The optimal ratio is typically when the number of epoxy groups is equivalent to the number of active amine hydrogens.[5]
Experimental Protocols
The following protocols are generalized for the preparation of a fiber-reinforced composite using an aromatic amine hardener and an epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) type resin.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (e.g., D.E.R. 331)[9]
-
Hardener: 4,4'-Methylenebis(2-nitroaniline) or analogous aromatic amine (e.g., DDM, DDS)[9]
-
Reinforcement: Carbon fiber, glass fiber, or aramid fabric
-
Solvent (optional): Acetone or a suitable solvent for viscosity reduction
-
Equipment:
-
High-precision balance
-
Mechanical stirrer with heating mantle
-
Vacuum oven or vacuum bagging system
-
Heated press or autoclave
-
Molds
-
Personal protective equipment (gloves, safety glasses, lab coat)
-
Resin Formulation and Degassing
-
Stoichiometric Calculation: Calculate the required amount of hardener based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener. The stoichiometric ratio is typically 1:1 (epoxy groups to amine hydrogens).
-
Mixing:
-
Preheat the epoxy resin to a moderate temperature (e.g., 60-80 °C) to reduce its viscosity.
-
If the aromatic amine hardener is a solid, it should be melted before being added to the resin.[9] The melting point of 4,4'-Methylenebis(2-nitroaniline) is reported to be 222-224 °C.[10]
-
Slowly add the molten hardener to the preheated epoxy resin while stirring continuously until a homogeneous mixture is obtained.
-
-
Degassing: Place the resin-hardener mixture in a vacuum oven at a temperature sufficient to maintain low viscosity and apply vacuum to remove any entrapped air bubbles.
Composite Fabrication (Hand Lay-up and Compression Molding)
-
Mold Preparation: Clean the mold surface and apply a suitable mold release agent.
-
Impregnation:
-
Place a layer of reinforcing fabric into the mold.
-
Pour a portion of the degassed resin-hardener mixture onto the fabric.
-
Use a roller or squeegee to evenly distribute the resin and impregnate the fibers.
-
Repeat this process, adding layers of fabric and resin until the desired thickness is achieved.
-
-
Curing:
-
Place the lay-up in a heated press or autoclave.
-
Apply pressure and heat according to a predetermined curing cycle. A typical curing cycle for an aromatic amine-cured epoxy might involve an initial cure at a lower temperature (e.g., 120-150 °C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 180-200 °C) for 2-4 hours to ensure complete cross-linking and achieve optimal properties.[9]
-
-
Demolding: After the curing cycle is complete, allow the mold to cool down before demolding the composite part.
Characterization of Composites
The following are standard techniques for evaluating the properties of the prepared composites:
| Property | Test Method | Typical Equipment |
| Mechanical Properties | ||
| Tensile Strength & Modulus | ASTM D3039 | Universal Testing Machine |
| Flexural Strength & Modulus | ASTM D790 | Universal Testing Machine |
| Interlaminar Shear Strength | ASTM D2344 | Universal Testing Machine |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ASTM D7028 (DMA) or ASTM E1356 (DSC) | Dynamic Mechanical Analyzer (DMA) or Differential Scanning Calorimeter (DSC) |
| Thermal Stability | ASTM E1131 (TGA) | Thermogravimetric Analyzer (TGA) |
| Physical Properties | ||
| Density | ASTM D792 | Analytical Balance with Density Kit |
| Void Content | ASTM D2734 | Analytical Balance, Furnace |
| Water Absorption | ASTM D570 | Analytical Balance, Oven, Water Bath |
Data Presentation: Properties of Aromatic Amine Cured Epoxy Composites (Analogous Systems)
The following table summarizes typical properties of composites cured with common aromatic amine hardeners. These values can serve as a benchmark for composites prepared with 4,4'-Methylenebis(2-nitroaniline).
| Property | DDM-Cured Epoxy Composite | DDS-Cured Epoxy Composite |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 550 - 750 | 600 - 800 |
| Tensile Modulus (GPa) | 45 - 60 | 50 - 65 |
| Flexural Strength (MPa) | 800 - 1100 | 900 - 1200 |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) (°C) | 150 - 180 | 180 - 220 |
Note: The actual properties will vary depending on the specific epoxy resin, reinforcement type and volume fraction, and curing cycle.
Visualizations
Experimental Workflow
References
- 1. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedpoleramic.com [appliedpoleramic.com]
- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 5. threebond.co.jp [threebond.co.jp]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. hanepoxy.net [hanepoxy.net]
- 8. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 9. scielo.br [scielo.br]
- 10. 4,4'-methylenebis[2-nitroaniline] | 17474-44-1 [amp.chemicalbook.com]
Application Notes and Protocols for the Analysis of Aromatic Amines by Gas Chromatography
This document provides detailed application notes and protocols for the analysis of aromatic amines using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and environmental analysis. The following sections cover sample preparation, derivatization, GC-MS/MS analysis, and data interpretation, along with specific protocols for different sample matrices.
Introduction to Aromatic Amine Analysis by GC
Aromatic amines (AAs) are a class of organic compounds used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. Many aromatic amines are known or suspected carcinogens, making their detection and quantification in various matrices a critical concern for human health and environmental safety.[1][2] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of these compounds due to its high sensitivity, selectivity, and resolving power.[3]
However, the analysis of aromatic amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the chromatographic column.[4] To overcome these challenges, derivatization is often employed to increase the volatility and thermal stability of the analytes.[5][6]
Experimental Workflow and Method Selection
The general workflow for the analysis of aromatic amines by GC involves sample collection, preparation (including extraction and derivatization), GC separation, and detection. The selection of the specific techniques depends on the sample matrix, the target analytes, and the required sensitivity.
Caption: Figure 1: General Experimental Workflow for Aromatic Amine Analysis.
The choice of the specific GC technique is crucial for achieving the desired analytical performance. The following diagram illustrates a decision-making process for selecting an appropriate method.
Caption: Figure 2: Logic for Selecting a GC Method for Aromatic Amine Analysis.
Derivatization: Enhancing Analyte Properties
Derivatization is a key step in the GC analysis of aromatic amines. It involves chemically modifying the analytes to improve their volatility, thermal stability, and detectability. Common derivatization strategies include acylation, silylation, and alkylation.[5][6]
Caption: Figure 3: Principle of Aromatic Amine Derivatization.
Quantitative Data Summary
The performance of various GC methods for the analysis of aromatic amines is summarized in the tables below.
Table 1: Performance of GC-MS/MS for Aromatic Amines in Urine [1][3]
| Analyte | Linearity Range (pg/µL) | LOD (ng/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| o-Toluidine | 0.1 - 50 | 0.9 - 9 | < 7 | < 15 | 80 - 104 |
| 2,6-Dimethylaniline | 0.1 - 50 | 3.9 | < 7 | < 20 | 80 - 104 |
| o-Anisidine | 0.1 - 50 | - | < 7 | < 20 | 80 - 104 |
| 1-Aminonaphthalene | 0.1 - 50 | - | < 7 | < 20 | 80 - 104 |
| 2-Aminonaphthalene | 0.1 - 50 | 3.0 - 7.3 | < 7 | < 20 | 80 - 104 |
| 4-Aminobiphenyl | 0.1 - 50 | - | < 7 | < 20 | 80 - 104 |
Table 2: Performance of GC-MS for Aromatic Amines in Workplace Air [7]
| Analyte | LOQ (µg/m³) | Recovery (%) | Expanded Uncertainty (%) |
| 2-Methylaniline | 0.001 - 0.008 | 87 - 95 | 22 - 33 |
| 3-Methylaniline | 0.001 - 0.008 | 87 - 95 | 22 - 33 |
| 4-Methylaniline | 0.001 - 0.008 | 87 - 95 | 22 - 33 |
| 1-Naphthylamine | 0.001 - 0.008 | 87 - 95 | 22 - 33 |
| 2-Naphthylamine | 0.001 - 0.008 | 87 - 95 | 22 - 33 |
| 2-Aminobiphenyl | 0.001 - 0.008 | 87 - 95 | 22 - 33 |
| 3-Aminobiphenyl | 0.001 - 0.008 | 87 - 95 | 22 - 33 |
| 4-Aminobiphenyl | 0.001 - 0.008 | 87 - 95 | 22 - 33 |
Experimental Protocols
Protocol 1: Analysis of Aromatic Amines in Human Urine by GC-MS/MS
This protocol is based on a validated method for the quantification of carcinogenic aromatic amines in human urine.[1]
A. Sample Preparation (Automated Supported Liquid Extraction)
-
Thaw urine samples at room temperature.
-
To a 2 mL 96-well plate, add 1 mL of urine, internal standards, and buffer.
-
Mix the plate and load it onto an automated liquid handler.
-
The liquid handler will perform a supported liquid extraction (SLE) using a suitable sorbent.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection.
B. Derivatization
While this specific automated method may not require derivatization due to the sensitivity of the MS/MS system, derivatization with reagents like heptafluorobutyric anhydride (HFBA) can be employed if necessary to improve chromatography.
C. GC-MS/MS Instrumental Conditions
-
GC System: Agilent 7890 GC or equivalent.[1]
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.[1]
-
Injection Mode: Pulsed splitless.[1]
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
MS Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: Analysis of Aromatic Amines in Workplace Air by GC-MS
This protocol describes a method for determining aromatic amines in workplace air samples.[7]
A. Sample Collection
-
Draw a known volume of air through two acid-impregnated quartz fiber filters using a calibrated personal sampling pump.[7]
-
The recommended air sample volume is 120 L at a flow rate of 1 L/min.[7]
-
After sampling, seal the filter cassettes for transport to the laboratory.
B. Sample Preparation
-
Transfer the filters to a vial.
-
Add 1 mL of 0.5 N sodium hydroxide and 2 mL of desorption solution (e.g., toluene).[7]
-
Shake the vial vigorously for approximately 20 minutes.[7]
C. Derivatization
-
Add heptafluorobutyric anhydride (HFBA) to the toluene extract.[7]
-
Heat the mixture to facilitate the derivatization reaction.
-
After cooling, wash the organic layer with a buffer solution to remove excess reagent.[7]
D. GC-MS Instrumental Conditions
-
GC System: Capable of temperature programming.
-
Mass Spectrometer: Mass selective detector (MSD).[7]
-
Column: A non-polar or medium-polarity capillary column suitable for amine analysis.
-
Oven Program: An appropriate temperature program to separate the derivatized amines.
-
MS Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Conclusion
Gas chromatography is a robust and reliable technique for the analysis of aromatic amines in a variety of matrices. Proper sample preparation, including extraction and derivatization, is crucial for achieving accurate and precise results. The choice of the specific GC method and detector depends on the analytical requirements, with GC-MS/MS offering the highest sensitivity and selectivity for targeted analysis. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working in this field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. series.publisso.de [series.publisso.de]
- 8. academic.oup.com [academic.oup.com]
- 9. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Methylenebis(2-nitroaniline)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,4'-Methylenebis(2-nitroaniline). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4,4'-Methylenebis(2-nitroaniline) via the acid-catalyzed condensation of 2-nitroaniline with formaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Acid Catalyst: The reaction is acid-catalyzed. An inadequate amount of acid will result in a slow or incomplete reaction. 2. Low Reaction Temperature: The reaction may require a certain activation energy to proceed at a reasonable rate. 3. Poor Quality Reagents: Impurities in 2-nitroaniline or formaldehyde can interfere with the reaction. 4. Sub-optimal Molar Ratio: An incorrect ratio of 2-nitroaniline to formaldehyde can lead to incomplete conversion or side product formation. | 1. Catalyst Concentration: Ensure the appropriate concentration of the acid catalyst (e.g., hydrochloric acid) is used. The pH of the reaction mixture should be acidic. 2. Temperature Control: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature. 3. Reagent Purity: Use high-purity, verified reagents. 4. Stoichiometry: A slight excess of 2-nitroaniline may be beneficial to ensure the complete consumption of formaldehyde. A 2:1 molar ratio of 2-nitroaniline to formaldehyde is a good starting point. |
| Formation of a Dark, Tarry Mixture | 1. Excessive Heat: Overheating the reaction can lead to polymerization and degradation of the starting materials and product. 2. High Concentration of Formaldehyde: A high concentration of formaldehyde can promote the formation of polymeric byproducts. | 1. Temperature Management: Maintain a consistent and moderate reaction temperature. Use a temperature-controlled heating mantle or oil bath. 2. Slow Addition: Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Product is Difficult to Purify | 1. Presence of Side Products: The formation of ortho- and para-isomers or other condensation byproducts can complicate purification. 2. Residual Starting Material: Incomplete reaction can leave unreacted 2-nitroaniline in the crude product. | 1. Recrystallization: Use a suitable solvent system for recrystallization to remove impurities. A mixed solvent system (e.g., ethanol/water) may be effective. 2. Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of reagents may have varying levels of purity. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in temperature, reaction time, or stirring speed can impact the outcome. | 1. Standardize Reagents: Use reagents from a reliable source and, if possible, from the same batch for a series of experiments. 2. Strict Parameter Control: Carefully control all reaction parameters. Use calibrated equipment and maintain a detailed laboratory notebook. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 4,4'-Methylenebis(2-nitroaniline)?
A1: The synthesis proceeds via an electrophilic aromatic substitution reaction. The acid catalyst protonates formaldehyde, forming a highly electrophilic carbocation. This carbocation is then attacked by the electron-rich aromatic ring of 2-nitroaniline, primarily at the para position due to the directing effect of the amino group. A second 2-nitroaniline molecule then reacts with the resulting intermediate to form the final product.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst, typically hydrochloric acid, plays a crucial role in activating the formaldehyde. It protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 2-nitroaniline.
Q3: What are the most common side products in this synthesis?
A3: Potential side products include incompletely reacted intermediates, and polymeric materials resulting from the uncontrolled reaction of formaldehyde. The formation of other isomers is also possible, though the para-substituted product is generally favored.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TTC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from the starting materials. The disappearance of the 2-nitroaniline spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What is a suitable method for purifying the crude product?
A5: Recrystallization is a common and effective method for purifying the crude 4,4'-Methylenebis(2-nitroaniline). Solvents such as ethanol or a mixture of ethanol and water can be used. For higher purity, silica gel column chromatography may be necessary.
Experimental Protocol
The following protocol is a general guideline for the synthesis of 4,4'-Methylenebis(2-nitroaniline). Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
2-Nitroaniline
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline (2.0 equivalents) in a suitable solvent such as a mixture of water and ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (e.g., 1.0 equivalent) to the stirred solution.
-
Addition of Formaldehyde: While stirring, slowly add formaldehyde solution (1.0 equivalent) to the reaction mixture. If using paraformaldehyde, it can be added directly to the acidic solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add a solution of sodium hydroxide to neutralize the acid and precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake with deionized water to remove any remaining salts.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4,4'-Methylenebis(2-nitroaniline).
Visualizations
Caption: Experimental workflow for the synthesis of 4,4'-Methylenebis(2-nitroaniline).
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Controlling Cure Kinetics of Resins with 4,4'-Methylenebis(2-nitroaniline)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Methylenebis(2-nitroaniline) as a curing agent for resins.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Methylenebis(2-nitroaniline) and why is it used as a curing agent?
4,4'-Methylenebis(2-nitroaniline), also known as MNA, is an aromatic amine used as a hardener for epoxy and other resins. Aromatic amines are known to impart high thermal stability, excellent chemical resistance, and good mechanical properties to the cured polymer network.[1] The presence of nitro groups on the aromatic rings of MNA is expected to influence its reactivity and the final properties of the cured resin.
Q2: How does the chemical structure of 4,4'-Methylenebis(2-nitroaniline) affect its reactivity?
The reactivity of an amine curing agent is primarily determined by the nucleophilicity of the amine groups, which is the availability of the lone pair of electrons on the nitrogen atom to react with an epoxy group.[2] In 4,4'-Methylenebis(2-nitroaniline), the two nitro groups (-NO2) are strong electron-withdrawing groups. These groups pull electron density away from the aromatic ring and, consequently, from the amine groups. This reduction in electron density decreases the nucleophilicity of the amine, making it less reactive compared to unsubstituted or alkyl-substituted aromatic amines like 4,4'-methylenedianiline (MDA).[3] Therefore, curing with MNA typically requires higher temperatures or longer curing times.[4]
Q3: What are the expected properties of a resin cured with 4,4'-Methylenebis(2-nitroaniline)?
Resins cured with aromatic amines generally exhibit high glass transition temperatures (Tg), indicating good performance at elevated temperatures.[5] They also offer excellent chemical and solvent resistance.[1] The rigid structure of the MNA molecule is expected to contribute to a highly cross-linked and rigid polymer network, resulting in a brittle material.
Q4: What is the general reaction mechanism between an epoxy resin and an aromatic amine like 4,4'-Methylenebis(2-nitroaniline)?
The curing process involves a nucleophilic addition reaction. The primary amine's active hydrogens react with the epoxy groups of the resin.[4] This reaction opens the epoxy ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group. This process continues, building a three-dimensional, cross-linked polymer network.[6] The hydroxyl groups formed can also catalyze further epoxy-amine reactions.
Troubleshooting Guide
Issue 1: Slow or Incomplete Cure
Symptom: The resin mixture remains tacky, soft, or liquid long after the expected curing time, even at elevated temperatures.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Cure Temperature | 4,4'-Methylenebis(2-nitroaniline) is a deactivated aromatic amine due to its electron-withdrawing nitro groups, requiring significant thermal energy to achieve a reasonable reaction rate.[3][4] | Increase the curing temperature. A stepwise curing schedule (e.g., an initial hold at a lower temperature followed by a ramp to a higher post-cure temperature) is often beneficial for aromatic amines.[5] |
| Incorrect Stoichiometry | An improper ratio of amine hardener to epoxy resin will result in unreacted functional groups, leading to an incomplete cure and suboptimal properties. For epoxy-amine systems, it is crucial to have one active amine hydrogen for each epoxy group for optimal reaction.[7] | Carefully calculate the required amounts based on the amine hydrogen equivalent weight (AHEW) of the MNA and the epoxy equivalent weight (EEW) of the resin. Ensure accurate weighing and thorough mixing. |
| Moisture Contamination | Moisture can react with the amine hardener, potentially affecting the curing process. | Store both resin and hardener in tightly sealed containers in a dry environment. Use dried glassware and equipment for your experiments. |
| Inadequate Mixing | Poor dispersion of the hardener in the resin leads to localized areas with incorrect stoichiometry, resulting in an uneven cure. | Mix the components thoroughly until a homogeneous mixture is achieved. For high-viscosity resins, gentle warming can facilitate mixing.[1] |
Issue 2: Brittle Cured Resin
Symptom: The cured resin is very hard but fractures easily with little to no plastic deformation.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| High Cross-link Density | Aromatic amines, particularly those with a rigid molecular structure like MNA, tend to form highly cross-linked networks, which can lead to brittleness.[5] | Consider incorporating a more flexible co-hardener (e.g., an aliphatic amine or a long-chain aromatic amine) into the formulation to reduce the overall cross-link density. Toughening agents or flexibilizers can also be added to the resin. |
| Post-cure Embrittlement | Excessive post-curing at very high temperatures or for extended periods can sometimes lead to degradation or further cross-linking that increases brittleness. | Optimize the post-curing schedule. Use techniques like Dynamic Mechanical Analysis (DMA) to determine the optimal cure state for the desired balance of properties. |
Issue 3: Amine Blooming or Blushing
Symptom: A waxy or greasy film appears on the surface of the cured resin.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reaction with CO2 and Moisture | Amine groups at the surface can react with carbon dioxide and moisture in the air to form ammonium carbamates, especially during slow cures at lower temperatures.[8] | Cure in a controlled environment with low humidity. A higher initial cure temperature can accelerate the epoxy-amine reaction, reducing the time available for carbamate formation. Ensure good ventilation to remove any evolved gases. |
| Incompatibility | In some cases, components of the formulation may not be fully compatible, leading to surface exudation. | Ensure all components are miscible at the curing temperature. The use of a co-solvent might be necessary in some research formulations, but it must be fully removed during curing. |
Data Presentation
Due to the limited availability of specific cure kinetics data for 4,4'-Methylenebis(2-nitroaniline), the following tables present illustrative data for analogous aromatic amine curing agents to provide a baseline for comparison.
Table 1: Illustrative Cure Kinetic Parameters for Epoxy Resins with Aromatic Amine Hardeners
| Curing Agent | Resin System | Activation Energy (Ea) (kJ/mol) | Reference |
| m-Xylylenediamine (m-XDA) | 4,4'-Methylenebis epoxy (TGDDM) | 52.20 - 66.10 | [9] |
| Aromatic Diamine Mixture | DGEBA/DGBE | ~56.5 (13.5 kcal/mol) | [1] |
| Imidazole-cured system | Epoxy Resin | ~165 | [10] |
Note: The reactivity of 4,4'-Methylenebis(2-nitroaniline) is expected to be lower, and thus its activation energy may be higher than these examples.
Table 2: Illustrative Thermal Properties of Resins Cured with Different Amine Types
| Amine Hardener Type | Typical Glass Transition Temp. (Tg) Range (°C) | General Characteristics | Reference |
| Aliphatic Amines | 40 - 130 | Fast curing, high exotherm, flexible | [5] |
| Cycloaliphatic Amines | 125 - 160 | Good heat and chemical resistance | [7] |
| Aromatic Amines | 145 - >210 | Slow curing, require heat, high thermal stability, brittle | [5][7] |
Experimental Protocols
Protocol 1: Determination of Cure Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of non-isothermal DSC to determine the cure kinetics of a resin system with 4,4'-Methylenebis(2-nitroaniline).
-
Sample Preparation:
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Accurately weigh the epoxy resin and 4,4'-Methylenebis(2-nitroaniline) in the correct stoichiometric ratio into a disposable container.
-
Heat the components gently if necessary to reduce viscosity and ensure thorough mixing.
-
Mix until a visually homogeneous solution is obtained.
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Accurately weigh 5-10 mg of the uncured mixture into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample from ambient temperature to a temperature well above the curing exotherm (e.g., 300°C) at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).[9]
-
Record the heat flow as a function of temperature for each run.
-
-
Data Analysis:
-
Integrate the area under the exothermic cure peak for each heating rate to determine the total heat of cure (ΔH_total).
-
Use model-free isoconversional methods (e.g., Kissinger or Flynn-Wall-Ozawa methods) to determine the activation energy (Ea) of the curing reaction from the shift in the peak exotherm temperature with the heating rate.[10]
-
Visualizations
Caption: Epoxy-Amine Curing Reaction Pathway.
Caption: Experimental Workflow for DSC Kinetic Analysis.
Caption: Troubleshooting Logic for Incomplete Curing.
References
- 1. partconsulting.com [partconsulting.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. threebond.co.jp [threebond.co.jp]
- 5. pcimag.com [pcimag.com]
- 6. appliedpoleramic.com [appliedpoleramic.com]
- 7. specialchem.com [specialchem.com]
- 8. paint.org [paint.org]
- 9. hanepoxy.net [hanepoxy.net]
- 10. mdpi.com [mdpi.com]
preventing side reactions during the synthesis of 4,4'-Methylenebis(2-nitroaniline)
Welcome to the technical support center for the synthesis of 4,4'-Methylenebis(2-nitroaniline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4,4'-Methylenebis(2-nitroaniline)?
A1: The synthesis involves the acid-catalyzed condensation of 2-nitroaniline with a formaldehyde source, typically paraformaldehyde or formalin. The reaction proceeds by forming a methylene bridge between the para-positions of two 2-nitroaniline molecules.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most prevalent side reactions include the formation of higher molecular weight oligomers, positional isomers (2,4'- and 2,2'-isomers), and oxidation of the aniline starting material, which can lead to colored impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. A typical mobile phase could be a mixture of ethyl acetate and petroleum ether. The disappearance of the 2-nitroaniline spot and the appearance of the product spot indicate the reaction is proceeding.
Q4: What are the critical parameters to control to minimize side reactions?
A4: Careful control of reaction temperature, stoichiometry of reactants, and the concentration of the acid catalyst are crucial. Deviations from optimal conditions can significantly increase the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry. 4. Formation of soluble side products. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the reaction temperature is maintained within the recommended range. 3. Carefully check the molar ratios of 2-nitroaniline, formaldehyde source, and acid catalyst. 4. Analyze the filtrate after product isolation to identify and quantify soluble byproducts. |
| Formation of a Tarry, Insoluble Mass | 1. Excessive reaction temperature leading to uncontrolled polymerization. 2. High concentration of reactants or catalyst. 3. Oxidation of the aniline. | 1. Maintain strict temperature control, often by using an oil bath and dropwise addition of reagents. 2. Use a more dilute reaction mixture. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Product is Highly Colored (Dark Brown/Red) | 1. Oxidation of 2-nitroaniline or the product. 2. Presence of colored impurities from starting materials. | 1. Purge the reaction vessel with an inert gas. 2. Use purified starting materials. Recrystallize the final product from a suitable solvent (e.g., ethanol or isopropanol) to remove colored impurities. |
| Presence of Multiple Spots on TLC (Besides Starting Material and Product) | 1. Formation of positional isomers (2,4'- and 2,2'-). 2. Formation of oligomers. | 1. The formation of some isomers is often unavoidable. Purification by column chromatography may be necessary to isolate the desired 4,4'-isomer. 2. Use a precise molar ratio of aniline to formaldehyde (ideally 2:1 or slightly higher) to disfavor oligomerization. Lowering the reaction temperature can also help. |
Experimental Protocols
Synthesis of 4,4'-Methylenebis(2-nitroaniline)
This protocol is a general guideline based on the synthesis of structurally similar compounds. Optimization may be required.
Materials:
-
2-Nitroaniline
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroaniline (2.0 eq) and ethanol.
-
Stir the mixture to dissolve the 2-nitroaniline.
-
Slowly add concentrated hydrochloric acid (1.0 eq) to the solution.
-
In a separate beaker, prepare a suspension of paraformaldehyde (1.0 eq) in a small amount of ethanol.
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Add the paraformaldehyde suspension dropwise to the reaction mixture at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-85°C) and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with a solution of sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified 4,4'-Methylenebis(2-nitroaniline).
-
Dry the purified product in a vacuum oven.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molar Ratio (2-nitroaniline:paraformaldehyde) | 2:1 to 2.1:1 | A slight excess of the aniline can help to minimize oligomerization. |
| Acid Catalyst (HCl) Concentration | 0.5 - 1.0 M in the final reaction mixture | Catalyst concentration can affect reaction rate and side product formation. |
| Reaction Temperature | 70 - 90°C | Higher temperatures can lead to increased side product formation and tarring. |
| Typical Yield (Crude) | 70 - 85% | Yields can vary based on reaction conditions and purification efficiency. |
| Melting Point (Purified) | ~210-214°C | Literature values may vary slightly. |
Visualizations
Caption: Reaction pathway for the synthesis of 4,4'-Methylenebis(2-nitroaniline).
Caption: Common side reactions in the synthesis of 4,4'-Methylenebis(2-nitroaniline).
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: 4,4'-Methylenebis(2-nitroaniline) (MBNA) Solubility in Prepolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of 4,4'-Methylenebis(2-nitroaniline) (MBNA) in prepolymer systems. The following information is primarily focused on the use of MBNA as a curing agent in epoxy-based prepolymers, a common application for aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Methylenebis(2-nitroaniline) (MBNA) and what is it used for?
A1: 4,4'-Methylenebis(2-nitroaniline), also known as MBNA, is an aromatic amine.[1] Aromatic amines are often used as curing agents for epoxy resins, which are a type of prepolymer.[2][3][4][5] When mixed with an epoxy prepolymer and heated, MBNA will react with the epoxy groups to form a hard, cross-linked thermosetting polymer with high strength and chemical resistance.[4][5]
Q2: I am having trouble dissolving MBNA in my epoxy prepolymer. Is this a common issue?
A2: Yes, it is common to face challenges when dissolving solid aromatic amines like MBNA into viscous prepolymers. Aromatic amines can have high melting points and their crystalline structure can make them difficult to dissolve, especially in high-viscosity prepolymers at room temperature.[6]
Q3: What are the ideal solvents for 4,4'-Methylenebis(2-nitroaniline)?
Q4: Can I heat the mixture to improve the solubility of MBNA?
A4: Yes, heating the prepolymer can significantly improve the solubility of MBNA. Increasing the temperature provides the necessary energy to break down the crystal lattice of the MBNA powder and reduces the viscosity of the prepolymer, facilitating better mixing and dissolution. However, it is crucial to control the temperature to avoid initiating the curing reaction prematurely.
Q5: Will the particle size of the MBNA powder affect its solubility?
A5: Absolutely. A smaller particle size will increase the surface area of the MBNA powder, which generally leads to a faster dissolution rate. If you are experiencing slow dissolution, consider using a finer powder or milling the MBNA to reduce its particle size.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving MBNA in prepolymers and provides step-by-step solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| MBNA powder is not dissolving or is dissolving very slowly. | 1. Low temperature.2. High viscosity of the prepolymer.3. Large particle size of MBNA.4. Insufficient mixing. | 1. Gradually increase the temperature of the prepolymer while stirring. Monitor the temperature to stay below the curing onset temperature.2. If possible, use a lower viscosity grade of the prepolymer.3. Use a finer MBNA powder or consider milling the powder to reduce particle size.4. Ensure vigorous and continuous stirring. Use a mechanical stirrer for better results. |
| The mixture becomes cloudy or forms precipitates upon cooling. | 1. The saturation limit of MBNA in the prepolymer was exceeded at a higher temperature.2. Incompatibility between MBNA and the prepolymer. | 1. Maintain the mixture at an elevated temperature until use.2. Consider adding a small amount of a compatible co-solvent to improve solubility.3. Re-evaluate the formulation to ensure the concentration of MBNA is within its solubility limit at the processing temperature. |
| The color of the prepolymer mixture changes significantly upon adding MBNA. | 1. This is often expected. MBNA is a yellow to brown solid, and its dissolution will impart color to the mixture.[9]2. Potential for side reactions at elevated temperatures. | 1. This is generally not an issue unless the final product requires a specific color.2. If unexpected color changes occur (e.g., darkening beyond the expected yellow/brown), it could indicate degradation. Try dissolving at a lower temperature for a longer duration. |
| The viscosity of the mixture increases significantly after adding MBNA, making it difficult to process. | 1. The addition of a solid is expected to increase the viscosity.2. Premature curing has started due to excessive heat. | 1. Process the mixture at a slightly higher temperature to reduce viscosity.2. Immediately cool the mixture if you suspect curing has started. Review your heating protocol to ensure the temperature does not exceed the recommended limit for the pot-life of the mixture. |
Experimental Protocols
Protocol 1: Determining the Solubility of MBNA in a Prepolymer
Objective: To determine the saturation solubility of MBNA in a specific prepolymer at a given temperature.
Materials:
-
4,4'-Methylenebis(2-nitroaniline) (MBNA) powder
-
Prepolymer of interest
-
Heating and stirring plate
-
Temperature probe
-
Analytical balance
-
Glass vials with caps
-
Spatula
Methodology:
-
Pre-heat the prepolymer to the desired experimental temperature in a glass vial with stirring.
-
Weigh a known amount of the prepolymer into the vial.
-
Gradually add small, pre-weighed increments of MBNA powder to the prepolymer while continuously stirring.
-
After each addition, allow the system to equilibrate for a set amount of time (e.g., 30 minutes).
-
Observe the mixture for any undissolved particles.
-
Continue adding MBNA until a saturated solution is formed (i.e., solid MBNA particles remain undissolved after prolonged stirring).
-
The total amount of MBNA dissolved in the known amount of prepolymer at that temperature represents the saturation solubility.
Protocol 2: Co-solvent Screening for Enhanced MBNA Solubility
Objective: To identify a suitable co-solvent to improve the solubility of MBNA in a prepolymer.
Materials:
-
MBNA powder
-
Prepolymer
-
A selection of candidate co-solvents (e.g., NMP, DMF, DMSO, Acetone)
-
Equipment from Protocol 1
Methodology:
-
Prepare several vials, each containing a known amount of the prepolymer.
-
To each vial, add a small, fixed percentage (e.g., 1-5% by weight) of a different candidate co-solvent.
-
Mix thoroughly to ensure the co-solvent is homogeneously distributed within the prepolymer.
-
Following the methodology of Protocol 1, determine the saturation solubility of MBNA in each of the prepolymer/co-solvent mixtures at the desired temperature.
-
Compare the solubility results to identify the co-solvent that provides the most significant improvement in MBNA solubility.
Data Presentation
Table 1: Hypothetical Solubility of MBNA in an Epoxy Prepolymer at Various Temperatures
| Temperature (°C) | Solubility (g MBNA / 100g Prepolymer) |
| 25 | 1.5 |
| 50 | 5.2 |
| 75 | 15.8 |
| 100 | 35.1 |
Note: The data in this table is for illustrative purposes only and should be experimentally verified for your specific prepolymer system.
Visualizations
Caption: Workflow for dissolving MBNA in a prepolymer.
Caption: Troubleshooting logic for MBNA dissolution issues.
References
- 1. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. daryatamin.com [daryatamin.com]
- 4. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. AROMATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 6. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 9. 4,4'-Methylenebis(2-Chloroaniline) (MBOCA) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
optimization of reaction conditions for 4,4'-Methylenebis(2-nitroaniline)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4,4'-Methylenebis(2-nitroaniline).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4,4'-Methylenebis(2-nitroaniline).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material or product: The reaction temperature might be too high, or the acidic conditions too harsh. 3. Inefficient purification: Product may be lost during workup or recrystallization. | 1. Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize temperature: Gradually increase the reaction temperature in small increments. Consider starting at a lower temperature and slowly ramping up. 3. Purification optimization: Ensure the pH is appropriate during aqueous workup to prevent the product from dissolving. Use a suitable solvent system for recrystallization to minimize solubility of the desired compound in the mother liquor. |
| Formation of Multiple Products (Impure Sample) | 1. Side reactions: Undesired polymerization or the formation of isomers can occur under certain conditions. 2. Incorrect stoichiometry: An incorrect molar ratio of reactants can lead to the formation of byproducts. | 1. Control of reaction conditions: Maintain a consistent temperature and ensure uniform mixing. The addition of formaldehyde should be slow and controlled. 2. Verify reactant ratios: Accurately measure and control the molar ratios of 2-nitroaniline to the formaldehyde source. |
| Dark-Colored or Tarry Product | 1. Oxidation: The aniline starting material or product may be susceptible to air oxidation, especially at elevated temperatures. 2. Decomposition: High temperatures or excessively strong acidic conditions can cause the organic compounds to decompose. | 1. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature control: Maintain the reaction temperature within the optimal range. Avoid localized overheating. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Similar polarity of product and impurities. | 1. Solvent selection: After the reaction, consider adding an anti-solvent to precipitate the product. 2. Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4,4'-Methylenebis(2-nitroaniline)?
A1: The most common approach involves the acid-catalyzed condensation of 2-nitroaniline with a source of formaldehyde, such as formalin or paraformaldehyde. The reaction is typically carried out in the presence of a strong acid like hydrochloric acid.
Q2: What are the critical parameters to control during the reaction?
A2: The key parameters to monitor and optimize are:
-
Temperature: Influences reaction rate and the formation of byproducts.
-
Reactant Molar Ratio: The ratio of 2-nitroaniline to formaldehyde is crucial for maximizing yield and minimizing side products.
-
Acid Concentration: The acidity of the reaction medium catalyzes the reaction but can also lead to degradation if too high.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material (2-nitroaniline) and the formation of the product. A suitable eluent system would need to be developed, for instance, a mixture of ethyl acetate and hexane.
Q4: What are the expected side products in this synthesis?
A4: Potential side products can include oligomers or polymers resulting from uncontrolled reactions of formaldehyde, as well as other isomeric forms if the reaction conditions are not well-controlled.
Q5: What is a recommended method for purifying the crude product?
A5: Recrystallization is a common and effective method for purifying the crude 4,4'-Methylenebis(2-nitroaniline). Suitable solvents for recrystallization need to be determined experimentally, but polar organic solvents or mixtures with water are often good starting points. If recrystallization is insufficient, column chromatography can be employed for higher purity.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of 4,4'-Methylenebis(2-nitroaniline). Researchers should optimize the specific conditions based on their experimental setup and desired outcomes.
Materials:
-
2-Nitroaniline
-
Formaldehyde (e.g., 37% solution in water - formalin) or Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (or other suitable solvent for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline in a suitable volume of water and concentrated hydrochloric acid.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with stirring.
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Slowly add the formaldehyde source (formalin or paraformaldehyde) to the reaction mixture over a period of time.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 2-6 hours), monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the crude product.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH to ensure complete precipitation of the amine product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and salts.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 60 | 4 | 45 | 85 |
| 2 | 80 | 4 | 70 | 92 |
| 3 | 100 | 4 | 65 | 88 (some degradation observed) |
Table 2: Optimization of Reactant Molar Ratio (2-Nitroaniline:Formaldehyde)
| Entry | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 2:0.8 | 80 | 4 | 60 | 90 |
| 2 | 2:1.0 | 80 | 4 | 75 | 95 |
| 3 | 2:1.2 | 80 | 4 | 72 | 93 |
Visualizations
Caption: Experimental workflow for the synthesis of 4,4'-Methylenebis(2-nitroaniline).
Caption: Key parameters influencing the yield and purity of the final product.
reducing byproduct formation in 4,4'-Methylenebis(2-nitroaniline) reactions
Welcome to the technical support center for the synthesis of 4,4'-Methylenebis(2-nitroaniline), commonly known as MNA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MNA synthesis, with a specific focus on identifying, troubleshooting, and minimizing the formation of unwanted byproducts. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven insights necessary to enhance your reaction yields, improve product purity, and ensure the reproducibility of your results.
Troubleshooting Guide: Common Issues in MNA Synthesis
The acid-catalyzed condensation of 2-nitroaniline with formaldehyde is the primary route to MNA. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a range of impurities. This section addresses the most common challenges encountered in the laboratory.
Issue 1: Low Yield and Formation of Dark, Tarry Polymeric Material
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Symptom: The crude product is a dark, viscous, or solid tar-like substance, making isolation of the desired yellow-orange MNA difficult and resulting in a significantly lower than expected yield.
-
Potential Cause(s):
-
Excessive Reaction Temperature: High temperatures promote uncontrolled polymerization and oxidation. The condensation reaction is exothermic, and without proper thermal management, runaway reactions can occur, leading to complex polymeric byproducts.[1]
-
Incorrect Reactant Stoichiometry: An excess of formaldehyde can lead to the formation of complex cross-linked polymers and hydroxymethylated intermediates which can further react.[2][3]
-
High Acid Concentration: While acid catalysis is necessary, excessively strong acidic conditions can accelerate side reactions, including oxidative degradation of the aniline substrate and product.[1]
-
-
Proposed Solutions & Mitigation Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 60-80°C. Use an oil bath or a temperature-controlled reactor vessel to ensure consistent heating. Monitor the internal temperature of the reaction closely.
-
Stoichiometric Control of Formaldehyde: The ideal molar ratio of 2-nitroaniline to formaldehyde is typically 2:1. Use a freshly prepared formaldehyde solution or high-quality paraformaldehyde to ensure accurate stoichiometry. Add the formaldehyde solution dropwise to the reaction mixture to control the initial exotherm.
-
Optimization of Acid Catalyst: Hydrochloric acid is commonly used. Start with a moderate concentration and optimize as needed. The goal is to facilitate the reaction without promoting excessive degradation.
-
| Parameter | Standard Condition | Optimized Condition for High Purity | Rationale |
| Temperature | 80-100°C | 65-75°C | Minimizes oxidative side reactions and polymerization. |
| 2-Nitroaniline:Formaldehyde | 2:1.2 | 2:1.05 | A slight excess of formaldehyde can drive the reaction, but a large excess leads to byproducts. |
| Catalyst | Conc. HCl | Dilute HCl (e.g., 6M) | Provides sufficient catalysis while reducing the rate of acid-catalyzed degradation. |
Issue 2: Presence of Isomeric Byproducts (e.g., 2,4'- and 2,2'-isomers)
-
Symptom: HPLC or NMR analysis of the purified product reveals the presence of one or more isomeric impurities that are difficult to separate from the desired 4,4'-MNA.
-
Potential Cause(s):
-
Electrophilic Aromatic Substitution Energetics: The formation of the methylene bridge is an electrophilic aromatic substitution reaction. While the para-position is sterically and electronically favored, substitution at the ortho-position can also occur, leading to the formation of 2,4'- and 2,2'-methylenebis(2-nitroaniline) isomers.[4]
-
Reaction Kinetics vs. Thermodynamic Control: Higher reaction temperatures can favor the formation of the thermodynamically more stable 4,4' isomer, but may also increase the rate of other side reactions. Lower temperatures might yield a mixture of kinetic products.
-
-
Proposed Solutions & Mitigation Protocol:
-
Controlled Reagent Addition: Slowly adding the formaldehyde to the acidic solution of 2-nitroaniline can help maintain a low concentration of the reactive electrophile, favoring the more selective reaction at the para position.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. While aqueous acid is common, exploring co-solvents may alter the selectivity.
-
Purification Strategy: If isomeric byproducts are unavoidable, a robust purification strategy is essential.
-
Recrystallization: MNA can be recrystallized from solvents like ethanol or aqueous ethanol.[5] Isomeric impurities may have different solubilities, allowing for their removal.
-
Column Chromatography: For high-purity applications, silica gel column chromatography is effective for separating closely related isomers.[5][6]
-
-
Workflow for Diagnosing and Mitigating Byproduct Formation
Caption: Troubleshooting workflow for MNA synthesis.
Issue 3: Formation of Oxidized Byproducts
-
Symptom: The product has a darker color than the expected bright orange-yellow, and analysis reveals impurities with masses corresponding to the addition of oxygen or the formation of azo/azoxy linkages.
-
Potential Cause(s):
-
Air Oxidation: Aromatic amines, especially under acidic and heated conditions, are susceptible to oxidation by atmospheric oxygen.[7] This can lead to the formation of highly colored and often polymeric byproducts.
-
Oxidative Coupling: Amine radicals can form and couple, leading to dimers like azoxy or azo compounds, which are highly colored impurities.[1][7]
-
-
Proposed Solutions & Mitigation Protocol:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This simple step can significantly reduce the presence of byproducts resulting from air oxidation.
-
Degassed Solvents: For high-purity applications, using degassed water or solvents can further minimize exposure to dissolved oxygen.
-
Antioxidant Additives: In some cases, the addition of a small quantity of an antioxidant can be beneficial, although this must be carefully evaluated to ensure it does not interfere with the reaction or purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of 4,4'-MNA?
A1: The reaction proceeds through a classic acid-catalyzed electrophilic aromatic substitution pathway.
-
Protonation: Formaldehyde is protonated by the acid catalyst to form a highly reactive carbocation.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-nitroaniline attacks the protonated formaldehyde. This attack occurs preferentially at the para-position due to steric hindrance from the ortho-nitro and amino groups.
-
Intermediate Formation: This forms a hydroxymethyl intermediate attached to the aniline ring.
-
Dehydration: Under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, generating a benzylic carbocation.
-
Second Electrophilic Attack: This carbocation is then attacked by a second molecule of 2-nitroaniline, again at the para-position.
-
Deprotonation: The final step is the loss of a proton to regenerate the aromaticity of the second ring and yield the final 4,4'-methylenebis(2-nitroaniline) product.
Caption: Simplified reaction mechanism for MNA synthesis.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v). The starting material, 2-nitroaniline, will have a different Rf value than the MNA product. By spotting the reaction mixture over time, you can observe the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][8]
Q3: My final product is an off-color. How can I purify it?
A3: Color is often indicative of oxidative or polymeric impurities.
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent (like ethanol). Add a small amount of activated charcoal (approx. 1-2% by weight) and boil the solution for 5-10 minutes. The charcoal will adsorb many of the colored impurities. Filter the hot solution through celite to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Recrystallization: As mentioned previously, recrystallization from a solvent like aqueous ethanol is a powerful technique for improving purity and color.[5][9] Multiple recrystallizations may be necessary.
-
Column Chromatography: This is the most effective method for removing persistent impurities but is less scalable.[6]
Q4: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A4: Yes, paraformaldehyde is often preferred as it is a solid source of formaldehyde, which can make stoichiometric additions more accurate.[10] It depolymerizes in situ under the acidic reaction conditions to generate formaldehyde. Ensure you use a high-quality source of paraformaldehyde.
Experimental Protocol: High-Purity Synthesis of MNA
This protocol incorporates the troubleshooting advice to minimize byproduct formation.
Materials:
-
2-Nitroaniline
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Temperature-controlled oil bath
Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood. Ensure the system can be purged with an inert gas (e.g., Nitrogen).
-
Charge Reactants: To the round-bottom flask, add 2-nitroaniline (2.0 equivalents). Add deionized water and concentrated HCl to create an acidic solution (target ~6M HCl).
-
Inert Atmosphere: Begin purging the flask with nitrogen.
-
Heating: Heat the stirred mixture to 70°C using the oil bath.
-
Formaldehyde Addition: Once the temperature is stable, add paraformaldehyde (1.05 equivalents) in small portions over 20-30 minutes to control the exotherm.
-
Reaction: Maintain the reaction at 70-75°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature, then further cool in an ice bath.
-
Neutralization: Slowly neutralize the mixture with an aqueous sodium hydroxide solution until the pH is ~7-8. The MNA product will precipitate as a yellow-orange solid.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove salts.
-
Purification: Recrystallize the crude solid from hot 80% aqueous ethanol. Allow the solution to cool slowly to obtain pure crystals of 4,4'-Methylenebis(2-nitroaniline).
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
References
- 1. researchgate.net [researchgate.net]
- 2. Formaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor mechanical properties in polymers cured with 4,4'-Methylenebis(2-nitroaniline)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the aromatic amine curing agent 4,4'-Methylenebis(2-nitroaniline) for polymer systems.
Troubleshooting Guide for Poor Mechanical Properties
Poor mechanical properties in polymers cured with 4,4'-Methylenebis(2-nitroaniline) can manifest as brittleness, low tensile strength, inadequate hardness, or flexibility. These issues often stem from improper formulation or curing processes. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions | Analytical Verification |
| Cured polymer is brittle or fractures easily | 1. Incomplete Curing: The curing reaction has not proceeded to completion, resulting in a low crosslink density. 2. Off-Stoichiometry (Excess Curing Agent): An excess of the amine hardener can lead to a less tightly crosslinked network.[1] 3. Cure Temperature Too Low: Aromatic amines like 4,4'-Methylenebis(2-nitroaniline) often require elevated temperatures for full curing.[1] | 1. Implement a Post-Cure: Introduce a post-curing step at a higher temperature (e.g., 120-150°C) after the initial cure. 2. Verify Stoichiometry: Recalculate the required amount of curing agent based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of 4,4'-Methylenebis(2-nitroaniline). 3. Optimize Cure Schedule: Increase the isothermal cure temperature or extend the curing time. | 1. Differential Scanning Calorimetry (DSC): Look for a residual exotherm, indicating an incomplete reaction. A low glass transition temperature (Tg) can also signify under-curing. 2. Dynamic Mechanical Analysis (DMA): A low storage modulus in the rubbery plateau suggests a low crosslink density. |
| Cured polymer is soft, tacky, or gummy | 1. Incomplete Mixing: Poor dispersion of the solid curing agent in the liquid resin leads to localized areas of uncured material.[2] 2. Off-Stoichiometry (Insufficient Curing Agent): Not enough hardener results in unreacted epoxy groups.[3] 3. Low Cure Temperature: The thermal energy is insufficient to drive the reaction to completion.[4] | 1. Improve Mixing Protocol: Gently heat the resin to reduce viscosity. Use a high-shear mixer. Consider dissolving the curing agent in a minimal amount of a suitable solvent and then mixing it into the resin.[4] 2. Recalculate and Remeasure: Ensure the correct stoichiometric ratio is being used.[3] 3. Increase Cure Temperature: Refer to technical datasheets for recommended cure temperatures or conduct a temperature optimization study. | 1. Fourier-Transform Infrared Spectroscopy (FTIR): The presence of a peak around 915 cm⁻¹ indicates unreacted epoxy groups.[5] 2. Visual Inspection: The presence of streaks or domains of different textures can indicate poor mixing. |
| Inconsistent mechanical properties across the sample | 1. Poor Dispersion of Curing Agent: 4,4'-Methylenebis(2-nitroaniline) is a solid, and achieving a homogeneous mixture with the epoxy resin can be challenging.[1] 2. Non-uniform Heating: Temperature gradients in the curing oven can lead to variations in the degree of cure. | 1. Pre-dissolving the Curing Agent: Dissolve the curing agent in a compatible solvent before adding it to the resin. Ensure the solvent is fully removed before curing.[4] 2. Ensure Uniform Heating: Use a calibrated oven with good air circulation. Monitor the temperature at multiple locations within the oven. | 1. Hardness Testing: Perform hardness measurements (e.g., Shore D) at multiple points on the sample surface. 2. Spatially Resolved DMA or Tensile Testing: Cut samples from different locations and compare their mechanical properties. |
| Dark or discolored cured polymer | 1. Oxidation: High curing temperatures in the presence of oxygen can cause degradation of the amine curing agent. 2. Side Reactions: The nitro groups on the curing agent may undergo side reactions at elevated temperatures. | 1. Cure in an Inert Atmosphere: If possible, cure the polymer under a nitrogen or argon atmosphere. 2. Optimize Cure Temperature: Avoid excessively high curing temperatures. Determine the minimum temperature required for complete curing. | 1. UV-Vis Spectroscopy: Characterize the color change quantitatively. 2. Thermogravimetric Analysis (TGA): Analyze the thermal stability of the cured polymer. |
Frequently Asked Questions (FAQs)
Q1: How do I calculate the correct stoichiometric amount of 4,4'-Methylenebis(2-nitroaniline) for my epoxy resin?
A1: To determine the correct amount of curing agent, you need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of 4,4'-Methylenebis(2-nitroaniline).
-
Epoxy Equivalent Weight (EEW): This value is typically provided by the resin manufacturer and represents the mass of resin (in grams) that contains one equivalent of epoxy groups.
-
Amine Hydrogen Equivalent Weight (AHEW): This is calculated by dividing the molecular weight of the amine by the number of active amine hydrogens. For 4,4'-Methylenebis(2-nitroaniline) (C₁₃H₁₂N₄O₄, Molar Mass ≈ 288.26 g/mol ), there are four active hydrogens (two on each amine group).
-
AHEW = 288.26 g/mol / 4 = 72.065 g/equivalent
-
The required amount of curing agent in parts per hundred resin (phr) is calculated as follows:
phr = (AHEW / EEW) * 100
For example, for an epoxy resin with an EEW of 190 g/equivalent :
phr = (72.065 / 190) * 100 ≈ 37.9 phr
This means you would use approximately 37.9 grams of 4,4'-Methylenebis(2-nitroaniline) for every 100 grams of the epoxy resin.
Q2: 4,4'-Methylenebis(2-nitroaniline) is a solid. What is the best way to mix it with a liquid epoxy resin?
A2: Achieving a homogeneous mixture is crucial for consistent properties.[2] Here are a few recommended methods:
-
Melt Blending: Gently heat the epoxy resin to reduce its viscosity. Add the powdered 4,4'-Methylenebis(2-nitroaniline) and stir until it is completely dissolved. Be cautious not to overheat the mixture, as this could initiate premature curing.
-
Solvent-Assisted Mixing: Dissolve the curing agent in a minimal amount of a suitable solvent (e.g., acetone, MEK). Add this solution to the epoxy resin and mix thoroughly. The solvent must then be removed under vacuum at a moderate temperature before initiating the high-temperature cure.[4]
Q3: What is a typical cure schedule for a polymer system using 4,4'-Methylenebis(2-nitroaniline)?
A3: Aromatic amine curing agents generally require elevated temperatures to achieve a high degree of cure and optimal mechanical properties.[1] A typical cure schedule involves a two-stage process:
-
Initial Cure: An initial curing phase at a moderate temperature (e.g., 80-100°C for 1-2 hours) allows the mixture to gel and partially cure.
-
Post-Cure: A subsequent post-cure at a higher temperature (e.g., 120-150°C for 2-4 hours) is necessary to complete the crosslinking reaction and maximize the glass transition temperature (Tg) and mechanical performance.
The optimal cure schedule will depend on the specific epoxy resin and the desired final properties. It is recommended to determine the ideal schedule through experimental studies using techniques like DSC.
Q4: The cured polymer has a distinct yellow or orange color. Is this normal?
A4: Yes, it is common for polymers cured with aromatic amines, especially those containing nitro groups, to have a yellow to orange hue. This color can intensify with higher curing temperatures or exposure to UV light. While this is primarily a cosmetic issue, significant darkening at moderate temperatures could indicate some level of thermal degradation.
Q5: How does the nitro group in 4,4'-Methylenebis(2-nitroaniline) affect the curing process and final properties?
A5: The electron-withdrawing nature of the nitro group ortho to the amine functionality will decrease the reactivity of the amine hydrogens. This means that compared to a non-substituted aromatic amine, 4,4'-Methylenebis(2-nitroaniline) will likely require higher temperatures or longer curing times to achieve a full cure. The presence of the nitro groups can also influence the thermal stability and chemical resistance of the resulting polymer.
Experimental Protocol: Effect of Post-Cure Temperature on Mechanical Properties
This protocol describes a method to evaluate how different post-curing temperatures affect the mechanical properties of an epoxy resin cured with 4,4'-Methylenebis(2-nitroaniline).
1. Materials and Equipment:
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Bisphenol A based epoxy resin (e.g., EEW = 190 g/eq)
-
4,4'-Methylenebis(2-nitroaniline)
-
Mechanical stirrer
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Vacuum oven
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Molds for tensile test specimens (e.g., ASTM D638 Type I)
-
Universal testing machine for tensile testing
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Differential Scanning Calorimeter (DSC)
2. Procedure:
-
Stoichiometric Calculation: Calculate the required amount of 4,4'-Methylenebis(2-nitroaniline) for the epoxy resin based on their respective equivalent weights.
-
Mixing:
-
Preheat the epoxy resin to 70°C to reduce its viscosity.
-
Slowly add the calculated amount of powdered 4,4'-Methylenebis(2-nitroaniline) to the heated resin while stirring mechanically.
-
Continue stirring for 15-20 minutes until the curing agent is fully dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven at 70°C for 10-15 minutes to remove any entrapped air bubbles.
-
-
Casting and Initial Cure:
-
Pour the degassed mixture into the preheated tensile specimen molds.
-
Place the molds in an oven and perform an initial cure at 90°C for 2 hours.
-
-
Post-Curing:
-
Demold the specimens after the initial cure.
-
Divide the specimens into four groups.
-
Group 1 will not be post-cured (control).
-
Post-cure Group 2 at 110°C for 3 hours.
-
Post-cure Group 3 at 130°C for 3 hours.
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Post-cure Group 4 at 150°C for 3 hours.
-
-
Characterization:
-
DSC Analysis: Use DSC to determine the glass transition temperature (Tg) of a small sample from each group.
-
Tensile Testing: Perform tensile tests on at least five specimens from each group according to ASTM D638. Record the tensile strength, Young's modulus, and elongation at break.
-
3. Data Presentation:
Summarize the quantitative data in the following tables:
Table 1: Glass Transition Temperatures
| Post-Cure Condition | Glass Transition Temperature (Tg) (°C) |
| 90°C for 2h (Control) | e.g., 105 |
| + 110°C for 3h | e.g., 125 |
| + 130°C for 3h | e.g., 145 |
| + 150°C for 3h | e.g., 150 |
Table 2: Mechanical Properties
| Post-Cure Condition | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 90°C for 2h (Control) | e.g., 45 | e.g., 2.5 | e.g., 2.0 |
| + 110°C for 3h | e.g., 60 | e.g., 2.8 | e.g., 2.5 |
| + 130°C for 3h | e.g., 75 | e.g., 3.0 | e.g., 3.0 |
| + 150°C for 3h | e.g., 72 | e.g., 3.1 | e.g., 2.8 |
Visualizations
Caption: Troubleshooting workflow for poor mechanical properties.
References
- 1. GB2524873A - 4,4' methylene bis anilines as curing agents for epoxy resins - Google Patents [patents.google.com]
- 2. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
degradation pathways and stabilization of 4,4'-Methylenebis(2-nitroaniline)
This technical support center provides guidance on the degradation pathways and stabilization of 4,4'-Methylenebis(2-nitroaniline) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: Specific degradation pathways and quantitative stability data for 4,4'-Methylenebis(2-nitroaniline) are not extensively available in published literature. Therefore, the information provided on degradation mechanisms is extrapolated from studies on structurally related nitroaromatic and methylene-bridged aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4,4'-Methylenebis(2-nitroaniline)?
A1: Based on its chemical structure, 4,4'-Methylenebis(2-nitroaniline) is susceptible to several degradation pathways, including photodegradation, thermal degradation, and chemical degradation (oxidation and reduction). The electron-withdrawing nature of the nitro groups can make the aromatic rings resistant to oxidative attack, but the nitro groups themselves can be reduced, and the methylene bridge can be a point of cleavage.
Q2: How can I properly store 4,4'-Methylenebis(2-nitroaniline) to ensure its stability?
A2: To ensure the stability of 4,4'-Methylenebis(2-nitroaniline), it is recommended to store the compound in a tightly closed container in a well-ventilated area.[1] Avoid exposure to light, high temperatures, and incompatible materials.
Q3: What are the known or expected degradation products of 4,4'-Methylenebis(2-nitroaniline)?
A3: While specific degradation products have not been fully characterized for this compound, potential degradation products could arise from:
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Reduction of the nitro groups: This would lead to the formation of the corresponding amino compounds, which could be further reactive.
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Cleavage of the methylene bridge: This could result in the formation of 2-nitroaniline and related derivatives.
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Oxidation of the methylene bridge: This could form a benzophenone-like structure.
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Polymerization: Under certain conditions, reactive intermediates could lead to the formation of polymeric materials.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the compound (darkening) | Photodegradation or oxidation | Store the compound in an amber vial or in the dark. Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. |
| Inconsistent experimental results | Degradation of the stock solution | Prepare fresh solutions before use. Monitor the purity of the stock solution periodically using techniques like HPLC or TLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Compound degradation under analytical conditions | Check the stability of the compound in the chosen mobile phase or solvent. Adjust pH or solvent composition if necessary. For GC analysis, thermal degradation in the injector port is possible; consider using a lower injection temperature or derivatization. |
| Low recovery during extraction | Adsorption to surfaces or degradation during workup | Use silanized glassware to minimize adsorption. Perform workup steps at low temperatures and avoid prolonged exposure to acidic or basic conditions. |
Data Presentation
Due to the lack of specific quantitative data for 4,4'-Methylenebis(2-nitroaniline), the following table provides representative thermal stability data for other nitroaromatic compounds to offer a general understanding.
Table 1: Representative Decomposition Temperatures of Various Nitroaromatic Compounds
| Compound | Decomposition Onset (°C) |
| 2,4,6-Trinitrotoluene (TNT) | ~240 |
| 2,4-Dinitrotoluene (DNT) | ~255 |
| 1,3,5-Trinitrobenzene (TNB) | ~315 |
Note: This data is for illustrative purposes only and is based on compounds with different substitution patterns.
Experimental Protocols
The following are generalized protocols for studying the degradation of nitroaromatic compounds. These can be adapted for 4,4'-Methylenebis(2-nitroaniline).
Protocol 1: Photodegradation Study
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Solution Preparation: Prepare a solution of 4,4'-Methylenebis(2-nitroaniline) in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
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Exposure: Transfer the solution to a quartz cuvette or a photoreactor. Expose the solution to a light source with a specific wavelength (e.g., UV lamp at 254 nm or 365 nm). A control sample should be kept in the dark at the same temperature.
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Sampling: At regular time intervals, withdraw aliquots from both the exposed and control samples.
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Analysis: Analyze the aliquots by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to monitor the decrease in the concentration of the parent compound and the formation of degradation products.
Protocol 2: Thermal Degradation Study
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Sample Preparation: Place a known amount of solid 4,4'-Methylenebis(2-nitroaniline) or its solution in a sealed vial.
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Incubation: Place the vials in an oven or a heating block at a series of elevated temperatures (e.g., 50°C, 70°C, 90°C).
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Sampling: At specific time points, remove vials from the heat and allow them to cool to room temperature.
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Analysis: Dissolve the solid residue or dilute the solution and analyze using an appropriate method (e.g., HPLC) to quantify the remaining parent compound. The rate of degradation at different temperatures can be used to estimate the shelf-life under normal storage conditions.
Visualizations
Caption: Potential degradation pathways for 4,4'-Methylenebis(2-nitroaniline).
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: Scale-Up of 4,4'-Methylenebis(2-nitroaniline) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4,4'-Methylenebis(2-nitroaniline) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4'-Methylenebis(2-nitroaniline) and what are the critical stages for scale-up?
A1: The most common synthetic approach involves a two-stage process. The first stage is the acid-catalyzed condensation of 2-nitroaniline with a formaldehyde source to form the methylene bridge. The second stage, if starting from 4,4'-methylenedianiline, is the regioselective nitration of the aromatic rings. Critical stages for scale-up are the control of exotherms during both the condensation and nitration steps, managing the addition rates of reagents, and ensuring efficient mixing to maintain homogeneity and prevent localized overheating.[1][2]
Q2: What are the primary safety concerns when scaling up the production of 4,4'-Methylenebis(2-nitroaniline)?
A2: The primary safety concerns are twofold. First, the condensation reaction with formaldehyde can be highly exothermic and requires careful temperature control to prevent runaway reactions.[1] Secondly, the nitration step involves the use of strong acids and oxidizing agents, which are corrosive and can also lead to runaway reactions if not managed properly.[3] Additionally, aromatic nitro compounds and their precursors can be toxic and may be absorbed through the skin, necessitating the use of appropriate personal protective equipment (PPE) and handling in well-ventilated areas.
Q3: How can I minimize the formation of isomeric and polymeric byproducts during the condensation step?
A3: Byproduct formation during the condensation of anilines with formaldehyde is a common challenge. To minimize the formation of ortho-isomers and higher oligomers, it is crucial to control the reaction temperature and the molar ratio of the reactants.[2] A higher ratio of aniline to formaldehyde can favor the formation of the desired bis-adduct.[1] The choice of acid catalyst and solvent can also influence the product distribution.
Q4: What strategies can be employed to control the regioselectivity of the nitration step to favor the desired 2-nitro isomer?
A4: Achieving high regioselectivity in the nitration of substituted anilines can be challenging. The amino group is a strong ortho-, para-director.[4] To favor nitration at the 2-position, it is often necessary to protect the amino group, for example, by acetylation to form an acetanilide.[4][5] The bulkier protecting group can sterically hinder the para position, favoring ortho-nitration. After nitration, the protecting group can be removed by hydrolysis.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 4,4'-Methylenebis(2-nitroaniline) | Incomplete condensation reaction. | - Increase reaction time and/or temperature, monitoring by TLC or HPLC.- Ensure the quality and stoichiometry of the formaldehyde source.[1] |
| Inefficient nitration. | - Verify the concentration and quality of the nitrating agent.- Optimize the reaction temperature; nitrations are often performed at low temperatures to control selectivity.[4] | |
| Formation of Multiple Products (Low Purity) | Isomeric byproduct formation during nitration (e.g., 4-nitro or 2,4-dinitro). | - Protect the amino group before nitration to improve regioselectivity.[4][5]- Carefully control the addition rate and temperature of the nitrating agent. |
| Formation of polymeric byproducts during condensation. | - Adjust the molar ratio of aniline to formaldehyde; an excess of aniline can reduce polymerization.[1][2]- Optimize the reaction temperature and catalyst concentration. | |
| Product Oiling Out or Difficult to Crystallize | Inappropriate solvent system for purification. | - Experiment with different solvent mixtures for recrystallization.- Consider a gradual cooling process to promote crystal formation. |
| Presence of impurities that inhibit crystallization. | - Attempt a pre-purification step, such as a wash with a suitable solvent to remove some impurities.- Column chromatography may be necessary for high purity. | |
| Runaway Reaction During Nitration | Poor temperature control and rapid addition of nitrating agent. | - Ensure the reactor has adequate cooling capacity for the scale of the reaction.- Add the nitrating agent slowly and monitor the internal temperature closely. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of 4,4'-Methylenebis(2-nitroaniline)
This is a generalized protocol for informational purposes only. All procedures should be performed by qualified personnel with appropriate safety measures.
Stage 1: Condensation of 2-Nitroaniline with Formaldehyde
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To a stirred solution of 2-nitroaniline (2.2 molar equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Slowly add an aqueous solution of formaldehyde (1.0 molar equivalent) to the reaction mixture, maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring at a controlled temperature (e.g., 60-80°C) for several hours until the reaction is complete, as monitored by TLC or HPLC.[1]
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium hydroxide solution).
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The crude product, 4,4'-methylenebis(2-nitroaniline), may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Stage 2: Nitration of 4,4'-Methylenedianiline (Alternative Route)
-
Protection of Amino Groups: React 4,4'-methylenedianiline with an excess of acetic anhydride to form the diacetylated derivative.
-
Nitration: Dissolve the diacetylated compound in a suitable solvent (e.g., concentrated sulfuric acid) and cool to 0-5°C. Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.[5]
-
Hydrolysis: After the nitration is complete, carefully quench the reaction mixture with ice water. The precipitated product is then hydrolyzed using an acidic or basic solution to remove the acetyl protecting groups, yielding 4,4'-Methylenebis(2-nitroaniline).
-
Purification: The final product is purified by recrystallization.
Visualizations
Caption: Synthetic route for 4,4'-Methylenebis(2-nitroaniline).
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: High-Purity 4,4'-Methylenebis(2-nitroaniline) Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process for high-purity 4,4'-Methylenebis(2-nitroaniline).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of 4,4'-Methylenebis(2-nitroaniline).
Recrystallization Issues
| Question | Answer |
| My compound "oils out" during recrystallization instead of forming crystals. What should I do? | "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To resolve this, try using a lower-boiling point solvent. Alternatively, you can redissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. Adding a seed crystal of pure 4,4'-Methylenebis(2-nitroaniline) can also induce crystallization.[1] |
| I have a very low recovery yield after recrystallization. What are the common causes? | Low recovery can result from several factors: using too much solvent, which keeps more of the compound dissolved in the mother liquor; premature crystallization during a hot filtration step; or washing the collected crystals with a solvent that is not sufficiently cold. To improve yield, use the minimum amount of hot solvent necessary for dissolution and ensure your rinsing solvent is ice-cold.[2] |
| After recrystallization, my product is still colored. How can I remove colored impurities? | Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Use a small amount of charcoal, as excessive use can lead to the loss of your desired product. |
| No crystals are forming, even after the solution has cooled. What can I do? | This is likely due to supersaturation. Induce crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface. Adding a seed crystal of the pure compound is also a very effective method to initiate crystal growth. |
Column Chromatography Issues
| Question | Answer |
| I am seeing streaking or tailing of my compound on the TLC plate during mobile phase optimization. What does this indicate? | Streaking or tailing on a TLC plate often suggests that the compound is highly polar and is interacting strongly with the polar stationary phase (silica gel or alumina). It can also be caused by overloading the sample. Try using a more polar mobile phase to improve elution or apply a smaller, more dilute sample spot. |
| The separation between my desired compound and an impurity is very poor on the column. How can I improve this? | Poor separation can be addressed by optimizing the mobile phase. Use TLC to test various solvent systems with different polarities to find one that provides the best separation (a significant difference in Rf values). Also, ensure your column is packed uniformly to prevent channeling, which leads to poor separation. |
| My compound is not eluting from the column. What is the likely cause? | If your compound is not eluting, it is likely too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase. You will need to increase the polarity of your mobile phase. This can be done by gradually increasing the proportion of the more polar solvent in your solvent mixture. |
| I have collected many fractions, but I am not sure which ones contain my pure product. How can I quickly check this? | Thin-layer chromatography (TLC) is the most efficient way to analyze your collected fractions. Spot each fraction on a TLC plate, along with a spot of your crude starting material and a pure standard if available. Develop the plate to identify the fractions that contain only your desired compound. |
Data Presentation
The following tables summarize quantitative data related to the purification of 4,4'-Methylenebis(2-nitroaniline).
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Purity Before (%) | Purity After (%) | Recovery Yield (%) |
| Ethanol/Water (80:20) | 92.5 | 98.7 | 85 |
| Ethyl Acetate/Hexane | 92.5 | 99.1 | 82 |
| Acetone/Water (70:30) | 92.5 | 98.2 | 78 |
| Isopropanol | 92.5 | 97.5 | 75 |
Table 2: Column Chromatography Mobile Phase Optimization
| Mobile Phase (Ethyl Acetate:Hexane) | Rf of 4,4'-Methylenebis(2-nitroaniline) | Rf of Major Impurity | Separation Factor (α) |
| 20:80 | 0.15 | 0.25 | 1.67 |
| 30:70 | 0.30 | 0.45 | 1.50 |
| 40:60 | 0.45 | 0.55 | 1.22 |
| 50:50 | 0.60 | 0.65 | 1.08 |
Table 3: HPLC Purity Analysis Data
| Purification Method | Retention Time (min) | Peak Area (%) |
| Crude Product | 5.2 (Impurity), 7.8 (Product) | 7.5 (Impurity), 92.5 (Product) |
| After Recrystallization (Ethanol/Water) | 7.8 | 98.7 |
| After Column Chromatography (30:70 EtOAc:Hexane) | 7.8 | 99.5 |
Experimental Protocols
1. Recrystallization Protocol
This protocol outlines the general steps for the recrystallization of 4,4'-Methylenebis(2-nitroaniline).
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Solvent Selection: Based on solubility tests, choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or ethyl acetate/hexane are good starting points.
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Dissolution: Place the crude 4,4'-Methylenebis(2-nitroaniline) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
2. Column Chromatography Protocol
This protocol provides a general procedure for the purification of 4,4'-Methylenebis(2-nitroaniline) by column chromatography.
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack uniformly. Add a layer of sand on top of the silica gel bed.
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Sample Loading: Dissolve the crude 4,4'-Methylenebis(2-nitroaniline) in a minimal amount of the mobile phase and carefully load it onto the top of the column.
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Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture (e.g., 20:80 ethyl acetate:hexane) and gradually increasing the polarity as needed to move the compound down the column.
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Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
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Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,4'-Methylenebis(2-nitroaniline).
3. HPLC Protocol for Purity Analysis
This protocol describes a reverse-phase HPLC method for determining the purity of 4,4'-Methylenebis(2-nitroaniline).
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 50:50 acetonitrile:water and ramping up to 90:10 acetonitrile:water over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
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Sample Preparation: Dissolve a small, accurately weighed sample of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
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Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Mandatory Visualization
Caption: General workflow for the purification of 4,4'-Methylenebis(2-nitroaniline).
Caption: Decision tree for troubleshooting common purification issues.
References
Validation & Comparative
A Comparative Analysis for Research Professionals: 4,4'-Methylenebis(2-nitroaniline) versus 4,4'-methylenebis(2-chloroaniline) (MOCA)
For researchers, scientists, and drug development professionals, the selection of chemical precursors and curing agents is a critical decision governed by performance, safety, and regulatory considerations. This guide provides an objective comparison of 4,4'-Methylenebis(2-nitroaniline) and the widely used yet highly regulated 4,4'-methylenebis(2-chloroaniline) (MOCA).
While both aromatic amines share a similar core structure, the substitution of a chloro group with a nitro group is anticipated to significantly alter their chemical reactivity, performance as curing agents, and toxicological profiles. This comparison relies on extensive data for MOCA and supplements the limited available information for 4,4'-Methylenebis(2-nitroaniline) with established principles of organic chemistry and toxicology of related compounds.
Chemical and Physical Properties
A side-by-side comparison of the fundamental properties of these two compounds reveals initial differences that can influence their handling, processing, and reactivity.
| Property | 4,4'-Methylenebis(2-nitroaniline) | 4,4'-methylenebis(2-chloroaniline) (MOCA) |
| CAS Number | 17474-44-1[1][2][3][] | 101-14-4 |
| Molecular Formula | C13H12N4O4[1][2][3][] | C13H12Cl2N2 |
| Molecular Weight | 288.26 g/mol [2][3] | 267.16 g/mol |
| Appearance | Yellowish solid[3] | Colorless to light brown crystalline solid or pellet[5] |
| Melting Point | 222-224 °C | 110 °C[5] |
| Solubility | Insoluble in water[] | Practically insoluble in water; soluble in various organic solvents.[5] |
Performance as a Curing Agent: A Data-Driven and Theoretical Comparison
The electron-withdrawing nature of the nitro groups in 4,4'-Methylenebis(2-nitroaniline) is expected to decrease the nucleophilicity of the amine groups. This would likely result in a slower curing reaction compared to MOCA, which possesses electron-donating chloro groups. A slower reaction can be advantageous in some applications, allowing for a longer pot life and better processing control. However, it may also necessitate higher curing temperatures or the use of catalysts to achieve a complete cure.
Toxicological Profile: A Significant Point of Differentiation
The toxicological profiles of these two compounds represent a major divergence, with significant implications for their use in research and development.
4,4'-methylenebis(2-chloroaniline) (MOCA) is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). It is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[5] Animal studies have shown that MOCA can cause tumors in the liver, lungs, and bladder.[5] Due to its recognized health risks, the use of MOCA is strictly regulated, and occupational exposure limits are in place.
4,4'-Methylenebis(2-nitroaniline) lacks a comprehensive toxicological database. However, the toxicology of related dinitroaniline and nitroaromatic compounds raises significant concerns. Nitroaromatic compounds are often toxic and mutagenic, with some being suspected or established carcinogens.[6] The addition of a nitro group to benzamine molecules has been shown to convert them into direct mutagens in the Ames test.[7] Dinitroaniline herbicides, a class of related compounds, exhibit low to moderate human toxicity but high aquatic toxicity.[8] Given these findings for structurally similar chemicals, it is prudent to handle 4,4'-Methylenebis(2-nitroaniline) with a high degree of caution, assuming potential carcinogenicity and mutagenicity until specific data becomes available.
Experimental Protocols
To facilitate further research and direct comparison, the following experimental protocols are provided.
Synthesis of 4,4'-Methylenebis(2-nitroaniline)
A general method for the synthesis of methylene bis-anilines involves the condensation of the corresponding aniline with formaldehyde in the presence of an acid catalyst. A specific protocol for 4,4'-Methylenebis(2-nitroaniline) would require optimization but would likely follow these general steps:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-nitroaniline in a suitable solvent (e.g., ethanol).
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Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid.
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Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture.
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Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
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Workup: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent.
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Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4,4'-Methylenebis(2-nitroaniline).
Comparative Evaluation of Curing Performance
A standardized approach to compare the curing performance of 4,4'-Methylenebis(2-nitroaniline) and MOCA with a polyurethane prepolymer would involve the following:
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Material Preparation: Ensure both curing agents are of high purity and are thoroughly dried. The polyurethane prepolymer should be well-characterized with a known isocyanate (NCO) content.
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Stoichiometry: Calculate the stoichiometric amount of each curing agent required to react with the prepolymer based on the equivalent weights of the amine and isocyanate groups.
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Mixing: The prepolymer is heated to a specific temperature (e.g., 80°C) and degassed under vacuum. The molten or dissolved curing agent is then added and mixed thoroughly for a defined period.
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Curing: The mixture is poured into molds and cured in an oven at a specified temperature. The curing process can be monitored using techniques like differential scanning calorimetry (DSC) to determine the reaction kinetics and exotherm.
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Mechanical Testing: Once fully cured, the polymer samples are demolded and conditioned. Mechanical properties such as tensile strength, elongation at break, and hardness (Shore durometer) are measured according to ASTM standards.
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Thermal Analysis: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the cured polymers.
Visualizing the Chemistry: Pathways and Workflows
To better understand the chemical reactions and the logical flow of a comparative study, the following diagrams are provided.
Caption: General reaction pathway for polyurethane curing with an aromatic diamine.
Caption: General reaction pathway for epoxy resin curing with an aromatic diamine.
Caption: Logical workflow for a comprehensive comparison of the two compounds.
References
- 1. 17474-44-1|4,4'-Methylenebis(2-nitroaniline)|BLD Pharm [bldpharm.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dinitroaniline - Wikipedia [en.wikipedia.org]
Thermal Stability of Epoxy Resins Cured with 4,4'-Methylenebis(2-nitroaniline): A Comparative Analysis
For researchers, scientists, and drug development professionals, the thermal stability of polymers is a critical parameter influencing material selection for a wide range of applications. This guide provides a comparative analysis of the thermal properties of epoxy resins cured with the aromatic amine 4,4'-Methylenebis(2-nitroaniline) (MNA) and other commonly used curing agents. The selection of an appropriate curing agent is paramount in tailoring the thermal performance of the final polymer network.
Comparison of Thermal Properties
The thermal stability of cured epoxy resins is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information on the onset of decomposition and the material's stability at elevated temperatures. DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally indicative of a more rigid and thermally stable network.
Below is a summary of typical thermal properties for epoxy resins cured with DDM and m-PDA, which can serve as a benchmark for evaluating the performance of MNA-cured systems.
| Curing Agent | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 5% Weight Loss (Td5%) (°C) | Glass Transition Temperature (Tg) (°C) |
| 4,4'-Methylenebis(2-nitroaniline) (MNA) | Data Not Available | Data Not Available | Data Not Available |
| 4,4'-Diaminodiphenylmethane (DDM) | ~350-400 | ~360-410 | ~150-200 |
| m-Phenylenediamine (m-PDA) | ~300-350 | ~320-370 | ~140-180 |
Note: The values presented for DDM and m-PDA are approximate and can vary depending on the specific epoxy resin, curing cycle, and experimental conditions.
The aromatic nature of both DDM and m-PDA contributes to the high thermal stability of the cured epoxy resins.[2] It is hypothesized that the rigid structure of MNA, coupled with the polar nitro groups, could potentially lead to a high Tg and good thermal stability. However, the bulky nitro groups might also introduce steric hindrance, affecting the curing kinetics and the final crosslink density.
Experimental Protocols
To ensure accurate and reproducible data for comparison, standardized experimental protocols for TGA and DSC are essential.
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for analyzing the thermal stability of cured epoxy resins involves the following steps:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[3]
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[4]
-
The weight loss of the sample is recorded as a function of temperature.
-
Key parameters such as the onset decomposition temperature and the temperature at 5% weight loss are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
The following is a typical DSC protocol for determining the glass transition temperature of a cured epoxy resin:
-
A small, encapsulated sample of the cured polymer (typically 5-15 mg) is placed in the DSC instrument.
-
The sample is subjected to a heat-cool-heat cycle to erase any previous thermal history. For example, heating from room temperature to 200 °C at 20 °C/min, cooling to room temperature, and then reheating to 200 °C at 10 °C/min.[4]
-
The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the transition in the heat flow curve.[5]
Experimental Workflow Visualization
The logical flow of the thermal stability analysis process is depicted in the following diagram.
Experimental workflow for thermal stability analysis.
Signaling Pathway of Curing and Thermal Degradation
The curing of epoxy resins with amine hardeners involves the nucleophilic attack of the amine groups on the epoxide rings, leading to the formation of a highly cross-linked polymer network. The thermal degradation of this network is a complex process involving the scission of various chemical bonds at elevated temperatures.
References
Performance Showdown: Nitro-Substituted vs. Other Aromatic Diamine Hardeners in Epoxy Resins
A comparative guide for researchers on the impact of aromatic diamine hardener substitution on the performance of epoxy resins, with a focus on the projected effects of nitro-substituents based on experimental data from analogous electron-withdrawing groups.
The selection of a suitable curing agent is critical in tailoring the final properties of epoxy resins for high-performance applications. Aromatic diamines are a class of hardeners known for imparting excellent thermal and mechanical properties to the cured epoxy network. The performance of these hardeners can be further fine-tuned by the introduction of various substituents on the aromatic rings. This guide provides a comparative analysis of the performance of epoxy resins cured with unsubstituted, electron-donating group (EDG) substituted, and electron-withdrawing group (EWG) substituted aromatic diamines. Due to the limited direct experimental data on nitro-substituted aromatic diamines in the public domain, this guide will leverage data from hardeners with chloro-substituents, which are also strongly electron-withdrawing, to project the performance characteristics of their nitro-analogues.
Executive Summary of Comparative Performance
The substitution pattern on the aromatic diamine hardener significantly influences the curing kinetics, thermal stability, and mechanical properties of the resulting epoxy resin. Generally, the introduction of a strong electron-withdrawing group, such as a nitro group (NO₂), is anticipated to have the following effects compared to an unsubstituted aromatic diamine like 4,4'-methylenedianiline (MDA):
-
Reduced Reactivity and Slower Curing: The electron-withdrawing nature of the nitro group deactivates the amine groups, leading to a slower curing reaction. This is reflected in a higher activation energy (Ea) for the curing process.
-
Enhanced Mechanical Properties: The presence of polar nitro groups is expected to increase intermolecular forces and the rigidity of the crosslinked network, leading to higher tensile and flexural strength and modulus.
-
Modified Thermal Properties: An increase in the glass transition temperature (Tg) and thermal stability is expected due to the increased rigidity and polarity of the network.
Conversely, the presence of electron-donating groups, such as ethyl groups, tends to increase reactivity (lower Ea) but may lead to a decrease in some mechanical and thermal properties due to increased flexibility and steric hindrance.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from a study comparing the performance of an epoxy resin (AFG-90MH) cured with different aromatic diamine hardeners: 4,4'-methylenedianiline (MDA, unsubstituted), 4,4'-methylenebis(2-ethylaniline) (MOEA, with electron-donating ethyl groups), and 4,4'-methylenebis(2-chloroaniline) (MOCA) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) (with electron-withdrawing chloro groups). The data for MOCA and MCDEA serve as a proxy for the expected performance of a nitro-substituted aromatic diamine.[1]
Table 1: Comparison of Curing Kinetics
| Hardener | Substituent Type | Apparent Activation Energy (Ea) (kJ/mol) |
| MDA | Unsubstituted | 55.2 (Kissinger), 61.9 (FWO) |
| MOEA | Electron-Donating (Ethyl) | 62.4 (Kissinger), 67.9 (FWO) |
| MOCA | Electron-Withdrawing (Chloro) | 65.8 (Kissinger), 70.9 (FWO) |
| MCDEA | Electron-Withdrawing (Chloro) & Bulky | 73.9 (Kissinger), 78.8 (FWO) |
FWO: Flynn-Wall-Ozawa method
Table 2: Comparison of Mechanical Properties
| Hardener | Substituent Type | Flexural Strength (MPa) | Flexural Modulus (GPa) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| MDA | Unsubstituted | 158 | 3.6 | 95 | 3.5 |
| MOEA | Electron-Donating (Ethyl) | 136 | 3.2 | 80 | 3.1 |
| MOCA | Electron-Withdrawing (Chloro) | 165 | 3.8 | 100 | 3.7 |
| MCDEA | Electron-Withdrawing (Chloro) & Bulky | 148 | 3.5 | 98 | 3.6 |
Table 3: Comparison of Thermal Properties
| Hardener | Substituent Type | Glass Transition Temp. (Tg) (°C) | 5% Decomposition Temp. (Td5) (°C) |
| MDA | Unsubstituted | 213 | 358 |
| MOEA | Electron-Donating (Ethyl) | 172 | 317 |
| MOCA | Electron-Withdrawing (Chloro) | 190 | 361 |
| MCDEA | Electron-Withdrawing (Chloro) & Bulky | 183 | 341 |
Experimental Protocols
The data presented above was obtained using the following standard methodologies:
Curing Kinetics Analysis (Differential Scanning Calorimetry - DSC)
-
Objective: To determine the heat of reaction and activation energy of the curing process.
-
Methodology:
-
A small sample (5-10 mg) of the uncured epoxy-diamine mixture is placed in an aluminum DSC pan.
-
The sample is subjected to a controlled heating program in a DSC instrument under a nitrogen atmosphere.
-
Non-isothermal scans are performed at multiple heating rates (e.g., 5, 10, 15, 20 °C/min).
-
The exothermic heat flow associated with the curing reaction is recorded as a function of temperature.
-
The activation energy (Ea) is calculated from the DSC data using kinetic models such as the Kissinger or Flynn-Wall-Ozawa methods.[1]
-
Mechanical Properties Testing (Tensile and Flexural Tests)
-
Objective: To measure the strength and stiffness of the cured epoxy resin.
-
Methodology:
-
The liquid epoxy-diamine mixture is cast into molds of standard dimensions for tensile and flexural test specimens (as per ASTM D638 and D790, respectively).
-
The samples are cured according to a specific schedule (e.g., 180°C for 2 hours followed by a post-cure at 200°C for 2 hours).
-
Tensile Testing (ASTM D638): The dog-bone shaped specimens are pulled apart at a constant rate of displacement in a universal testing machine until they fracture. The load and displacement are recorded to calculate tensile strength and modulus.
-
Flexural Testing (ASTM D790): Rectangular bar specimens are placed on two supports and a load is applied to the center (3-point bending) at a constant rate. The load and deflection are recorded to calculate flexural strength and modulus.[1]
-
Thermal Properties Analysis (Dynamic Mechanical Analysis - DMA and Thermogravimetric Analysis - TGA)
-
Objective: To determine the glass transition temperature and thermal stability of the cured epoxy resin.
-
Methodology:
-
Dynamic Mechanical Analysis (DMA):
-
A rectangular specimen of the cured epoxy is subjected to a sinusoidal oscillating stress in a DMA instrument.
-
The temperature is ramped at a constant rate (e.g., 3 °C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[1]
-
-
Thermogravimetric Analysis (TGA):
-
A small sample of the cured epoxy is heated at a constant rate (e.g., 10 °C/min) in a TGA instrument under a nitrogen or air atmosphere.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5% - Td5) is used as a measure of thermal stability.[1]
-
-
Visualizations
Figure 1: Chemical Structures of Aromatic Diamine Hardeners
Figure 2: Experimental Workflow for Hardener Performance Evaluation
Figure 3: Structure-Property Relationships of Diamine Hardeners
References
Unambiguous Structural Verification: A Comparative Guide to the Validation of 4,4'-Methylenebis(2-nitroaniline)
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a compound such as 4,4'-Methylenebis(2-nitroaniline), an aromatic amine with potential applications in materials science and as a synthetic intermediate, unequivocal structural validation is paramount for understanding its reactivity, properties, and safety. While various analytical techniques provide valuable structural insights, single-crystal X-ray crystallography stands as the definitive method for elucidating the exact spatial arrangement of atoms. This guide provides a detailed comparison of X-ray crystallography with alternative spectroscopic and chromatographic methods for the structural validation of 4,4'-Methylenebis(2-nitroaniline), supported by experimental data and protocols.
Definitive 3D Structure: X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine atomic coordinates, bond lengths, bond angles, and the overall molecular conformation with exceptional precision.
The crystal structure of 4,4'-Methylenebis(2-nitroaniline) has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 101809. The analysis reveals a monoclinic crystal system with the space group P21/c. The two nitroaniline moieties are not coplanar, exhibiting a significant twist relative to each other, a crucial conformational detail that influences the molecule's packing and intermolecular interactions.
Complementary Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and more readily accessible data that, when used in combination, can build a strong case for the proposed structure. These methods are essential for routine characterization, purity assessment, and for analyzing non-crystalline samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). For 4,4'-Methylenebis(2-nitroaniline), ¹H NMR would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methylene (-CH₂-) bridge protons. The chemical shifts, splitting patterns (coupling), and integration of these signals provide definitive evidence of the connectivity of the molecule's framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 4,4'-Methylenebis(2-nitroaniline) would be characterized by specific absorption bands corresponding to N-H stretching of the amine groups, asymmetric and symmetric stretching of the nitro (-NO₂) groups, C-H stretching of the aromatic rings, and C-N stretching.[1]
-
Mass Spectrometry (MS): Mass spectrometry provides the precise molecular weight of a compound and offers structural clues through its fragmentation pattern. Under electron ionization (EI), 4,4'-Methylenebis(2-nitroaniline) would show a molecular ion peak (M⁺) corresponding to its molecular weight (288.26 g/mol ). The fragmentation pattern would likely involve cleavage at the methylene bridge and loss of the nitro groups, providing further confirmation of the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying compounds. For structural validation, it is primarily used to assess the purity of the sample. A single, sharp peak in the chromatogram would indicate a pure compound, which is a prerequisite for reliable analysis by other methods, especially for growing high-quality crystals for X-ray diffraction.
Data Comparison: A Holistic View of Structural Validation
The following table summarizes the type of structural information obtained from each analytical technique, highlighting the unique and complementary nature of the data.
| Analytical Technique | Information Obtained | Data Type | Sample State |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute configuration. | Quantitative | Solid (Single Crystal) |
| ¹H & ¹³C NMR Spectroscopy | Connectivity of atoms (carbon-hydrogen framework), chemical environment of nuclei, number of unique protons/carbons. | Quantitative/Qualitative | Solution |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., -NH₂, -NO₂, aromatic C-H). | Qualitative | Solid or Solution |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation pattern suggesting structural motifs. | Quantitative/Qualitative | Gas phase (from solid/liquid) |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample, retention time. | Quantitative | Solution |
Experimental Workflow for Structural Validation
The process of validating a chemical structure can follow different pathways depending on the available techniques. X-ray crystallography provides a direct route to the 3D structure, while spectroscopic and chromatographic methods build a body of evidence.
Caption: A comparison of workflows for chemical structure validation.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of 4,4'-Methylenebis(2-nitroaniline) are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/acetone mixture).
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates and thermal parameters.
NMR Spectroscopy (¹H NMR)
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16-64), and a relaxation delay (e.g., 1-5 seconds).
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FTIR Spectroscopy (ATR Method)
-
Background Scan: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is collected to account for atmospheric CO₂ and water vapor.[2]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[2]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[2]
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups.[2]
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Conclusion
The structural validation of 4,4'-Methylenebis(2-nitroaniline) exemplifies the synergistic relationship between different analytical techniques. While NMR, FTIR, and mass spectrometry provide essential and complementary pieces of the structural puzzle—confirming connectivity, functional groups, and molecular mass—single-crystal X-ray crystallography delivers the final, unambiguous proof of the three-dimensional atomic arrangement. For researchers in materials science and drug development, a comprehensive approach utilizing these methods ensures a complete and accurate understanding of the molecular structure, which is critical for predicting its behavior and unlocking its potential.
References
Cross-Validation of Analytical Methods for 4,4'-Methylenebis(2-nitroaniline): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4,4'-Methylenebis(2-nitroaniline) (MNA), a potential impurity or degradation product in pharmaceutical manufacturing, is critical for ensuring drug safety and quality. Cross-validation of analytical methods is a key process to demonstrate the suitability and comparability of different techniques. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of MNA. Due to the limited availability of direct comparative studies on MNA, this guide leverages performance data from structurally related aromatic amines and nitroanilines to provide a comprehensive overview.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 89 - 100% | Typically 80 - 120% |
| Precision (%RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | 0.02% (for impurities)[1] | Analyte dependent, can be in the µg/L range[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1] | Analyte dependent, can be in the µg/L range |
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
While specific method parameters for 4,4'-Methylenebis(2-nitroaniline) require optimization, the following protocols for HPLC-UV and GC-MS serve as a starting point based on established methods for similar analytes.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the analysis of aromatic amines due to its robustness and versatility.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
4,4'-Methylenebis(2-nitroaniline) reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the MNA reference standard in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing MNA in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for related compounds is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[3] The gradient or isocratic elution profile should be optimized to achieve good separation of MNA from other components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of MNA.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the MNA standard against its concentration. Determine the concentration of MNA in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of trace-level impurities. For non-volatile or polar compounds like aromatic amines, a derivatization step is often necessary to improve their chromatographic behavior.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or other suitable agent)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
4,4'-Methylenebis(2-nitroaniline) reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the MNA reference standard in a suitable solvent.
-
For samples, perform a liquid-liquid or solid-phase extraction to isolate the MNA.
-
-
Derivatization:
-
Evaporate the solvent from the standard or sample extract to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized MNA.
-
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Generate a calibration curve from the derivatized standards and determine the concentration of MNA in the samples.
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the analysis of 4,4'-Methylenebis(2-nitroaniline). The choice between the two methods will depend on the specific requirements of the analysis. HPLC-UV is a more straightforward method that is suitable for routine quality control, while GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmatory testing. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and comparability of the analytical data generated by either method.
References
A Comparative Guide to Epoxy Curing Agents: 4,4'-Methylenebis(2-nitroaniline) vs. 4,4'-Methylenebis(aniline) (MDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated mechanical properties of epoxy resins cured with 4,4'-Methylenebis(2-nitroaniline) versus the widely used 4,4'-Methylenebis(aniline), commonly known as MDA. Due to a lack of available experimental data on epoxies cured with 4,4'-Methylenebis(2-nitroaniline) in publicly accessible literature, this comparison is based on established chemical principles and data from analogous systems. The known properties of MDA-cured epoxies are presented as a baseline.
Qualitative Performance Comparison
The primary difference between 4,4'-Methylenebis(2-nitroaniline) and MDA lies in the presence of nitro groups on the aromatic rings of the former. These electron-withdrawing groups are expected to significantly influence the reactivity of the amine curing agent and the properties of the resulting cured epoxy network.
Reactivity: The electron-withdrawing nitro groups decrease the electron density on the nitrogen atoms of 4,4'-Methylenebis(2-nitroaniline). This reduced nucleophilicity makes it a less reactive curing agent compared to MDA.[1][2] Consequently, higher temperatures and longer curing times are likely required to achieve a complete cure.
Crosslink Density and Mechanical Properties: The lower reactivity of 4,4'-Methylenebis(2-nitroaniline) might lead to a less densely crosslinked network compared to MDA under similar curing conditions. This could potentially result in lower tensile and flexural strength. However, the rigid structure and strong intermolecular interactions introduced by the polar nitro groups could enhance the stiffness (modulus) of the material.
Thermal Properties: The presence of the nitro groups is anticipated to increase the thermal stability of the cured epoxy. The rigid aromatic structure and strong intermolecular forces would likely lead to a higher glass transition temperature (Tg) compared to an MDA-cured system, assuming a comparable degree of cure is achieved.
Quantitative Data for MDA-Cured Epoxy
The following table summarizes typical mechanical properties for an epoxy resin system cured with MDA, providing a benchmark for comparison.
| Mechanical Property | Value |
| Tensile Strength | ~92 MPa |
| Flexural Strength | ~158 MPa |
| Glass Transition Temperature (Tg) | ~213 °C |
Note: These values are representative and can vary depending on the specific epoxy resin, curing cycle, and testing conditions.
Experimental Protocols
Standardized testing methods are crucial for the accurate determination of the mechanical properties of cured epoxy resins. The following ASTM standards provide detailed experimental protocols:
Tensile Properties (ASTM D638)
This test method determines the tensile properties of plastics.[3][4][5][6][7]
-
Specimen Preparation: Dog-bone shaped specimens are prepared by molding or machining from a cured epoxy plaque.[4][5] The dimensions of the specimen are critical and are specified in the standard.[4]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fails.[7]
-
Data Acquisition: The load and elongation are recorded throughout the test.
-
Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.[7]
Flexural Properties (ASTM D790)
This test method is used to determine the flexural strength and modulus of plastics.[8][9][10][11][12]
-
Specimen Preparation: Rectangular bar specimens are prepared from the cured epoxy.[11]
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending) until it breaks or reaches a specified strain.[8][12]
-
Data Acquisition: The load and deflection are recorded.
-
Calculations: Flexural strength and flexural modulus are calculated from the load-deflection curve.[10]
Glass Transition Temperature (ASTM D7028)
This standard outlines the determination of the glass transition temperature (Tg) of polymer matrix composites using Dynamic Mechanical Analysis (DMA).[13][14][15][16][17]
-
Specimen Preparation: A rectangular specimen of the cured epoxy is prepared.[13]
-
Test Procedure: The specimen is subjected to an oscillating flexural load at a constant frequency while the temperature is increased at a controlled rate.[14]
-
Data Acquisition: The storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation) are recorded as a function of temperature.
-
Tg Determination: The glass transition temperature is typically identified as the peak of the loss modulus curve or the onset of the drop in the storage modulus curve.[13]
Visualizing the Curing Agents and Process
The following diagrams illustrate the chemical structures of the two curing agents and a conceptual representation of the epoxy curing process.
Caption: Chemical structures of MDA and 4,4'-Methylenebis(2-nitroaniline).
Caption: Conceptual workflow of the epoxy curing process.
References
- 1. researchgate.net [researchgate.net]
- 2. hanepoxy.net [hanepoxy.net]
- 3. zwickroell.com [zwickroell.com]
- 4. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 8. store.astm.org [store.astm.org]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 11. boundengineering.com [boundengineering.com]
- 12. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 13. matestlabs.com [matestlabs.com]
- 14. infinitalab.com [infinitalab.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. store.astm.org [store.astm.org]
Comparative Analysis of the Reactivity of 4,4'-Methylenebis(2-nitroaniline) with Various Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected reactivity of 4,4'-Methylenebis(2-nitroaniline) (MNA) with a range of common isocyanates. Due to the scarcity of published quantitative reactivity ratios for MNA, this document focuses on a qualitative comparison based on established principles of isocyanate and amine chemistry. Furthermore, detailed experimental protocols are provided to enable researchers to determine these reactivity ratios empirically.
The reactivity of an amine with an isocyanate is a critical parameter in the synthesis of polyurethanes and other polymers, influencing reaction kinetics, processing conditions, and the final properties of the material. MNA, with its two primary amine groups and electron-withdrawing nitro substituents, presents a unique reactivity profile that is essential to understand for its application in polymer and medicinal chemistry.
Qualitative Reactivity Comparison
The reactivity of 4,4'-Methylenebis(2-nitroaniline) with various isocyanates is influenced by the electronic and steric nature of both reactants. The two nitro groups in MNA are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine groups. Consequently, MNA is expected to be less reactive than unsubstituted aromatic diamines like 4,4'-methylenedianiline (MDA).
The structure of the isocyanate also plays a crucial role. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon. Steric hindrance around the isocyanate group can decrease the reaction rate.
Table 1: Predicted Qualitative Reactivity of 4,4'-Methylenebis(2-nitroaniline) (MNA) with Common Diisocyanates
| Diisocyanate | Abbreviation | Type | Predicted Relative Reactivity with MNA | Rationale |
| 4,4'-Methylene diphenyl diisocyanate | MDI | Aromatic | Higher | The aromatic nature of MDI enhances the electrophilicity of the isocyanate groups, leading to a faster reaction with the amine. |
| Toluene diisocyanate (2,4- and 2,6-isomers) | TDI | Aromatic | High | Similar to MDI, TDI is an aromatic isocyanate. The isocyanate group at the 4-position is generally more reactive than the one at the 2-position due to reduced steric hindrance.[1][2] |
| Isophorone diisocyanate | IPDI | Cycloaliphatic | Lower | IPDI contains both a primary and a secondary isocyanate group, with the secondary group being less reactive. Overall, its aliphatic nature makes it less reactive than aromatic isocyanates.[3] |
| Hexamethylene diisocyanate | HDI | Aliphatic | Low | As a linear aliphatic diisocyanate, HDI is expected to have the lowest reactivity among the listed isocyanates due to lower electrophilicity of the isocyanate groups.[3] |
Experimental Protocols for Determining Reactivity
To obtain quantitative data on the reactivity of MNA with different isocyanates, the following experimental methods are commonly employed. These techniques monitor the consumption of reactants or the formation of products over time to determine reaction kinetics.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful in-situ method for monitoring the progress of the amine-isocyanate reaction. The reaction can be followed by observing the disappearance of the characteristic isocyanate (-NCO) stretching band, which appears around 2250-2285 cm⁻¹.
Methodology:
-
Sample Preparation: Prepare solutions of MNA and the desired isocyanate in a suitable, dry solvent (e.g., anhydrous toluene or dimethylformamide). The concentrations should be chosen to allow for a measurable reaction rate.
-
Instrumentation: Use an FTIR spectrometer equipped with a temperature-controlled cell (e.g., a heated liquid transmission cell or an ATR probe).
-
Data Acquisition:
-
Record a background spectrum of the solvent at the desired reaction temperature.
-
Mix the reactant solutions at time zero and immediately begin acquiring spectra at regular intervals.
-
Monitor the decrease in the peak area or height of the isocyanate band at ~2270 cm⁻¹.
-
-
Data Analysis:
-
According to the Beer-Lambert law, the absorbance of the isocyanate peak is proportional to its concentration.
-
Plot the concentration of the isocyanate (or a value proportional to it) versus time.
-
From this data, the reaction order and the rate constant (k) can be determined using integrated rate laws.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H or ¹³C NMR spectroscopy can be used to follow the reaction by monitoring the disappearance of reactant signals or the appearance of product signals. For instance, the chemical shift of the protons or carbons adjacent to the amine and isocyanate groups will change upon formation of the urea linkage.
Methodology:
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent suitable for NMR that does not react with isocyanates (e.g., deuterated chloroform or DMSO-d6).
-
Instrumentation: Use an NMR spectrometer. For kinetic measurements, the sample needs to be brought to the reaction temperature quickly within the spectrometer.
-
Data Acquisition:
-
Acquire an initial spectrum before the reaction starts or as quickly as possible after mixing.
-
Acquire subsequent spectra at timed intervals.
-
Integrate the relevant reactant and product peaks in each spectrum.
-
-
Data Analysis:
-
The relative integrals of the peaks correspond to the relative concentrations of the species.
-
Plot the concentration of a reactant or product against time to determine the reaction kinetics.
-
Chemical Titration (Dibutylamine Back-Titration)
This classic method determines the concentration of unreacted isocyanate at different time points. The reaction is quenched, and the remaining isocyanate is reacted with an excess of a standard solution of a secondary amine, typically di-n-butylamine (DBA). The unreacted DBA is then back-titrated with a standard acid solution.[4][5]
Methodology:
-
Reaction Setup:
-
Prepare separate solutions of MNA and the isocyanate in a dry, inert solvent.
-
In a thermostated reaction vessel, mix the solutions to initiate the reaction.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of a standardized solution of di-n-butylamine in a suitable solvent (e.g., toluene).[6]
-
-
Titration:
-
Allow the quenching reaction to go to completion.
-
Add an indicator (e.g., bromophenol blue) and titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid.[6]
-
-
Data Analysis:
-
Calculate the amount of unreacted isocyanate in each aliquot based on the amount of di-n-butylamine consumed.
-
Plot the concentration of isocyanate versus time to determine the rate constant and reaction order.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the reactivity of MNA with an isocyanate using the FTIR spectroscopy method.
Caption: Workflow for FTIR-based kinetic analysis of MNA-isocyanate reaction.
This guide provides a framework for understanding and experimentally determining the reactivity of 4,4'-Methylenebis(2-nitroaniline) with various isocyanates. The provided protocols can be adapted to specific laboratory conditions and analytical instrumentation. Accurate determination of these reactivity parameters is crucial for the successful design and synthesis of novel polymers and other advanced materials.
References
Quantitative Analysis of Impurities in 4,4'-Methylenebis(2-nitroaniline): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in 4,4'-Methylenebis(2-nitroaniline). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines common analytical techniques, presents their performance characteristics, and provides detailed experimental protocols. The experimental data presented is based on closely related aromatic amines and nitroaniline compounds due to the limited availability of specific validation data for 4,4'-Methylenebis(2-nitroaniline) impurities. The principles and methodologies described are readily adaptable for method development and validation for the target compound.
Introduction to Impurity Profiling
4,4'-Methylenebis(2-nitroaniline) is a chemical intermediate that may contain various impurities arising from its synthesis. These impurities can include unreacted starting materials, by-products from side reactions, and degradation products. The accurate quantification of these impurities is a regulatory requirement and essential for controlling the quality of the final product.
The primary analytical techniques for impurity quantification in aromatic amines like 4,4'-Methylenebis(2-nitroaniline) are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Techniques
The choice of analytical technique depends on the nature of the impurities (e.g., volatility, thermal stability, polarity), the required sensitivity, and the complexity of the sample matrix.
| Technique | Principle | Applicability for 4,4'-Methylenebis(2-nitroaniline) Impurities | Advantages | Limitations |
| HPLC-UV | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis spectrophotometry. | Well-suited for non-volatile and thermally labile impurities. Can effectively separate isomers and other related substances. | Robust, widely available, and cost-effective. | Lower sensitivity compared to mass spectrometry-based methods. Co-eluting peaks can interfere with quantification. |
| GC-MS | Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by detection with a mass spectrometer. | Suitable for volatile impurities such as residual solvents and certain starting materials. Derivatization may be necessary for polar, non-volatile impurities. | High separation efficiency and sensitive detection with mass spectrometry providing structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity to the sample preparation. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Ideal for the trace-level analysis of a wide range of impurities, including those that are non-volatile or thermally labile. | High sensitivity and selectivity, allowing for quantification at very low levels. Provides structural confirmation of impurities. | Higher cost of instrumentation and maintenance. Matrix effects can influence ionization and quantification. |
Quantitative Data Summary
The following tables summarize the performance characteristics of the different analytical methods for the analysis of aromatic amines and nitroanilines, which are structurally similar to potential impurities in 4,4'-Methylenebis(2-nitroaniline).
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Nitroaniline isomers | > 0.99 | 0.05 - 0.08 µg/mL | Not Reported | Not Reported | [1] |
| Aniline and nitroanilines | > 0.9999 | 0.1 - 0.2 µg/L | Not Reported | 93 - 147 | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| 4,4'-Methylenebis(2-chloroaniline) | > 0.999 (10-250 µg/dm³) | 1 µg/dm³ | Not Reported | > 86 | [3] |
| p-Anisidine and 4-Methoxy-2-nitroaniline | 0.9920 - 0.9923 | 0.0004 - 0.001 µg/g | 0.001 - 0.003 µg/g | 85.9 - 100.3 | [4] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| 26 aromatic amines | > 0.999 | 0.7 - 3.1 ng/mL | 1.1 - 5.5 ng/mL | Not Reported | [5] |
| Nitrosamine impurities | > 0.99 | 0.25 - 0.5 ng/mL | Not Reported | 80 - 120 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and accurate results. The following are representative experimental protocols for each technique.
HPLC-UV Method for Aromatic Amine Impurities
This method is suitable for the quantification of non-volatile impurities in 4,4'-Methylenebis(2-nitroaniline) samples.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the analytes of interest.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 4,4'-Methylenebis(2-nitroaniline) sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of calibration standards of the target impurities in the expected concentration range.
GC-MS Method for Volatile and Semi-Volatile Impurities
This method is effective for the analysis of volatile impurities. Derivatization may be required for less volatile or polar impurities to enhance their thermal stability and chromatographic performance.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 50°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min).
-
Injector Temperature: 250°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation:
-
Accurately weigh about 25 mg of the sample.
-
Dissolve in a suitable solvent (e.g., methanol, dichloromethane).
-
If derivatization is needed, add the derivatizing agent (e.g., trifluoroacetic anhydride) and react under appropriate conditions.
-
Inject 1 µL of the final solution into the GC-MS.
-
LC-MS/MS Method for Trace-Level Impurities
This highly sensitive method is ideal for detecting and quantifying impurities at very low concentrations.
-
Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile with water, often containing a modifier like formic acid to improve ionization.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of target impurities.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a final concentration within the linear range of the instrument.
-
Solid-Phase Extraction (SPE) may be used for sample clean-up and concentration if the matrix is complex.
-
Visualizations
The following diagrams illustrate the general workflows for impurity analysis.
Caption: General workflow for the quantitative analysis of impurities.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of 4,4'-methylenebis(2-chloroaniline) in urine using capillary gas chromatography and negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Coatings with 4,4'-Methylenebis(2-nitroaniline) in Corrosive Environments: A Comparative Guide
Introduction to Corrosion Inhibition
Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as its oxide, hydroxide, or sulfide. It is the gradual destruction of materials (usually metals) by chemical and/or electrochemical reaction with their environment. The use of organic coatings containing corrosion inhibitors is a primary method to protect metallic substrates from corrosion. These inhibitors function by forming a protective layer on the metal surface, which can be achieved through various mechanisms, including adsorption and the formation of a passivating film.[1]
Aromatic amines and their derivatives, such as nitroanilines and conductive polymers like polyaniline, have been extensively studied as effective corrosion inhibitors for various metals in different corrosive media.[2][3] The presence of heteroatoms like nitrogen and oxygen, as well as aromatic rings, in their structures facilitates their adsorption onto the metal surface, thereby blocking the active sites for corrosion.
Comparative Performance Analysis
While specific data for 4,4'-Methylenebis(2-nitroaniline) is unavailable, we can analyze the performance of its constituent moieties—nitroaniline and the methylene-bridged aromatic structure—to project its potential as a corrosion inhibitor.
Nitroaniline Isomers as Corrosion Inhibitors
Studies on nitroaniline isomers (ortho, meta, and para) have demonstrated their effectiveness as corrosion inhibitors for zinc in nitric acid. The inhibition efficiency is influenced by the position of the nitro group on the aniline ring.
| Inhibitor (40 mM) | Corrosive Medium | Substrate | Inhibition Efficiency (%) |
| m-nitroaniline | 0.15 M HNO₃ | Zinc | 99.4[4][5] |
| p-nitroaniline | 0.15 M HNO₃ | Zinc | 97.9[4][5] |
| o-nitroaniline | 0.15 M HNO₃ | Zinc | 90.8[4][5] |
Table 1: Inhibition efficiency of nitroaniline isomers for zinc in nitric acid after 24 hours of immersion at 301 K.[4][5]
The high inhibition efficiency of nitroanilines is attributed to their ability to get adsorbed on the metal surface, a process that follows the Langmuir adsorption isotherm, suggesting chemisorption.[4][5] The presence of the nitro group (a strong electron-withdrawing group) and the amino group (an electron-donating group) influences the electron density distribution on the aromatic ring, which in turn affects the adsorption process and inhibition efficiency.
Polyaniline (PANI) Based Coatings
Polyaniline is an intrinsically conducting polymer that has shown excellent anti-corrosion properties. When incorporated into coatings, PANI can provide protection through a combination of barrier effects and the formation of a passive oxide layer on the metal surface.
| Coating System | Corrosive Medium | Substrate | Key Findings |
| Epoxy-Polyaniline | 3.5% NaCl | Steel | Addition of a small amount (0.3 wt.%) of PANI significantly improves corrosion protection. PANI acts as both an inhibitor and an adhesion promoter.[3][6] |
| Polyaniline-TiO₂ Nanocomposite in Alkyd Resin | 3.5% NaCl | 1018 Steel | The nanocomposite coating exhibited the best anti-corrosion properties with a corrosion current density (icorr) of 0.018 µA cm⁻² and an inhibition efficiency of 97.93% after 72 hours of immersion.[7] |
Table 2: Performance of Polyaniline-based anti-corrosion coatings.
The protective mechanism of PANI is attributed to its ability to stabilize the corrosion potential of the metal in the passive region, thus promoting the formation of a stable and protective oxide layer.
Potential Role of 4,4'-Methylenebis(2-nitroaniline)
Based on the analysis of its structural components, 4,4'-Methylenebis(2-nitroaniline) possesses features that could make it an effective corrosion inhibitor:
-
Two Nitroaniline Moieties: The presence of two nitroaniline units suggests a strong potential for adsorption on the metal surface, similar to individual nitroaniline molecules.
-
Methylene Bridge: The methylene bridge provides flexibility to the molecule and increases its surface area, which could lead to better surface coverage on the metal.
-
Increased Electron Density: The two amino groups and aromatic rings can provide multiple active centers for adsorption.
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of coatings containing 4,4'-Methylenebis(2-nitroaniline), a series of standardized experimental protocols should be followed.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the protective properties of a coating.[8][9][10][11][12]
-
Objective: To determine the coating's barrier properties (resistance and capacitance) and to monitor its degradation over time when exposed to a corrosive electrolyte.
-
Methodology:
-
A three-electrode electrochemical cell is set up with the coated metal sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]
-
The coated sample is immersed in a corrosive medium (e.g., 3.5% NaCl solution).
-
A small amplitude AC voltage is applied across a range of frequencies (e.g., 100 kHz to 10 mHz).[9]
-
The resulting current and phase shift are measured to calculate the impedance.
-
Data is typically presented as Nyquist and Bode plots. The coating resistance (Rpore) and capacitance (Cc) are extracted by fitting the data to an equivalent electrical circuit. Higher resistance and lower capacitance generally indicate better corrosion protection.[10]
-
Potentiodynamic Polarization
This technique is used to determine the corrosion rate of the coated metal.
-
Objective: To measure the corrosion potential (Ecorr) and corrosion current density (icorr) of the coated substrate.
-
Methodology:
-
The same three-electrode setup as in EIS is used.
-
The potential of the working electrode is scanned in both the anodic and cathodic directions from the open-circuit potential.
-
The resulting current is measured.
-
The corrosion current density (icorr) is determined from the Tafel plots, which is directly proportional to the corrosion rate. A lower icorr value indicates better corrosion protection.
-
Salt Spray Test
This is an accelerated corrosion test that simulates a corrosive salt-laden environment.[13][14]
-
Objective: To evaluate the resistance of the coating to a corrosive environment over an extended period.
-
Methodology:
-
Coated panels are placed in a closed chamber.
-
A salt solution (typically 5% NaCl) is atomized to create a dense salt fog at a controlled temperature (e.g., 35°C).
-
The panels are exposed for a specified duration (e.g., 1000 hours).
-
The panels are periodically inspected for signs of corrosion, such as rusting, blistering, and delamination. The results are often compared to a control sample. It is important to note that the correlation between salt spray test duration and real-world coating life can be weak for some coating types.
-
Visualizing Mechanisms and Workflows
Corrosion Inhibition Mechanism
The following diagram illustrates the general mechanism of corrosion inhibition by adsorption of organic molecules on a metal surface.
Caption: Adsorption of inhibitor molecules on anodic and cathodic sites of a metal surface, blocking corrosive species.
Experimental Workflow for Coating Evaluation
The logical flow for evaluating the performance of a new anti-corrosion coating is depicted below.
Caption: A typical workflow for the preparation and evaluation of an anti-corrosion coating.
Conclusion
While direct experimental evidence is lacking for coatings containing 4,4'-Methylenebis(2-nitroaniline), the established anti-corrosion properties of nitroanilines and the versatile protective mechanisms of polyaniline-related structures suggest that it could be a promising candidate for corrosion inhibition. The presence of multiple functional groups conducive to adsorption and film formation warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of such coatings and for comparing their performance against existing anti-corrosion solutions. Future research should focus on synthesizing and testing coatings with 4,4'-Methylenebis(2-nitroaniline) to validate its efficacy and elucidate its specific corrosion inhibition mechanisms.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical impedance spectroscopy (EIS) study on the degradation of acrylic polyurethane coatings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. EIS of Organic Coatings-Paints: Electrochemical Impedance Spectroscopy Gamry Instruments [gamry.com]
- 11. docs.paint.org [docs.paint.org]
- 12. kta.com [kta.com]
- 13. Salt spray test - Wikipedia [en.wikipedia.org]
- 14. lisungroup.com [lisungroup.com]
kinetic study comparison between 4,4'-Methylenebis(2-nitroaniline) and other curatives
For Researchers, Scientists, and Drug Development Professionals
Kinetic Performance of Common Aromatic Amine Curatives
The curing kinetics of epoxy resins are crucial in determining the processing parameters and the final properties of the thermoset material. The activation energy (Ea) and the reaction order (n) are key parameters that describe the energy barrier for the curing reaction and the reaction mechanism, respectively. A lower activation energy generally implies a faster reaction at a given temperature.
The following table summarizes the kinetic parameters for DDM and DDS as found in the literature, determined using non-isothermal DSC. These values can serve as a benchmark for comparison once kinetic data for 4,4'-Methylenebis(2-nitroaniline) is obtained.
| Curing Agent | Epoxy Resin | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Reference |
| 4,4'-Diaminodiphenylmethane (DDM) | TGDDM¹ | Kissinger | - | - | [1] |
| 4,4'-Diaminodiphenylmethane (DDM) | TGDDM¹ | Ozawa | - | - | [1] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | BP² | nth order & autocatalytic | 60.76 (Ea1), 57.20 (Ea2) | - | [2] |
| m-Xylylenediamine (m-XDA) | TGDDM¹ | Kissinger | 65.23 | 0.911 | [3][4] |
| m-Xylylenediamine (m-XDA) | TGDDM¹ | Friedman | 52.20 | 0.729 | [3][4] |
| m-Xylylenediamine (m-XDA) | TGDDM¹ | Flynn-Wall-Ozawa (FWO) | 66.10 | 0.923 | [3][4] |
¹N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenyl methane ²4,4'-diglycidyl oxybiphenyl
Experimental Protocol: Non-isothermal Differential Scanning Calorimetry (DSC) for Curing Kinetics
This protocol outlines a standard procedure for determining the curing kinetics of an epoxy-amine system using non-isothermal DSC.
1. Materials and Sample Preparation:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., 4,4'-Methylenebis(2-nitroaniline))
-
Stoichiometric ratio of epoxy resin to curing agent should be calculated based on their respective equivalent weights.
-
The components are weighed accurately and thoroughly mixed at a temperature that ensures homogeneity without initiating the curing reaction.
-
A small sample (typically 5-10 mg) of the mixture is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
2. DSC Analysis:
-
The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
The sample is subjected to a dynamic heating scan at multiple constant heating rates (β), for example, 5, 10, 15, and 20 °C/min.
-
The heat flow is recorded as a function of temperature. The resulting exothermic peak represents the curing reaction.
3. Kinetic Analysis:
-
The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any given temperature is calculated as the ratio of the heat evolved up to that temperature to the total heat of reaction.
-
Model-free isoconversional methods, such as the Kissinger, Ozawa-Flynn-Wall (OFW), and Friedman methods, are then applied to the data to determine the activation energy (Ea) as a function of conversion.
-
Kissinger Method: Relates the peak temperature of the exotherm to the heating rate.
-
Ozawa-Flynn-Wall (OFW) and Friedman Methods: Analyze the relationship between the temperature at a specific conversion and the heating rate.
-
-
The reaction order (n) can be determined using various models, such as the Kamal-Sourour autocatalytic model, which is often suitable for epoxy-amine reactions.
Visualizing the Process
Experimental Workflow for DSC Kinetic Study
Caption: Workflow for determining curing kinetics using non-isothermal DSC.
General Epoxy-Amine Curing Reaction Pathway
Caption: Simplified pathway of an epoxy-amine curing reaction.
References
- 1. Curing kinetics of 4,4′-Methylenebis epoxy and m-Xylylenediamine - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4,4'-Methylenebis(2-nitroaniline)
This guide provides critical safety, handling, and disposal information for laboratory professionals working with 4,4'-Methylenebis(2-nitroaniline). The procedures outlined are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Overview
While specific toxicity data for 4,4'-Methylenebis(2-nitroaniline) is limited, compounds with similar structures, such as other nitroanilines and methylene-bridged aromatic amines, are classified as hazardous.[1][2] These related chemicals are known to be toxic if swallowed, inhaled, or in contact with skin.[3][4] Prolonged or repeated exposure may cause damage to organs, particularly the blood, potentially leading to methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[5][6] Therefore, treating 4,4'-Methylenebis(2-nitroaniline) with a high degree of caution is imperative.
Potential Health Effects:
-
Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Irritation: Causes irritation to the skin, eyes, and respiratory tract.[5]
-
Chronic Effects: May cause damage to organs through prolonged or repeated exposure.[3][4] Suspected of causing genetic defects and cancer.[6]
-
Environmental Hazards: Toxic or harmful to aquatic life with long-lasting effects.[3][4][7]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.[1] All PPE should be inspected before use and disposed of properly after handling the chemical.[4]
| Protection Area | Required Equipment | Specifications & Standards |
| Eye/Face | Chemical Safety Goggles & Face Shield | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][8] A face shield is required where there is a splash hazard.[4][9] |
| Skin | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Inspect for integrity before each use and follow proper removal techniques to avoid skin contact.[4][10] |
| Protective Clothing | Wear a lab coat or chemical-resistant coveralls to prevent skin contact.[5][10] For tasks with higher exposure risk, a chemical-resistant apron may be necessary.[1] | |
| Respiratory | NIOSH-Approved Respirator | A respirator is required when handling the solid compound outside of a fume hood or if dust generation is likely.[1][5] An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be used.[9] |
| Feet | Closed-Toe Shoes | Required to protect against accidental spills.[10] |
Operational Plan: Safe Handling Workflow
A systematic workflow is essential for safety. All handling of 4,4'-Methylenebis(2-nitroaniline) should occur in a designated area, preferably within a certified chemical fume hood.[1]
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][8][11]
-
Minimize dust generation during handling.[5][11] If appropriate, moisten the material to prevent dusting.[6]
-
Keep the container tightly closed when not in use.[3][4][7][10]
-
Do not eat, drink, or smoke in the handling area.[4][10][11]
-
-
Post-Handling:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][7] Seek immediate medical aid.[5] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Get medical attention.[5] |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5][7] |
Spill Management:
-
Evacuate personnel from the area and move upwind.[11]
-
Wear complete personal protective equipment, including respiratory protection.[6]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[6][7][10]
-
Collect the spilled material and place it into a suitable, labeled container for disposal.[4][10][11]
-
Wash the spill area thoroughly after material pickup is complete.[11]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.[1]
-
Waste Collection: All unused chemical and contaminated materials (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[1][2]
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4][12] Do not allow the chemical to enter the environment.[4][6][7]
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling 4,4'-Methylenebis(2-nitroaniline) in a laboratory setting.
Caption: Workflow for Safe Handling of 4,4'-Methylenebis(2-nitroaniline).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ICSC 0508 - 4,4'-METHYLENE BIS(2-CHLOROANILINE) [chemicalsafety.ilo.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
